alpha-Methyl-L-valine hydrochloride
Description
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Properties
IUPAC Name |
(2S)-2-amino-2,3-dimethylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)6(3,7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXAGOKNORCIIB-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C)(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to α-Methyl-L-valine Hydrochloride for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of Steric Hindrance in Peptide Design
In the intricate world of peptide and small molecule drug design, the pursuit of enhanced stability, conformational rigidity, and improved pharmacokinetic profiles is paramount. The introduction of sterically hindered amino acid analogues represents a key strategy in achieving these goals. Among these, α-methyl-L-valine hydrochloride stands out as a valuable chiral building block. Its unique structural feature—a methyl group at the α-carbon—confers significant advantages in medicinal chemistry, particularly in the synthesis of peptidomimetics and other therapeutic agents. This guide provides a comprehensive technical overview of α-methyl-L-valine hydrochloride, from its fundamental properties to its synthesis and applications, designed to empower researchers in their quest for novel drug discovery and development.
Core Identification and Physicochemical Properties
α-Methyl-L-valine hydrochloride is the hydrochloride salt of α-methyl-L-valine, a non-proteinogenic amino acid. The presence of the α-methyl group introduces a quaternary stereocenter, which significantly influences its chemical behavior and biological activity.
| Property | Value | Source |
| CAS Number | 53940-83-3 | [1] |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molecular Weight | 167.63 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Sparingly soluble in water | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Structural Representation:
Caption: Generalized workflow for the asymmetric synthesis of α-methyl-L-valine hydrochloride.
Key Experimental Considerations:
-
Choice of Chiral Auxiliary: Evans' oxazolidinone auxiliaries are commonly employed to provide a rigid chiral environment, directing the incoming electrophile (a methylating agent) to one face of the enolate.
-
Enolate Formation: Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are typically used at low temperatures to ensure complete and regioselective enolate formation.
-
Methylation: Methyl iodide or dimethyl sulfate are common methylating agents. The stereochemical outcome is dictated by the steric bias imposed by the chiral auxiliary.
-
Cleavage and Deprotection: The auxiliary is subsequently cleaved under conditions that do not compromise the stereochemical integrity of the newly formed quaternary center. This is often followed by standard deprotection strategies for the amino and carboxyl groups.
-
Salt Formation: The final free amino acid can be converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, followed by crystallization.
Applications in Drug Development and Peptide Chemistry
The primary application of α-methyl-L-valine hydrochloride is as a specialized building block in peptide synthesis. [4]The α-methyl group imparts several desirable properties to the resulting peptides:
-
Enhanced Proteolytic Stability: The steric bulk of the α-methyl group hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and thereby extending its in vivo half-life. [5]* Conformational Constraint: The α-methyl group restricts the conformational freedom of the peptide backbone, favoring helical secondary structures. [6]This is particularly valuable in the design of peptide mimetics where a specific conformation is required for biological activity.
-
Increased Lipophilicity: The addition of a methyl group can increase the lipophilicity of the peptide, potentially improving its membrane permeability and oral bioavailability.
These properties make α-methyl-L-valine a valuable component in the design of novel peptide therapeutics, including enzyme inhibitors, receptor agonists and antagonists, and agents targeting protein-protein interactions. [7]For instance, the incorporation of α-methylated amino acids into apolipoprotein A-I mimetic peptides has been shown to enhance their helicity and cholesterol efflux potential, highlighting their therapeutic promise. [6] Logical Relationship of α-Methylation to Improved Peptide Properties:
Caption: Impact of α-methylation on the physicochemical and pharmacokinetic properties of peptides.
Analytical Characterization
The rigorous characterization of α-methyl-L-valine hydrochloride is essential to confirm its identity, purity, and stereochemical integrity. A combination of spectroscopic and chromatographic techniques is employed.
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The spectrum will show characteristic signals for the isopropyl group (a doublet and a multiplet), a singlet for the α-methyl group, and a broad signal for the ammonium protons. The absence of a signal for the α-proton is a key indicator of successful α-methylation. ¹³C NMR: The spectrum will display a signal for the quaternary α-carbon, in addition to the expected signals for the carboxyl, isopropyl, and α-methyl carbons. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the ammonium group (N-H stretching and bending), the carboxylic acid (O-H and C=O stretching), and C-H stretching and bending vibrations of the alkyl groups. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry will show a molecular ion peak corresponding to the protonated free amino acid [M+H]⁺. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Chiral HPLC is crucial for determining the enantiomeric purity of the final product, ensuring the desired L-configuration is obtained. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for α-methyl-L-valine hydrochloride is not widely available, general precautions for handling amino acid hydrochlorides should be followed. These compounds are typically acidic and may cause skin and eye irritation.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [8]* Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. [9]* Spills: In case of a spill, sweep up the solid material carefully to avoid generating dust and dispose of it as chemical waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [7]* Skin Contact: Wash the affected area with soap and water. [9]* Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention. [7]
Conclusion: A Versatile Tool for Future Drug Discovery
α-Methyl-L-valine hydrochloride is more than just a modified amino acid; it is a strategic tool for medicinal chemists and drug developers. Its ability to confer proteolytic resistance and conformational stability makes it an invaluable asset in the design of next-generation peptide therapeutics with improved pharmacokinetic profiles. As our understanding of the structure-activity relationships of peptides continues to evolve, the demand for unique building blocks like α-methyl-L-valine hydrochloride is poised to grow, paving the way for the development of more effective and durable peptide-based drugs.
References
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Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science. [Link]
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Synthetic Preparation of N-Methyl-α-amino Acids | Chemical Reviews - ACS Publications. ACS Publications. [Link]
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The Role of L-Valine Methyl Ester HCl in Modern Peptide Synthesis. Medium. [Link]
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Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. Carl ROTH. [Link]
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An Improved Synthesis of Fmoc-N-methyl-α-amino Acids | The Journal of Organic Chemistry. ACS Publications. [Link]
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Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap. Patsnap. [Link]
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Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - Research Collection. ETH Zurich Research Collection. [Link]
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ALPHA-METHYL-L-VALINE HYDROCHLORIDE [CAS: 53940-83-3] - Ivy Fine Chemicals. Ivy Fine Chemicals. [Link]
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An In-depth Technical Guide to the Synthesis and Discovery of α-Methyl-L-valine
Abstract
α-Methyl-L-valine is a non-proteinogenic, α,α-disubstituted amino acid of significant interest in medicinal chemistry and drug development. The incorporation of an α-methyl group onto the L-valine scaffold introduces conformational rigidity and enhances resistance to enzymatic degradation, making it a valuable building block for creating more stable and potent peptide-based therapeutics.[1][2] This guide provides a comprehensive overview of the core principles and field-proven methodologies for the stereoselective synthesis of α-Methyl-L-valine. We will explore the causality behind various experimental strategies, from seminal chiral auxiliary-based approaches to modern catalytic methods, offering detailed protocols and mechanistic insights for researchers and drug development professionals.
Introduction: The Significance of α-Methylation
Standard proteinogenic amino acids are the fundamental building blocks of life. However, their direct use in peptide therapeutics is often hampered by rapid in-vivo degradation by peptidases and a lack of conformational stability, which can lead to reduced binding affinity and specificity. The strategic introduction of a methyl group at the α-carbon to create a quaternary stereocenter is a cornerstone of modern medicinal chemistry. This modification sterically shields the adjacent peptide bonds from enzymatic cleavage and restricts the rotational freedom of the peptide backbone, often locking it into a bioactive conformation.
α-Methyl-L-valine, a branched-chain amino acid derivative, exemplifies these benefits.[1] It is utilized in the development of novel pharmaceuticals, serving as a critical component in drugs targeting specific biological pathways to enhance therapeutic efficacy.[1][3] The primary challenge, however, lies in the stereocontrolled construction of this quaternary carbon center to yield the desired L-enantiomer exclusively. This guide will dissect the most effective strategies developed to overcome this synthetic hurdle.
The Challenge: Asymmetric Synthesis of a Quaternary Center
The synthesis of α,α-disubstituted amino acids like α-Methyl-L-valine is synthetically challenging because it requires the formation of a sterically congested quaternary carbon atom adjacent to an amino group, with precise control over its absolute stereochemistry. Direct alkylation of an enolate derived from a simple valine ester is often unselective and inefficient. Consequently, chemists have devised elegant asymmetric strategies that leverage chiral auxiliaries, diastereoselective reactions, and catalytic methods to achieve high enantiomeric purity.[4]
Core Synthetic Strategy: Chiral Auxiliary-Mediated Synthesis
One of the most robust and historically significant methods for synthesizing α-methylated amino acids is the use of a chiral auxiliary. This approach involves temporarily attaching a chiral molecule to the valine precursor to guide the stereochemical outcome of the methylation step. L-valine itself is an excellent and readily available chiral starting material for this purpose.[5]
The Schöllkopf Bis-Lactim Ether Method
The Schöllkopf method is a classic and highly effective example of using L-valine as a chiral auxiliary to synthesize other amino acids with high optical purity.[5][6] The strategy relies on creating a rigid heterocyclic intermediate where one face of a reactive enolate is sterically shielded by the bulky isopropyl group of the valine auxiliary.[5]
Causality and Mechanistic Insight: The success of this method hinges on high diastereoselectivity during the C-C bond-forming alkylation step.[6] A diketopiperazine is formed from L-valine and a glycine or alanine unit, which is then converted to a bis-lactim ether. Treatment with a strong base like butyllithium generates a planar lithiated enolate. The bulky isopropyl group from the L-valine residue effectively blocks the "top" face of this planar intermediate. Consequently, an incoming electrophile, such as methyl iodide, can only approach from the less sterically hindered "bottom" face. This facial bias directs the methylation to occur trans to the isopropyl group, inducing the desired stereochemistry at the newly formed quaternary center with diastereomeric excesses often exceeding 95%.[6] Subsequent acidic hydrolysis cleaves the intermediate, yielding the target α-Methyl-L-valine methyl ester and recovering the chiral auxiliary as L-valine methyl ester.[6]
Figure 1: Workflow for the Schöllkopf Asymmetric Synthesis.
Experimental Protocol: Enantioselective Synthesis via Schöllkopf Method [6]
-
Synthesis of cyclo(L-Val-Ala) (5): L-Valine (1) is first converted to its N-Carboxyanhydride (L-Val-NCA, 2) using phosgene. This intermediate is then condensed with D,L-Alanine methyl ester hydrochloride (3) to give the dipeptide L-Val-D,L-Ala-OCH3 (4). The dipeptide is cyclized by refluxing in toluene to yield cyclo(L-Val-Ala) (5).
-
Formation of Bis-Lactim Ether (6): The cyclodipeptide (5) is treated with trimethyloxonium tetrafluoroborate to form the bis-lactim ether (6).
-
Diastereoselective Alkylation (7 -> 9): The bis-lactim ether (6) is dissolved in dry THF and cooled to -70°C. A solution of n-butyllithium in hexane is added dropwise to form the lithiated anion (7). A precooled solution of methyl iodide (8) in dry THF is then added. The reaction is stirred for 8-24 hours at -70°C.
-
Work-up and Purification: The solvent is evaporated, and the residue is dissolved in ether. The ether solution is washed with water, dried over magnesium sulfate, and the solvent is removed in vacuo. The crude product (9) is purified by bulb-to-bulb distillation. The diastereomeric excess (d.e.) is typically >95%.
-
Hydrolysis and Isolation (9 -> 10): The purified alkylated product (9) is suspended in 0.25 N hydrochloric acid and stirred at room temperature for 3 days. The solution is extracted with ether to remove any unreacted starting material and then evaporated to dryness. The residue, containing the hydrochloride salts of the product and the auxiliary, is dissolved in water, ether is added, and the mixture is basified to pH 8-10 with concentrated aqueous ammonia. The layers are separated, and the aqueous layer is extracted with ether. The combined ether phases are dried and evaporated to yield the crude (S)-α-Methyl-valine methyl ester (10) and L-valine methyl ester. These can typically be separated by distillation.
Alternative Synthetic Strategies
While the Schöllkopf method is powerful, other strategies have been developed, each with unique advantages.
Asymmetric Strecker Synthesis
The Strecker synthesis is one of the most versatile methods for producing amino acids.[7] The asymmetric variant uses a chiral amine as an auxiliary to control stereochemistry. A particularly effective approach involves a crystallization-induced asymmetric transformation (CIAT).
Causality and Mechanistic Insight: In this method, a ketone (e.g., 3-methyl-2-butanone), a cyanide source (e.g., KCN), and a chiral amine like (R)-phenylglycine amide are reacted.[7] This forms two diastereomeric α-amino nitrile intermediates. Under the reaction conditions, these diastereomers can epimerize (interconvert). One of the diastereomers is significantly less soluble and selectively crystallizes out of the solution. According to Le Châtelier's principle, this precipitation shifts the equilibrium, converting the more soluble diastereomer into the less soluble one until theoretically all the material becomes the single, desired crystalline diastereomer. This process can lead to exceptionally high diastereomeric ratios (>99:1).[7] The diastereomerically pure α-amino nitrile is then isolated and hydrolyzed to yield the final enantiomerically enriched α-Methyl-L-valine.
Figure 2: Asymmetric Strecker Synthesis with CIAT.
Alkylation of Chiral Imidazolidin-4-ones
This method utilizes a chiral auxiliary derived from an amino acid to form a heterocyclic imidazolidin-4-one template.[8][9]
Causality and Mechanistic Insight: A chiral imidazolidin-4-one is synthesized from an L-amino acid N-methyl amide and pivalaldehyde.[9] The stereochemistry of the substituents on this ring is critical. It has been demonstrated that only the cis-2,5-disubstituted derivative can be successfully methylated.[8][9] The enolate of the trans derivative cannot be methylated, likely due to severe steric hindrance. For the cis isomer, deprotonation with LDA forms an enolate that is then alkylated with methyl iodide. The existing stereocenters on the ring direct the methyl group to attack from the less hindered face, leading to a product with high diastereoselectivity. Acid hydrolysis then cleaves the heterocyclic ring to release the enantiomerically pure α-methylated amino acid.[8][9]
Summary of Synthetic Methodologies
The choice of synthetic route depends on factors such as scale, desired purity, and available starting materials. The table below summarizes the key features of the discussed methodologies.
| Method | Chiral Source | Key Principle | Typical Selectivity | Advantages | Disadvantages |
| Schöllkopf Bis-Lactim Ether | L-Valine | Diastereoselective alkylation of a rigid heterocyclic intermediate | >95% d.e.[6] | High selectivity, reliable, recoverable auxiliary[6] | Multi-step, requires strong base (n-BuLi) |
| Asymmetric Strecker | (R)-Phenylglycine Amide | Crystallization-Induced Asymmetric Transformation (CIAT) | >99% d.r.[7] | Excellent selectivity, high yield of one diastereomer | Requires suitable crystallization behavior, use of cyanide |
| Chiral Imidazolidin-4-one | L-Amino Acid | Diastereoselective alkylation of a chiral template | High | Good selectivity, based on readily available amino acids | Stereochemistry of the template is critical for success[9] |
Conclusion
The synthesis of α-Methyl-L-valine represents a classic challenge in asymmetric synthesis: the controlled creation of a quaternary stereocenter. The development of methodologies to address this challenge showcases the ingenuity of organic chemists. Chiral auxiliary-based methods, particularly the Schöllkopf synthesis, provide a reliable and highly selective route that has stood the test of time. Concurrently, strategies like the Asymmetric Strecker synthesis with dynamic resolution offer elegant and efficient alternatives. The availability of these robust synthetic pathways allows researchers and drug developers to readily access α-Methyl-L-valine, enabling its incorporation into next-generation peptide therapeutics with enhanced stability and biological activity.
References
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Mzengeza, S., Venkatachalam, T. K., & Diksic, M. (2000). Stereospecific synthesis of alpha-methylated amino acids. Amino Acids, 18(1), 81-8.
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Hierl, M. (2010). Stereoselective synthesis of quaternary alpha-amino acids using chemo- and biocatalysts. OPEN FAU.
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Amanote Research. (n.d.). Asymmetric Syntheses via Heterocyclic Intermediates; VIII1. Enantioselective Synthesis of (R)-Α-Methyl-Α-Amino Acids Using L-Valine as Chiral.
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Chem-Impex. (n.d.). α-Methyl-L-valine.
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Santa Cruz Biotechnology. (n.d.). α-Methyl-L-valine.
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Barbera, S., et al. (2009). (S)-α-methyl,α-amino acids: A new stereocontrolled synthesis. ResearchGate.
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Schöllkopf, U., Groth, U., Westphalen, K.-O., & Deng, C. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis, 1981(12), 969-972.
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Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124.
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Mzengeza, S., Venkatachalam, T. K., & Diksic, M. (2000). Stereospecific synthesis of α-methylated amino acids. ResearchGate.
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Lin, S., Kumagai, N., & Shibasaki, M. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 14, 9725-9728.
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Di Gioia, M. L., et al. (2011). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. ResearchGate.
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BenchChem. (2025). Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Derivatives.
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Li, K., et al. (2017). Recyclable and Stable α-Methylproline-Derived Chiral Ligands for the Chemical Dynamic Kinetic Resolution of free C,N-Unprotected α-Amino Acids. NIH National Library of Medicine.
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BenchChem. (n.d.). N-((Benzyloxy)carbonyl)-N-methyl-L-valine.
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Dai, X., et al. (2012). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. NIH National Library of Medicine.
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Andrus, D. W., & Tishler, M. (1990). Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. Journal of the American Chemical Society, 112(20), 7333-7338.
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alpha-Methyl-L-valine hydrochloride chemical structure and stereochemistry
Introduction
alpha-Methyl-L-valine hydrochloride is a synthetic derivative of the essential amino acid L-valine.[1] The introduction of a methyl group at the alpha-carbon profoundly influences the molecule's conformational flexibility and metabolic stability, making it a valuable building block in medicinal chemistry and drug development.[2][3] This guide provides a comprehensive technical overview of its chemical structure, stereochemistry, synthesis, and applications for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
This compound is a white crystalline powder.[4] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-Amino-2,3-dimethylbutanoic acid hydrochloride | [4] |
| Synonyms | (S)-2-Methylvaline hydrochloride, α-Methyl-L-valine HCl | [4][5] |
| CAS Number | 53940-83-3 | [4][6] |
| Molecular Formula | C6H14ClNO2 | [4] |
| Molecular Weight | 167.64 g/mol | [7] |
The core structure of alpha-Methyl-L-valine features a central quaternary alpha-carbon, a departure from the tertiary alpha-carbon found in its parent amino acid, L-valine.[4][8] This structural modification is key to its unique properties and applications.
Caption: Chemical structure of this compound.
The Critical Role of Stereochemistry
The defining feature of alpha-Methyl-L-valine is the stereochemistry at its alpha-carbon. The "L" designation, inherited from its parent L-valine, refers to the (S)-configuration at this chiral center.[4] The addition of the alpha-methyl group introduces a second point of steric hindrance, significantly constraining the molecule's rotational freedom around the N-Cα and Cα-C bonds.
This steric hindrance has profound implications for its use in peptide synthesis:
-
Conformational Rigidity : Peptides incorporating alpha-methylated amino acids exhibit reduced conformational variability.[2] This can lock the peptide into a specific, biologically active conformation, enhancing its binding affinity to target receptors or enzymes.
-
Increased Metabolic Stability : The quaternary alpha-carbon protects the adjacent peptide bonds from enzymatic degradation by proteases.[9][] This is a crucial attribute for increasing the in vivo half-life of peptide-based drugs.
Caption: Impact of α-methylation on the properties of L-valine.
Synthesis and Purification: A Validated Protocol
The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of reaction conditions to prevent racemization.[11] A common and reliable method involves the use of a chiral auxiliary.[12]
Experimental Protocol: Asymmetric Synthesis via a Chiral Auxiliary
This protocol is adapted from established methodologies for the enantioselective synthesis of α-methyl-α-amino acids.[12]
Step 1: Formation of the Chiral Auxiliary Complex
-
Suspend L-valine methyl ester hydrochloride (1.0 eq) in dry toluene.
-
Add a suitable base (e.g., triethylamine, 2.2 eq) and stir under an inert atmosphere (N2 or Ar).
-
Add a chiral auxiliary, such as (S)-(-)-2-hydroxy-pinanone, and a dehydrating agent (e.g., magnesium sulfate).
-
Reflux the mixture for 12-24 hours to form the chiral imine complex.
Step 2: Diastereoselective Alkylation
-
Cool the reaction mixture to -78 °C.
-
Slowly add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), to deprotonate the alpha-carbon, forming a chiral enolate.
-
Add methyl iodide (1.2 eq) and allow the reaction to stir at -78 °C for 4-6 hours. The chiral auxiliary directs the approach of the methyl iodide, leading to a high degree of diastereoselectivity.
Step 3: Hydrolysis and Removal of the Chiral Auxiliary
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the organic layer and concentrate under reduced pressure.
-
Hydrolyze the resulting intermediate with 6M hydrochloric acid at reflux for 12-24 hours. This cleaves the chiral auxiliary and hydrolyzes the ester to the carboxylic acid.
-
The chiral auxiliary can be recovered from the organic phase for reuse.
Step 4: Purification and Isolation
-
Concentrate the aqueous layer containing the crude this compound.
-
Purify the product by recrystallization from an appropriate solvent system, such as ethanol/ether, to yield the final white crystalline solid.
Workflow Visualization
Caption: Workflow for the asymmetric synthesis of alpha-Methyl-L-valine HCl.
Analytical Characterization for Quality Assurance
To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a panel of analytical techniques is employed.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment. | Characteristic peaks corresponding to the isopropyl, alpha-methyl, and amine protons. Integration should be consistent with the molecular structure. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the quaternary alpha-carbon, carboxyl carbon, and the distinct methyl and isopropyl carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and formula. | A molecular ion peak corresponding to the exact mass of the free amino acid or its fragments. |
| Chiral HPLC/GC | Enantiomeric purity determination. | A single major peak for the (S)-enantiomer, with minimal to no signal for the (R)-enantiomer.[13] |
| Optical Rotation | Confirmation of stereochemistry. | A specific optical rotation value, typically negative for the L-isomer.[3] |
The combination of these techniques provides a robust, self-validating system to confirm that the synthesized material meets the required specifications for research and development.
Applications in Drug Discovery and Development
The unique properties of this compound make it a highly sought-after building block in modern drug discovery.[14][15]
-
Peptidomimetics : It is incorporated into peptide sequences to create more drug-like molecules with enhanced stability and oral bioavailability.[9][16] The constrained conformation can lead to higher receptor selectivity and potency.
-
Chiral Building Block : Beyond peptides, it serves as a chiral starting material for the synthesis of complex small molecules, where the stereochemistry is critical for biological activity.[4]
-
Antiviral and Antineoplastic Agents : This compound is an important intermediate in the synthesis of various antiviral and anticancer drugs.[4]
The introduction of alpha-methylation is a well-established strategy to improve the pharmacokinetic properties of peptide-based therapeutics, and alpha-Methyl-L-valine is a key component in the medicinal chemist's toolkit for achieving this.[]
Conclusion
This compound is more than just a modified amino acid; it is a powerful tool for rationally designing more stable and potent therapeutic agents. Its unique stereochemical and structural features provide a means to overcome some of the inherent limitations of natural peptides as drugs. A thorough understanding of its synthesis and analytical characterization is paramount to its effective application in the highly demanding field of drug development.
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Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Retrieved from [Link]
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Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
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Schöllkopf, U., Groth, U., & Westphalen, K. O. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis, 1981(12), 969-971. Retrieved from [Link]
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mechanism of action of alpha-Methyl-L-valine in biological systems
An In-depth Technical Guide to the Mechanism of Action of alpha-Methyl-L-valine in Biological Systems
Authored by a Senior Application Scientist
Foreword: The introduction of a methyl group at the alpha-carbon of an amino acid is a subtle yet profound modification. This alteration, while seemingly minor, can dramatically influence the molecule's biological activity, transforming it from a simple metabolic building block into a potent modulator of cellular processes. This guide provides an in-depth exploration of alpha-Methyl-L-valine, a non-proteinogenic branched-chain amino acid, focusing on its mechanism of action. We will move beyond surface-level descriptions to dissect the causal biochemistry, offering researchers and drug development professionals a foundational understanding of how this compound exerts its effects and how to rigorously investigate them.
Molecular Profile and Strategic Significance of α-Methylation
alpha-Methyl-L-valine is a derivative of the essential amino acid L-valine. The defining structural feature is the substitution of the alpha-hydrogen with a methyl group. This modification has several critical consequences:
-
Enhanced Stability: The alpha-methyl group provides steric hindrance that can protect the adjacent peptide bond from enzymatic cleavage, thereby increasing the metabolic stability and half-life of peptides incorporating this amino acid.[1][2]
-
Conformational Rigidity: The added methyl group restricts the rotational freedom around the peptide backbone, locking it into a more defined conformation. This can be strategically employed in peptide drug design to pre-organize a molecule into its bioactive shape, enhancing binding affinity for its target.
-
Altered Bioavailability: Modifications like N-methylation and α-methylation can improve a peptide's permeability across cellular membranes.[1][2]
These properties make alpha-Methyl-L-valine a valuable tool in pharmaceutical development, particularly in creating peptide-based drugs with improved pharmacokinetic profiles.[1]
Core Mechanism of Action: Competitive Inhibition of System L Amino Acid Transporters
The primary mechanism through which alpha-Methyl-L-valine exerts its biological effects is by targeting the transport of large neutral amino acids (LNAAs) into the cell. The key player in this process is the L-type Amino Acid Transporter 1 (LAT1) , also known as SLC7A5.
Causality of Interaction: LAT1 is a crucial cellular transporter responsible for the uptake of essential amino acids, including the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.[3][4] Many cancer cells upregulate LAT1 expression to fuel their high metabolic and proliferative demands.[3][5] As a close structural analog of L-valine, alpha-Methyl-L-valine is recognized by the LAT1 binding pocket. However, the presence of the alpha-methyl group likely interferes with its efficient translocation across the membrane or its release on the cytosolic side. Consequently, it acts as a competitive inhibitor, occupying the transporter and preventing the uptake of its natural substrates.
Downstream Cellular Consequences: The inhibition of LAT1 by alpha-Methyl-L-valine triggers a cascade of downstream events by inducing a state of intracellular amino acid deprivation.
-
Inhibition of mTORC1 Signaling: The mammalian Target of Rapamycin Complex 1 (mTORC1) is a master regulator of cell growth and proliferation. Its activity is exquisitely sensitive to intracellular amino acid levels, especially leucine. By blocking the entry of leucine and other essential amino acids, alpha-Methyl-L-valine leads to the inactivation of the mTORC1 pathway.[3]
-
Suppression of Protein Synthesis: A primary function of mTORC1 is to promote protein synthesis by phosphorylating key targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). Inactivation of mTORC1 by alpha-Methyl-L-valine results in reduced phosphorylation of these targets, leading to a global shutdown of cap-dependent translation and a halt in the production of proteins necessary for cell growth and division.
-
Induction of Autophagy: When cells sense nutrient deprivation, they can activate autophagy, a catabolic process to recycle cellular components. The inhibition of the mTORC1 pathway is a potent trigger for the induction of autophagy.
This mechanism makes alpha-Methyl-L-valine and similar molecules attractive candidates for anticancer therapeutics, as they can selectively starve cancer cells that are highly dependent on LAT1 for their survival and growth.[6][7]
Caption: Proposed mechanism of alpha-Methyl-L-valine action.
Investigational Methodologies: A Self-Validating Experimental Framework
To rigorously validate the proposed mechanism of action, a series of interconnected experiments must be performed. Each protocol is designed to test a specific aspect of the hypothesis, and together they form a self-validating system.
Protocol 1: Competitive Radioligand Binding Assay
Causality: This assay directly tests the hypothesis that alpha-Methyl-L-valine physically interacts with the LAT1 transporter. By measuring its ability to displace a known, high-affinity radiolabeled ligand, we can quantify its binding affinity (Ki). This is the foundational experiment to confirm the molecular target.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells engineered to overexpress the human LAT1/SLC7A5 transporter.
-
Membrane Preparation: Harvest the cells, lyse them using hypotonic buffer, and isolate the cell membrane fraction via ultracentrifugation.
-
Assay Setup: In a 96-well plate, add a constant concentration of [3H]-L-Leucine (the radioligand).
-
Competitive Binding: Add increasing concentrations of unlabeled alpha-Methyl-L-valine (the competitor) to the wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled L-Leucine).
-
Incubation: Incubate the plates at room temperature to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. The membranes with bound radioligand are trapped on the filter.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of alpha-Methyl-L-valine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Cellular Amino Acid Uptake Assay
Causality: This functional assay moves from target binding to cellular effect. It validates that the binding of alpha-Methyl-L-valine to LAT1 translates into a functional inhibition of the transporter's primary role: importing amino acids. This directly links target engagement to a physiological consequence.
Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line known to have high LAT1 expression (e.g., MDA-MB-231 breast cancer cells) into 24-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with a sodium-free uptake buffer (to isolate System L activity) and pre-incubate them with varying concentrations of alpha-Methyl-L-valine for 15-30 minutes.
-
Uptake Initiation: Add uptake buffer containing a fixed concentration of [3H]-L-Leucine to each well to start the transport reaction.
-
Uptake Termination: After a short period (e.g., 1-5 minutes, within the linear range of uptake), rapidly wash the cells with ice-cold buffer to stop the transport and remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the intracellular radioactivity. In parallel, determine the protein concentration in each well to normalize the uptake data.
-
Data Analysis: Calculate the rate of L-Leucine uptake (cpm/µg protein/min) and plot it against the concentration of alpha-Methyl-L-valine to determine the IC50 for transport inhibition.
Caption: Experimental workflow for the cellular uptake assay.
Protocol 3: Western Blot Analysis of mTORC1 Signaling
Causality: This is the final validation step, connecting the functional inhibition of transport to the predicted downstream signaling consequences. A positive result here confirms the entire mechanistic pathway, from the cell surface to intracellular signaling cascades.
Step-by-Step Methodology:
-
Cell Treatment: Seed cancer cells and grow them to ~70% confluency. Starve the cells of amino acids for 1-2 hours, then treat them with a fixed concentration of alpha-Methyl-L-valine (e.g., at its IC50 from the uptake assay) for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a positive control (re-stimulation with all amino acids) and a negative control (continued starvation).
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with primary antibodies specific for key mTORC1 pathway proteins: phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with a species-specific HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein in the alpha-Methyl-L-valine-treated samples compared to the positive control indicates inhibition of the mTORC1 pathway.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from the described experimental framework, which would collectively provide strong evidence for the proposed mechanism of action.
| Parameter | Assay | Expected Outcome for an Effective Inhibitor | Rationale |
| Ki | Competitive Radioligand Binding | Low nanomolar to low micromolar range | Indicates high-affinity binding to the LAT1 transporter. |
| IC50 (Uptake) | Cellular Amino Acid Uptake | Correlates with the Ki value | Confirms that binding translates to functional inhibition of transport. |
| p-S6K / Total S6K Ratio | Western Blot | Dose- and time-dependent decrease | Demonstrates inhibition of a key downstream target of the mTORC1 pathway. |
| p-4E-BP1 / Total 4E-BP1 Ratio | Western Blot | Dose- and time-dependent decrease | Provides a secondary confirmation of mTORC1 pathway suppression. |
Conclusion
The mechanism of action of alpha-Methyl-L-valine is a compelling example of how targeted molecular modification can create a potent biological modulator. By acting as a competitive inhibitor of the System L amino acid transporter LAT1, it effectively induces a state of amino acid starvation, leading to the suppression of the critical mTORC1 growth signaling pathway. The experimental framework detailed herein provides a rigorous, multi-faceted approach to validate this mechanism, linking direct target engagement to cellular function and downstream signaling. This understanding is paramount for the rational design and development of novel therapeutics targeting amino acid metabolism in diseases such as cancer.
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An In-Depth Technical Guide to the Solubility and Stability of alpha-Methyl-L-valine Hydrochloride
This guide provides a comprehensive technical overview of the critical physicochemical properties of alpha-Methyl-L-valine hydrochloride, a key building block in modern pharmaceutical development. As researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility and stability is paramount for successful formulation, manufacturing, and ultimately, therapeutic efficacy. Due to the limited availability of public data on this specific molecule, this document emphasizes robust experimental protocols and the scientific rationale behind them, enabling you to generate the necessary data with confidence and integrity.
Introduction to this compound
This compound is a chiral amino acid derivative that has garnered interest in medicinal chemistry. The introduction of a methyl group at the alpha-carbon has profound implications for the molecule's properties. This modification can enhance proteolytic resistance and pre-organize the peptide conformation, which may influence biological activity.[1] The hydrochloride salt form is often utilized to improve the handling and aqueous solubility of the parent amino acid.
This guide will delve into the two cornerstones of its developability profile: solubility and stability. We will explore not just what is known, but more importantly, how to determine these critical parameters in your own laboratory setting.
Solubility Profile: A Foundation for Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, which is described as a white crystalline powder, understanding its dissolution characteristics in various solvent systems is the first step toward a viable formulation.[2]
Aqueous Solubility
Published data indicates that this compound is "sparingly soluble" or "slightly" soluble in water.[2][3] While this provides a qualitative assessment, quantitative data is essential for formulation development. The pH of the aqueous medium is expected to significantly influence the solubility of this amino acid salt.
Table 1: Known Solubility of this compound
| Solvent | Reported Solubility |
| Water | Sparingly soluble, Slightly soluble[2][3] |
Experimental Protocol for Thermodynamic Solubility Determination
To establish a precise and reliable aqueous solubility profile, a thermodynamic (shake-flask) solubility study is the gold standard.[4] This method measures the equilibrium solubility of a compound, which is the saturation point of a solution in contact with an excess of the solid drug.
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound
-
Purified water (Type I)
-
Phosphate and citrate buffer systems (pH 2, 4, 6.8, 7.4, and 9)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled chamber
-
Centrifuge
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to vials containing each of the selected aqueous buffers. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Periodically check if the concentration of the dissolved compound remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Centrifuge the aliquot to remove any remaining undissolved solids.
-
-
Analysis:
-
Accurately dilute the clear supernatant with the appropriate mobile phase.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.
-
Measure the pH of the saturated solution to confirm the final pH at equilibrium.
-
Data Analysis:
The concentration of this compound in the supernatant represents its thermodynamic solubility at that specific pH and temperature. The results should be reported in mg/mL or mol/L.
Solubility in Organic Solvents
Table 2: Proposed Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Commonly used in pharmaceutical processing and as co-solvents. |
| Ketones | Acetone | Useful for purification and as a processing solvent. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Can be relevant for certain synthetic and purification steps. |
| Aprotic Polar Solvents | Acetonitrile, Dimethyl sulfoxide (DMSO) | Often used in analytical method development and as formulation excipients. |
Stability Profile: Ensuring Product Quality and Shelf-Life
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability testing is a regulatory requirement and a critical component of drug development.[5][6]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify the likely degradation products, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[7] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[7]
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Stress Conditions (as per ICH Q1A guidelines): [8]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80 °C for 48 hours.
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Procedure:
-
Prepare solutions of this compound in the respective stress media.
-
Expose the solutions and solid material to the specified conditions for the designated time.
-
At appropriate time points, withdraw samples.
-
Neutralize the acidic and basic samples.
-
Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from any degradation products.
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).
-
This information is crucial for understanding the molecule's liabilities and for developing a robust formulation and packaging strategy.
Formal Stability Testing (ICH Guidelines)
Formal stability studies are conducted to establish a re-test period for the drug substance.[5] These studies are performed on at least three primary batches of the drug substance stored in containers that simulate the proposed packaging.[8]
Table 3: Recommended Storage Conditions for Formal Stability Studies (ICH Q1A R2) [9]
| Study | Storage Condition | Minimum Duration |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Testing Frequency:
-
Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5]
-
Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[5]
Parameters to be Monitored:
-
Appearance
-
Assay
-
Degradation products
-
Water content
-
Microbial limits
Visualization of Experimental Workflows
To provide a clear and logical representation of the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.
Caption: Workflow for Forced Degradation Studies.
Conclusion
This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. While specific data for this molecule is limited, the application of established pharmaceutical testing methodologies, as detailed in this document, will enable researchers to generate the robust and reliable data necessary for informed decision-making in the drug development process. The provided protocols, rooted in ICH guidelines and best practices, offer a self-validating system to ensure the scientific integrity of the generated data. By systematically investigating these fundamental properties, the path to a successful and stable final drug product becomes significantly clearer.
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
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European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
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K.K. Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]
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Sarraf, P., & Abolmaali, S. S. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]
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Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
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Baskal, S., Bollenbach, A., & Tsikas, D. (2021). Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Semantic Scholar. Retrieved from [Link]
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Prabhu, G., Basavaprabhu, & Sureshbabu, V. (2015). Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility in Organic Synthesis Including Peptides and Their Mimetics. Semantic Scholar. Retrieved from [Link]
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Jorgensen, L., et al. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Blessy, M., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Retrieved from [Link]
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Reddy, G. S. R., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. Retrieved from [Link]
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The Biological Activity of α-Methyl-L-valine Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
This technical guide provides an in-depth exploration of the biological activities of α-methyl-L-valine derivatives, a class of compounds with significant potential in pharmaceutical development. We will delve into the stereoselective synthesis of these molecules, their diverse applications as anticancer and antiviral agents, and their role as enzyme inhibitors. A key focus will be on the strategic use of the α-methyl-L-valine scaffold in prodrug design to enhance pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation and application of these promising derivatives.
Introduction: The Significance of the α-Methyl-L-valine Scaffold
α-Methyl-L-valine, a non-proteinogenic amino acid, serves as a valuable building block in medicinal chemistry. The introduction of a methyl group at the α-carbon imparts unique stereochemical and conformational properties to the parent L-valine structure. This seemingly minor modification has profound implications for the biological activity of its derivatives, influencing their interaction with enzymes and transporters, and enhancing their metabolic stability.[1]
The strategic incorporation of α-methyl-L-valine into larger molecules can lead to:
-
Enhanced Proteolytic Resistance: The α-methyl group can provide steric hindrance, protecting adjacent peptide bonds from enzymatic degradation and thereby increasing the in vivo half-life of peptide-based drugs.[2]
-
Conformational Rigidity: The restricted rotation around the α-carbon can lock the molecule into a specific conformation, which can be crucial for optimal binding to a biological target.
-
Improved Pharmacokinetics: L-valine and its derivatives are often recognized by amino acid transporters, such as the peptide transporter 1 (PepT1), which are highly expressed in the intestine. This recognition can be exploited in prodrug design to significantly increase the oral bioavailability of parent drugs.[3][4]
This guide will explore these aspects in detail, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of α-methyl-L-valine derivatives.
Stereoselective Synthesis: Controlling Chirality
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to synthesize α-methyl-L-valine derivatives with high enantiomeric purity is paramount. The Schöllkopf bis-lactim ether method is a classic and effective approach for the asymmetric synthesis of α-amino acids, including α-methylated analogues.[5]
The Schöllkopf Bis-Lactim Ether Synthesis
This method utilizes L-valine as a chiral auxiliary to direct the stereoselective alkylation of a glycine moiety.[6] The bulky isopropyl group of the valine shields one face of the glycine-derived enolate, leading to the preferential addition of an electrophile to the opposite face.[5]
This protocol is adapted from the work of Schöllkopf et al.[5]
Step 1: Formation of the Bis-Lactim Ether
-
A dipeptide is formed from L-valine and glycine, which is then cyclized to form a 2,5-diketopiperazine.
-
The diketopiperazine is treated with a methylating agent, such as trimethyloxonium tetrafluoroborate, to yield the bis-lactim ether.
Step 2: Asymmetric Alkylation
-
The bis-lactim ether is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) and cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A strong base, such as n-butyllithium, is added dropwise to deprotonate the prochiral carbon of the glycine unit, forming a planar lithiated enolate.
-
An alkylating agent (e.g., methyl iodide for the synthesis of α-methyl-L-valine) is added, and the reaction is stirred at low temperature. The isopropyl group of the L-valine directs the approach of the electrophile, resulting in high diastereoselectivity.
Step 3: Hydrolysis and Recovery
-
The reaction is quenched, and the alkylated bis-lactim ether is isolated.
-
Acidic hydrolysis cleaves the cyclic dipeptide, yielding the methyl esters of the desired (R)-α-methyl-L-valine and the L-valine chiral auxiliary.
-
The two amino acid esters can then be separated by chromatography or distillation.
Caption: Workflow for the Schöllkopf synthesis of (R)-α-methyl-L-valine.
Biological Activities and Therapeutic Applications
α-Methyl-L-valine derivatives have demonstrated a range of biological activities, with notable potential in oncology and virology.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of α-methyl-L-valine derivatives against various cancer cell lines. The incorporation of an amino acid moiety can improve drug delivery to tumor tissues and reduce toxicity.[7]
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrimidine derivative | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [8] |
| Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast) | 43.4 | [8] |
| Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (Breast) | 35.9 | [8] |
| 2-naphthol derivative | A549 (Lung Carcinoma) | 16.89 | [9] |
| 2-naphthol derivative | HepG2 (Hepatocellular Carcinoma) | 15.83 | [9] |
| Quinazoline derivative | A549, HepG2, K562, PC-3 | <10 | [10] |
Table 1: IC50 Values of Representative α-Methyl-L-valine Derivatives in Cancer Cell Lines.
This protocol outlines a standard procedure for assessing the cytotoxicity of a compound against adherent cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells to approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the α-methyl-L-valine derivative in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired concentrations.
-
Remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle controls (medium with DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Caption: Experimental workflow for determining IC50 values using the MTT assay.
Antiviral Activity: The Prodrug Approach
One of the most successful applications of L-valine derivatives is in the development of antiviral prodrugs. A prodrug is an inactive precursor that is converted into the active drug in the body.[11] The L-valine ester prodrug strategy has been particularly effective for improving the oral bioavailability of nucleoside analogues used to treat herpes virus infections.[12]
-
Valacyclovir: The L-valyl ester of acyclovir, which has a 3- to 5-fold greater oral bioavailability than the parent drug.[4]
-
Valganciclovir: The L-valyl ester of ganciclovir, which increases the oral bioavailability from less than 10% to approximately 60%.[13]
The enhanced absorption of these prodrugs is attributed to their recognition and transport by the peptide transporter PepT1 in the intestinal epithelium.[3][4]
| Prodrug | Parent Drug | Oral Bioavailability of Parent Drug | Oral Bioavailability of Prodrug | Reference |
| Valacyclovir | Acyclovir | 15-30% | ~54% | [3][4] |
| Valganciclovir | Ganciclovir | <10% | ~60% | [13] |
| Valcyclopropavir | Cyclopropavir | - | 95% (in mice) | [12] |
Table 2: Pharmacokinetic Parameters of L-valine Ester Prodrugs.
This protocol outlines a general method for the synthesis of L-valine ester prodrugs of nucleoside analogues.
-
Protection of L-Valine:
-
The amino group of L-valine is protected, commonly with a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, to prevent self-condensation.
-
-
Coupling Reaction:
-
The N-protected L-valine is coupled to the hydroxyl group of the parent drug (e.g., acyclovir or ganciclovir).
-
This is typically achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[14]
-
-
Deprotection:
-
The protecting group is removed from the amino group of the valine moiety. For a Boc group, this is typically done under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). For a Cbz group, catalytic hydrogenation is often used.[14]
-
-
Purification:
-
The final prodrug is purified using techniques such as crystallization or chromatography.
-
Mechanism of Action: From Enzyme Inhibition to Signaling Pathways
The biological effects of α-methyl-L-valine derivatives stem from their ability to interact with specific molecular targets.
Enzyme Inhibition
Derivatives of L-valine have been shown to be effective inhibitors of various enzymes. For example, N-phthalyl-L-valine anilide is a potent inhibitor of acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants and microorganisms.
This is a colorimetric assay to determine the inhibitory activity of a compound against AHAS.
-
Enzyme Preparation:
-
Purify AHAS from a suitable source (e.g., plant or bacterial).
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing the necessary cofactors (e.g., FAD, thiamine pyrophosphate, MgCl2).
-
Add the substrate (pyruvate) and the test inhibitor at various concentrations.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the AHAS enzyme and incubate at a controlled temperature (e.g., 37°C).
-
-
Product Detection:
-
The product of the AHAS reaction, acetolactate, is unstable and can be decarboxylated to acetoin by acidification.
-
Acetoin can then be detected colorimetrically by reaction with α-naphthol and creatine.
-
-
Data Analysis:
-
Measure the absorbance of the colored product.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.
-
Modulation of Signaling Pathways: The mTOR Connection
L-valine, as a branched-chain amino acid, is known to play a role in activating the mechanistic target of rapamycin (mTOR) signaling pathway.[15] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[16][17] It exists in two distinct complexes, mTORC1 and mTORC2.[16] Amino acids, including L-valine, are known to activate mTORC1.[15] This suggests that α-methyl-L-valine derivatives could potentially modulate this critical pathway, which is often dysregulated in cancer.
Caption: Role of L-valine in the mTOR signaling pathway.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of α-methyl-L-valine derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. Key structural features to consider include:
-
The α-Methyl Group: As previously discussed, this group imparts conformational rigidity and steric bulk, which can enhance binding affinity and selectivity for a specific target.
-
The Isopropyl Side Chain: The bulky, hydrophobic nature of the valine side chain plays a significant role in molecular recognition and binding to hydrophobic pockets in enzymes and receptors.
-
N- and C-Terminal Modifications: The derivatization of the amino and carboxyl groups of α-methyl-L-valine allows for the introduction of a wide range of functional groups that can modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and its interactions with biological targets. For example, in the case of enzyme inhibitors, these modifications can be tailored to interact with specific residues in the active site.[18]
Conclusion and Future Directions
α-Methyl-L-valine derivatives represent a versatile and promising class of molecules for drug discovery and development. Their unique structural features, coupled with their recognition by biological systems, make them valuable scaffolds for the design of novel therapeutics. The prodrug strategy, in particular, has proven to be highly successful in overcoming the pharmacokinetic limitations of existing drugs.
Future research in this area should focus on:
-
Elucidation of Detailed Mechanisms of Action: While the biological effects of many derivatives have been demonstrated, a deeper understanding of their molecular targets and mechanisms of action is needed.
-
Exploration of Novel Biological Activities: The potential of these derivatives in other therapeutic areas, such as neurodegenerative and inflammatory diseases, remains largely unexplored.
-
Development of More Efficient and Scalable Synthetic Methods: While the Schöllkopf method is effective, the development of new synthetic routes with improved atom economy and scalability would be beneficial for industrial applications.
By continuing to explore the rich chemistry and biology of α-methyl-L-valine derivatives, the scientific community can unlock their full therapeutic potential.
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An In-depth Technical Guide to the Safe Handling of alpha-Methyl-L-valine hydrochloride
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of alpha-Methyl-L-valine hydrochloride (CAS No. 53940-83-3). As a specialized amino acid derivative, its unique properties necessitate a thorough understanding of potential hazards and the implementation of robust safety protocols to ensure personnel safety and experimental integrity.
Compound Identification and Properties
This compound is a chiral building block used in pharmaceutical research and peptide synthesis.[1][2] It is essential to distinguish it from similar compounds, such as L-Valine methyl ester hydrochloride (CAS No. 6306-52-1), as safety data can sometimes be conflated. Always verify the specific compound being handled by its CAS number.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | L-Valine methyl ester hydrochloride |
| CAS Number | 53940-83-3[1] | 6306-52-1[3] |
| Molecular Formula | C₆H₁₄ClNO₂[1] | C₆H₁₄ClNO₂[3] |
| Molecular Weight | 167.63 g/mol | 167.63 g/mol |
| Appearance | White crystalline powder[1] | White crystals or powder[4] |
| Solubility | Sparingly soluble in water[1] | Soluble in water |
| Melting Point | Not available | 171-175 °C (decomposes) |
| Storage Temp. | Room Temperature or 0-8 °C[1][2] | Cool, dry place[5] |
Note: Data for this compound is limited; data for the related ester hydrochloride is provided for comparison where relevant.
Hazard Assessment and Toxicological Profile
A critical aspect of safe handling is understanding the compound's potential hazards. The toxicological properties of this compound have not been fully investigated.[6] Several safety data sheets indicate that no specific hazards are known or that the compound is not classified as hazardous under current regulations.[3][4][5][7] However, other sources classify the related compound, L-valine methyl ester hydrochloride, as causing skin, eye, and respiratory irritation.[8]
Expert Insight: Given the lack of comprehensive toxicological data, a conservative approach is mandated. It is prudent to treat this compound as potentially harmful if inhaled, ingested, or absorbed through the skin.[3][6] The hydrochloride salt form suggests it may be an irritant.
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[6]
-
Skin Contact: May cause skin irritation.[6]
-
Eye Contact: May cause eye irritation.[6]
-
Ingestion: May be harmful if swallowed.[6]
Chronic exposure effects are unknown.[6] There is no data available on carcinogenicity, mutagenicity, or reproductive toxicity.[3][9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls
The primary objective is to minimize the generation and inhalation of dust.
-
Ventilation: Always handle the solid compound within a certified laboratory fume hood or other local exhaust ventilation system.[3][9] This is the most critical engineering control for preventing respiratory exposure.
-
Weighing Stations: Use a ventilated balance enclosure or a fume hood when weighing out the powder to contain any dust generated.
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. It should be selected based on a thorough risk assessment.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][10] A face shield may be required for operations with a high risk of splashes.
-
Skin and Body Protection: A standard laboratory coat is required.[3] For procedures with a higher risk of contamination, an acid-resistant apron should be considered.[11] Wear full-length pants and closed-toe shoes.[12][13]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[13] Gloves must be inspected for integrity before use.[10] Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of immediately, followed by hand washing.[10]
-
Respiratory Protection: If engineering controls are insufficient to control dust, or for emergency situations like a large spill, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[10] For higher exposure risks, a full-face supplied-air respirator may be necessary.[6][9]
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow based on the planned laboratory task.
Safe Handling, Storage, and Disposal Protocols
Adherence to standardized protocols is paramount for minimizing risk.
Handling Protocol
-
Preparation: Before handling, review this guide and the relevant Safety Data Sheet (SDS).[13] Ensure the fume hood is operational and the work area is clean and uncluttered.[11][12]
-
Donning PPE: Don the required PPE as determined by your risk assessment (see Section 3.2).
-
Manipulation: Handle the compound exclusively within the fume hood to minimize dust generation and accumulation.[6] Avoid breathing any dust.[3]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.[3][12] Clean and decontaminate all equipment and the work surface.[11]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items like gloves in the appropriate waste stream.
Storage Requirements
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] Some sources recommend refrigeration at 0-8°C.[2][3]
-
Incompatibilities: Keep away from strong oxidizing agents.[5][9]
-
Labeling: Ensure all containers are clearly and accurately labeled.
Waste Disposal
Chemical waste must be managed according to federal, state, and local regulations.[3]
-
Containerization: Collect waste material in a designated, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal Route: Dispose of the waste through a licensed disposal company.[10] Do not discard down the drain or in general trash.[5][10]
-
Contaminated Materials: Used gloves, bench paper, and other contaminated disposable materials should be collected in a sealed bag and disposed of as chemical waste.
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6] |
| Skin Contact | Remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill Management Protocol
The response to a spill depends on its size and location.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Assess: Evaluate the spill size and determine if it can be managed safely by laboratory personnel. For large spills, contact your institution's environmental health and safety (EHS) department.
-
PPE: Don appropriate PPE, including respiratory protection, gloves, and safety goggles.[3]
-
Containment & Cleanup:
-
Reporting: Report the incident to your supervisor and EHS department as per institutional policy.
The following flowchart outlines the decision process for managing a spill.
Caption: Decision workflow for responding to a chemical spill.
Conclusion
While this compound is not classified as a highly hazardous substance by all sources, the significant lack of toxicological data necessitates a cautious and proactive approach to safety. Researchers must operate under the assumption that the compound is potentially irritating and harmful upon exposure. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed handling and emergency protocols outlined in this guide, professionals can effectively minimize risks and ensure a safe laboratory environment.
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Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET: L-Valine methyl ester hydrochloride. Retrieved from [Link]
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Spectroscopic Characterization of α-Methyl-L-valine Hydrochloride: A Technical Guide for Researchers
Introduction: The Significance of α-Methylated Amino Acids and Their Spectroscopic Fingerprints
α-Methyl-L-valine hydrochloride is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. The introduction of a methyl group at the α-carbon imparts unique conformational constraints on peptides and peptidomimetics, often leading to enhanced proteolytic stability and improved biological activity.[1][2] A thorough understanding of the structural and electronic properties of this building block is paramount for its effective incorporation into therapeutic candidates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential tools for elucidating the molecular structure and purity of α-Methyl-L-valine hydrochloride.
This technical guide provides a comprehensive overview of the expected spectroscopic data for α-Methyl-L-valine hydrochloride. While direct experimental spectra for this specific compound are not widely available in public databases, this guide will leverage data from closely related analogs, including α-Methyl-L-valine and L-valine, to provide a detailed and predictive analysis. Furthermore, this document outlines standardized protocols for acquiring high-quality spectroscopic data, empowering researchers to perform their own characterization.
Molecular Structure and Key Spectroscopic Features
The structure of α-Methyl-L-valine hydrochloride presents several key features that will manifest in its spectroscopic data. The presence of the hydrochloride salt ensures that the primary amine is protonated, forming an ammonium group. This, along with the quaternary α-carbon and the isopropyl group of the valine side chain, will give rise to a unique set of signals in NMR, characteristic absorption bands in IR, and a distinct fragmentation pattern in MS.
Caption: Molecular structure of α-Methyl-L-valine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3][4] For α-Methyl-L-valine hydrochloride, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of α-Methyl-L-valine hydrochloride is expected to show distinct signals for the protons of the ammonium group, the α-methyl group, the β-proton, and the two diastereotopic γ-methyl groups. The hydrochloride form will influence the chemical shift of protons near the protonated amine.[5][6]
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |
| ⁺NH₃ | 8.0 - 9.0 | Broad singlet | 3H | Exchangeable with D₂O |
| β-H | 2.0 - 2.5 | Multiplet | 1H | Correlates with γ-CH₃ protons |
| α-CH₃ | 1.5 - 1.7 | Singlet | 3H | Key singlet signal |
| γ-CH₃ | 0.9 - 1.2 | Doublet | 3H | Coupled to β-H |
| γ'-CH₃ | 0.9 - 1.2 | Doublet | 3H | Coupled to β-H |
Experimental Causality: The use of a protic solvent like D₂O or DMSO-d₆ is crucial. In D₂O, the ammonium protons will exchange with deuterium, causing their signal to disappear, which is a key diagnostic feature. The diastereotopic nature of the two γ-methyl groups arises from the chiral center at the α-carbon, leading to potentially different chemical shifts.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The presence of the quaternary α-carbon is a defining feature.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 175 - 180 |
| Cα (Quaternary) | 60 - 65 |
| Cβ | 30 - 35 |
| α-CH₃ | 20 - 25 |
| γ-CH₃ | 18 - 22 |
| γ'-CH₃ | 18 - 22 |
Workflow for NMR Data Acquisition:
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[7] For α-Methyl-L-valine hydrochloride, the key absorptions will be from the O-H of the carboxylic acid, the N-H of the ammonium group, and the C=O of the carboxylic acid.[8][9]
Predicted IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Strong, Broad | Hydrogen-bonded O-H stretch |
| N-H (Ammonium) | 3000-3300 | Strong, Broad | N-H stretching vibrations |
| C=O (Carboxylic Acid) | 1700-1730 | Strong | Carbonyl stretch |
| N-H (Ammonium) | 1500-1600 | Medium | N-H bending vibrations |
Experimental Protocol for ATR-IR Spectroscopy:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid α-Methyl-L-valine hydrochloride powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction on the collected spectrum.
Rationale for ATR: ATR is a rapid and convenient technique for solid samples, requiring minimal sample preparation and eliminating the need for KBr pellets.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[10][11] It provides information about the molecular weight and can offer structural details through fragmentation analysis.[12] For α-Methyl-L-valine hydrochloride, electrospray ionization (ESI) would be a suitable soft ionization technique.
Predicted Mass Spectrometry Data:
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M+H]⁺ | 132.102 | Molecular ion (protonated α-Methyl-L-valine) |
| [M-COOH]⁺ | 86.096 | Loss of the carboxyl group |
Experimental Causality: The molecular weight of α-Methyl-L-valine is 131.17 g/mol .[13][14] In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated species [M+H]⁺, where M is the free base form of the amino acid. The hydrochloride salt will dissociate in the spray, and the chloride ion is typically not observed in positive ion mode.
Logical Relationship in Mass Spectrometry:
Caption: Fundamental steps in mass spectrometry analysis.
Conclusion: A Predictive Yet Practical Guide
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of α-Methyl-L-valine hydrochloride. By drawing upon data from analogous compounds and fundamental spectroscopic principles, researchers are equipped with a robust framework for interpreting their own experimentally acquired data. The provided protocols offer a starting point for the reliable and accurate analysis of this important synthetic amino acid, thereby supporting its application in the advancement of peptide-based therapeutics.
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An In-Depth Technical Guide to the Research Applications of α-Methyl-L-valine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of α-Methyl-L-valine, a non-proteinogenic amino acid with significant potential in peptide and drug design. We will delve into its synthesis, unique conformational properties, and diverse applications, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Significance of α-Methyl-L-valine in Modern Research
α-Methyl-L-valine is a derivative of the essential amino acid L-valine, distinguished by the presence of a methyl group on its α-carbon. This seemingly minor modification imparts significant and advantageous properties, making it a valuable tool for medicinal chemists and peptide scientists. The introduction of this α-methyl group sterically hinders the peptide backbone, leading to constrained conformations, enhanced proteolytic stability, and the potential to modulate biological activity.[1] These characteristics position α-Methyl-L-valine as a key building block in the development of novel therapeutics, from enzyme inhibitors to peptidomimetics with improved pharmacokinetic profiles.
Table 1: Physicochemical Properties of α-Methyl-L-valine
| Property | Value | Source |
| Molecular Formula | C6H13NO2 | [2] |
| Molecular Weight | 131.17 g/mol | [2] |
| CAS Number | 53940-83-3 | [2] |
| Appearance | White powder | Chem-Impex |
| Storage Temperature | 0 - 8 °C | Chem-Impex |
Synthesis of α-Methyl-L-valine: A Practical Approach
The enantiomerically pure synthesis of α,α-disubstituted amino acids like α-Methyl-L-valine is a challenging yet crucial step for its application in research. A practical and efficient protocol for the synthesis of (S)-N-ethoxycarbonyl-α-methylvaline, a protected precursor, has been described, which can then be deprotected to yield the free amino acid.[3][4][5]
Synthesis of (S)-N-Ethoxycarbonyl-α-methylvaline
This three-step synthesis utilizes readily available commercial starting materials and involves a key resolution-crystallization step to achieve high enantiomeric excess.[3][4][5]
Experimental Protocol:
Step 1: Strecker Reaction
-
In a suitable reaction vessel, combine 3-methyl-2-butanone with sodium cyanide (NaCN), ammonium chloride (NH4Cl), and magnesium sulfate (MgSO4) in a solution of 7 M ammonia in methanol.[3]
-
Stir the reaction mixture at 30 °C to afford the crude racemic α-aminonitrile.[3]
Step 2: Resolution-Crystallization
-
The crude α-aminonitrile is resolved using L-tartaric acid to selectively crystallize the desired (S)-enantiomer as a tartrate salt.[3]
Step 3: Hydrolysis and N-Protection
-
The resolved tartrate salt is hydrolyzed under acidic conditions (e.g., 50% H2SO4 at 100 °C) to yield the free α-methylvaline.[6]
-
The pH of the crude hydrolysis mixture is adjusted to 8.5-9.0.[6]
-
Ethyl chloroformate is added to the solution to yield (S)-N-ethoxycarbonyl-α-methylvaline.[3]
-
The final product can be isolated as a dicyclohexylamine salt in approximately 45% overall yield and 91-95% enantiomeric excess.[3][4][5]
Diagram 1: Synthesis Pathway of (S)-N-Ethoxycarbonyl-α-methylvaline
Caption: Synthesis of (S)-N-Ethoxycarbonyl-α-methylvaline.
Deprotection to Yield α-Methyl-L-valine
Experimental Protocol (General):
-
Dissolve the N-ethoxycarbonyl-α-methyl-L-valine in a suitable solvent system, such as a mixture of an organic solvent and an aqueous acid or base.
-
Reflux the mixture for a sufficient period to achieve complete hydrolysis. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, neutralize the reaction mixture and isolate the free α-Methyl-L-valine using standard workup procedures, which may include extraction and crystallization.
Core Research Applications of α-Methyl-L-valine
The unique structural properties of α-Methyl-L-valine make it a valuable tool in various research areas, particularly in peptide and drug design.
Conformational Constraint and Helicity in Peptides
The α-methyl group imposes significant steric constraints on the peptide backbone, restricting the accessible Ramachandran angles and promoting the formation of helical structures, such as 3(10)- and α-helices.[7] This pre-organization of the peptide into a defined secondary structure can be advantageous for several reasons:
-
Enhanced Receptor Binding: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher binding affinity.
-
Improved Target Selectivity: A more rigid peptide conformation can lead to more specific interactions with the target receptor, reducing off-target effects.
Experimental Protocol: Analysis of Peptide Helicity by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the peptide containing α-Methyl-L-valine in a suitable solvent (e.g., trifluoroethanol, a helix-promoting solvent, or a buffered aqueous solution) to a known concentration.
-
CD Measurement: Record the CD spectrum of the peptide solution in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.
-
Data Analysis: The helicity of the peptide can be estimated from the mean residue ellipticity at 222 nm ([θ]222). A more negative value of [θ]222 is indicative of a higher α-helical content.[3][8][9][10]
Table 2: Illustrative Impact of α-Methylation on Peptide Helicity
| Peptide Sequence | Modification | % Helicity (Illustrative) |
| Ac-L-A-L-A-L-A-NH2 | None | 15% |
| Ac-L-(α-Me)V-L-A-L-A-NH2 | α-Methyl-L-valine | 45% |
Note: The data in this table is illustrative to demonstrate the expected trend. Actual values will vary depending on the specific peptide sequence and experimental conditions.
Enhanced Proteolytic Stability
The steric bulk of the α-methyl group can shield the adjacent peptide bonds from enzymatic cleavage by proteases. This increased resistance to proteolysis is a highly desirable property for peptide-based therapeutics, as it can significantly extend their in vivo half-life.
Experimental Protocol: In Vitro Proteolytic Stability Assay
-
Peptide Incubation: Incubate the peptide containing α-Methyl-L-valine and a corresponding non-methylated control peptide in a solution containing a specific protease (e.g., trypsin, chymotrypsin) or in human serum/plasma at 37°C.[11][12][13][14]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.[11][12]
-
Reaction Quenching: Stop the enzymatic degradation by adding a quenching agent, such as trifluoroacetic acid (TFA).[11][12]
-
Analysis: Quantify the amount of intact peptide remaining at each time point using reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14]
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the half-life (t1/2) of the peptide.[13][14]
Table 3: Illustrative Proteolytic Stability of Peptides
| Peptide Sequence | Modification | Protease | Half-life (t1/2) in hours (Illustrative) |
| G-A-L-A | None | Trypsin | 0.5 |
| G-(α-Me)V-L-A | α-Methyl-L-valine | Trypsin | > 24 |
Note: The data in this table is illustrative to demonstrate the expected trend. Actual values will vary depending on the specific peptide sequence, the position of the modification, and the experimental conditions.
Application in Drug Design and Discovery
The enhanced stability and conformational rigidity conferred by α-Methyl-L-valine make it an attractive building block for the design of novel therapeutic agents.
-
Antiviral Peptides: The incorporation of α-Methyl-L-valine can lead to the development of more potent and stable antiviral peptides that can disrupt viral entry or replication.[15][16][17] For example, designing peptides that mimic the helical regions of viral fusion proteins can inhibit viral fusion with host cells. The increased helicity and stability provided by α-Methyl-L-valine can enhance the efficacy of such peptides.
-
Anticancer Peptides: α-Methyl-L-valine can be incorporated into peptides designed to target cancer cells. For instance, peptides that disrupt protein-protein interactions crucial for cancer cell survival or that mimic the structure of natural anticancer peptides can be made more effective and resistant to degradation.[18][19][20]
Diagram 2: Workflow for the Development of a Peptide Therapeutic Incorporating α-Methyl-L-valine
Caption: A typical workflow for peptide drug development.
Experimental Protocols: Incorporation and Analysis
Solid-Phase Peptide Synthesis (SPPS) of α-Methyl-L-valine Containing Peptides
The incorporation of sterically hindered amino acids like α-Methyl-L-valine into a growing peptide chain requires optimized coupling conditions.
Experimental Protocol:
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide for C-terminal amides) and swell it in N,N-dimethylformamide (DMF).[2][21][22]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide using a 20% solution of piperidine in DMF.[23]
-
Coupling of α-Methyl-L-valine:
-
Dissolve Fmoc-α-Methyl-L-valine (3-5 equivalents) and a coupling reagent in DMF. Due to the steric hindrance, potent coupling reagents such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended.[24][25][26]
-
Add a base such as N,N-diisopropylethylamine (DIPEA) to the mixture.
-
Add the activated amino acid solution to the deprotected resin and agitate for an extended period (e.g., 2-4 hours) to ensure complete coupling.[27]
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.[23]
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.[2]
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of TFA with scavengers like water and triisopropylsilane (TIS).[2][23]
-
Purification: Purify the crude peptide using preparative RP-HPLC.[2]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. For peptides containing α-Methyl-L-valine, NMR can be used to:
-
Confirm the incorporation and stereochemistry of the amino acid.
-
Assign the resonances of all protons in the peptide.[28]
-
Determine the solution conformation, including the presence of helical structures, through the analysis of nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts.[29][30]
Mass Spectrometry (MS):
MS is essential for confirming the molecular weight and sequence of the synthesized peptide.
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These techniques are used to generate gas-phase ions of the peptide for mass analysis.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the peptide ion in the mass spectrometer provides sequence information. The fragmentation pattern of peptides containing α-Methyl-L-valine may show characteristic neutral losses due to the α-methyl group.[31][32][33][34][35]
Safety and Handling
α-Methyl-L-valine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[7][10] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[7][10]
Conclusion
α-Methyl-L-valine is a powerful and versatile building block for researchers in peptide chemistry and drug discovery. Its ability to induce conformational rigidity and enhance proteolytic stability offers a rational approach to designing peptides with improved therapeutic potential. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the successful application of α-Methyl-L-valine in a wide range of research endeavors. As our understanding of the structure-activity relationships of peptides continues to grow, the strategic incorporation of non-proteinogenic amino acids like α-Methyl-L-valine will undoubtedly play an increasingly important role in the development of the next generation of peptide-based therapeutics.
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Kuethe, J. T., Gauthier, D. R., Jr., Beutner, G. L., & Yasuda, N. (2007). A Concise Synthesis of (S)-N-Ethoxycarbonyl-α-methylvaline. The Journal of Organic Chemistry, 72(19), 7469–7472. [Link]
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Kuethe, J. T., Gauthier, D. R., Beutner, G. L., & Yasuda, N. (2007). A Concise Synthesis of (S)-N-Ethoxycarbonyl-α-methylvaline. The Journal of Organic Chemistry, 72(19), 7469-7472. [Link]
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Kuethe, J. T., Gauthier, D. R., Beutner, G. L., & Yasuda, N. (2007). A concise synthesis of (S)-N-ethoxycarbonyl-alpha-methylvaline. Journal of Organic Chemistry, 72(19), 7469-72. [Link]
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Zhang, J., & Liu, J. (2020). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Journal of Surfactants and Detergents, 23(5), 935-946. [Link]
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Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943. [Link]
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Astarita, G., Di Mola, A., Avellino, F., & D'Acquisto, F. (2018). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International journal of molecular sciences, 19(11), 3561. [Link]
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Schneider, T., Gutt, C., & Sinz, A. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
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Schneider, T., Gutt, C., & Sinz, A. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
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Wang, L., & Wang, B. (2020). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 15(10), 1195-1209. [Link]
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Zhang, Q., & Li, L. (2007). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Journal of the American Society for Mass Spectrometry, 18(9), 1593–1603. [Link]
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Zhang, K., Yau, P. M., & Allfrey, V. G. (2005). Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. Journal of the American Society for Mass Spectrometry, 16(1), 82–90. [Link]
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Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
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Kuethe, J. T., Gauthier, D. R., Jr., Beutner, G. L., & Yasuda, N. (2007). A Concise Synthesis of (S)-N-Ethoxycarbonyl-α-methylvaline. The Journal of Organic Chemistry, 72(19), 7469–7472. [Link]
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Kuethe, J. T., Gauthier, D. R., Jr., Beutner, G. L., & Yasuda, N. (2007). A concise synthesis of (S)-N-ethoxycarbonyl-alpha-methylvaline. The Journal of Organic Chemistry, 72(19), 7469-72. [Link]
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Wanders, D., & Kulkarni, K. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Metabolites, 12(1), 53. [Link]
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University of California, San Diego. (n.d.). Structure determination of a 20 amino acid peptide by NMR. Retrieved from [Link]
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Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. [Link]
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Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-7. [Link]
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Al-Ansi, S., & Al-Ghamdi, A. (2022). An Overview of Antiviral Peptides and Rational Biodesign Considerations. International Journal of Peptide Research and Therapeutics, 28(1), 1-13. [Link]
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Khan Academy. (2018, December 31). mass spectrometry: alpha-cleavage [Video]. YouTube. [Link]
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Al-Ansi, S., Al-Ghamdi, A., Al-Mekhlafi, H. M., & Al-Ansi, A. (2024). Exploring the Efficacy of Peptides and Mimics against Influenza A Virus, Adenovirus, and Murine Norovirus. International Journal of Molecular Sciences, 25(13), 7015. [Link]
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Mucha, P., & Kafarski, P. (2013). Amino Acid and Peptide‐Based Antiviral Agents. ChemMedChem, 8(5), 706-718. [Link]
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Renfrow, M. B., & Barnes, S. (n.d.). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link]
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Smith, R. A., & Smith, P. E. (2012). Novel Anti-Cancer Peptides Comprising Three Amino Acids. Journal of Cancer Therapy, 3(4), 333-339. [Link]
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Othman, R., & Othman, I. (2021). Plant-Derived Antimicrobial Peptides as Potential Antiviral Agents in Systemic Viral Infections. Molecules, 26(16), 4851. [Link]
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NYU Langone Health. (2021, December 22). Amino acid valine plays a key role in the growth of T cell acute lymphoblastic leukemia. Medical Xpress. [Link]
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Al-Ansi, S., Al-Ghamdi, A., Al-Mekhlafi, H. M., & Al-Ansi, A. (2022). Potential mechanisms of antiviral peptides (AVPs) against enveloped viruses. Journal of Infection and Public Health, 15(7), 747-757. [Link]
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Hagiwara, A., Takahashi, H., Kai, T., & Fukushima, S. (1993). Anti-cancer therapy with valine-depleted amino acid imbalance solution. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 20(15), 2351-5. [Link]
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Kumpan, K., & Wanner, K. T. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 17, 2779–2787. [Link]
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An In-depth Technical Guide to the Role of α-Methyl-L-valine Hydrochloride in Asymmetric Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Asymmetric synthesis remains a cornerstone of modern pharmaceutical development and materials science, where the precise three-dimensional arrangement of atoms dictates biological activity and material properties. Within the synthetic chemist's toolkit, chiral auxiliaries and building blocks derived from the natural amino acid pool are indispensable. This guide provides a detailed exploration of L-valine and its derivative, α-methyl-L-valine hydrochloride, as powerful reagents in controlling stereochemical outcomes. We will dissect the fundamental principles of steric induction, showcase their application in the synthesis of complex chiral molecules, and provide field-proven protocols for their practical implementation. This document serves as a technical resource for scientists aiming to leverage these versatile compounds to construct enantiomerically pure molecules with high fidelity.
The Foundational Principle: Steric Hindrance as a Stereodirecting Tool
The efficacy of L-valine and its derivatives in asymmetric synthesis stems from a simple yet powerful principle: sterically controlled diastereoselective reactions. Chiral auxiliaries are enantiomerically pure compounds temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation.[1] The inherent chirality of the auxiliary creates a biased environment, favoring the formation of one diastereomer over the other.
L-valine is particularly effective due to its bulky isopropyl side chain.[1] When attached to a reactive center, such as a planar enolate, this isopropyl group effectively shields one face of the molecule. This steric blockade forces an incoming electrophile to approach from the less hindered face, resulting in a highly predictable and controlled stereochemical outcome.[1][2] After the desired stereocenter is set, the auxiliary can be cleaved and often recovered for reuse, making the process efficient and economical.[1][2]
Caption: General principle of steric shielding by an L-valine-derived chiral auxiliary.
Core Application: The Schöllkopf Synthesis of α-Methyl-α-amino Acids
A classic and highly effective demonstration of L-valine's role as a chiral auxiliary is the Schöllkopf bis-lactim ether synthesis of non-proteinogenic α-amino acids.[1][2] This method is particularly valuable for creating quaternary α-carbon stereocenters, which are prevalent in many biologically active compounds but are notoriously difficult to synthesize enantioselectively. α-Methyl-L-valine itself is a chiral building block used in the development of novel pharmaceuticals, valued for its ability to enhance stability and bioavailability.[3][4]
The Schöllkopf method utilizes a diketopiperazine formed from L-valine and a second amino acid (e.g., alanine). This intermediate is converted into a bis-lactim ether. Deprotonation with a strong base, such as n-butyllithium, generates a nucleophilic carbanion. The stereochemistry of the subsequent alkylation is controlled by the valine's isopropyl group, which directs the incoming electrophile to the face opposite the bulky group.[2] This process induces an R-configuration at the newly formed stereocenter with exceptionally high diastereoselectivity (>95% d.e.).[2] Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired (R)-α-methyl-α-amino acid methyl ester and recovering the L-valine methyl ester.[2]
Workflow for (R)-α-Methyl-α-amino Acid Synthesis
Caption: Workflow of the Schöllkopf bis-lactim ether synthesis.
Experimental Protocol: Synthesis of (R)-α-Methyl-α-amino Acid Methyl Esters
The following is a generalized procedure adapted from the work of Schöllkopf et al.[2]
-
Preparation of the Bis-Lactim Ether (6): L-Valine (1) is first converted to its N-carboxyanhydride (2) using phosgene. This is then condensed with D,L-alanine methyl ester hydrochloride (3) to form a dipeptide, which cyclizes upon heating to yield cyclo(L-Val-Ala) (5). Treatment with trimethyloxonium tetrafluoroborate converts the diketopiperazine to the corresponding bis-lactim ether (6).[2]
-
Lithiation: A solution of the bis-lactim ether (6) (3.0 mmol) in dry tetrahydrofuran (THF, 20 ml) is cooled to -70°C under a nitrogen atmosphere. To this stirred solution, n-butyllithium (3.3 mmol, as a 1.6 M solution in hexane) is added dropwise. The mixture is stirred for 15 minutes at -70°C.[2]
-
Alkylation (9): A precooled solution of the desired alkyl halide (e.g., methyl iodide, 3.3 mmol) in dry THF (7 ml) is added to the lithiated intermediate. Stirring is continued for 8-24 hours at -70°C.[2]
-
Workup: The cooling bath is removed, and the solvent is evaporated in vacuo. The residue is dissolved in diethyl ether, washed with water, and dried over magnesium sulfate. The crude product (9) is purified by bulb-to-bulb distillation.[2]
-
Hydrolysis (10): The alkylated product (9) (2 mmol) is suspended in 0.25 N hydrochloric acid (16 ml) and stirred at room temperature for 3 days. The solution is extracted with ether to remove unreacted starting material and then evaporated to dryness.[2]
-
Isolation: The residue, containing the hydrochlorides of the product ester (10) and L-valine methyl ester, is dissolved in water, layered with ether, and adjusted to pH 8-10 with concentrated ammonia. The layers are separated, and the aqueous phase is extracted with ether. The combined organic phases are dried and concentrated to yield a mixture of the two esters, which can typically be separated by distillation.[2]
Data Summary: Diastereoselective Alkylation Results
| Alkylating Agent (R-X) | Product (9) Yield (%) | Diastereomeric Excess (d.e.) (%) |
| CH₃I | 85 | >95 |
| C₂H₅Br | 88 | >95 |
| n-C₄H₉Br | 89 | >95 |
| CH₂=CH-CH₂Br | 86 | >95 |
| Data adapted from Schöllkopf et al.[2] |
Advanced Applications: Precursors for Chiral Catalysts
Beyond their use as stoichiometric auxiliaries, L-valine derivatives are pivotal starting materials for synthesizing chiral ligands used in transition metal catalysis. This approach elevates the efficiency of asymmetric synthesis, as a single molecule of a chiral catalyst can generate millions of molecules of the desired enantiopure product.
A common strategy involves condensing L-valine methyl ester hydrochloride with an aldehyde, such as salicylaldehyde, to form a chiral imine (a Schiff base).[5] This imine can then serve as a ligand, coordinating with a metal center (e.g., Cobalt, Copper, Rhodium) to form a well-defined chiral complex. This complex creates a chiral pocket around the metal's active site, forcing reactants to bind in a specific orientation and leading to highly enantioselective transformations.[5] These catalyst systems have proven effective in a range of important reactions, including the asymmetric Henry reaction for forming chiral nitroaldols, which are precursors to valuable β-amino alcohols.[5][6]
Conceptual Diagram of a Chiral Metal Catalyst
Caption: A metal center coordinated by L-valine-derived ligands creates a chiral environment for catalysis.
Protocol: Synthesis of a Chiral Imine from L-Valine Methyl Ester Hydrochloride
This procedure is adapted from the synthesis of chiral imines for cobalt-catalyzed Henry reactions.[5]
-
Amine Free-Base Generation: To an alcoholic solution of L-valine methyl ester hydrochloride, add triethylamine in a slight molar excess to neutralize the hydrochloride and generate the free amine in situ.
-
Condensation: Add the desired aldehyde (e.g., salicylaldehyde) in a 1:1 molar ratio to the solution.
-
Dehydration: Add a drying agent, such as anhydrous sodium sulfate, to remove the water formed during the reaction and drive the equilibrium towards the imine product.
-
Reaction: Stir the mixture at room temperature for approximately 5 hours.
-
Isolation: Filter the reaction mixture to remove the sodium sulfate and triethylamine hydrochloride. Evaporate the solvent from the filtrate under reduced pressure to yield the crude chiral imine, which can be purified by crystallization or chromatography. The formation of the imine can be confirmed by FTIR (C=N stretch around 1645 cm⁻¹) and NMR spectroscopy.[5]
Trustworthiness and Validation: Critical Experimental Parameters
The success of any asymmetric synthesis relies on rigorous control over reaction conditions to ensure high stereoselectivity and prevent side reactions, particularly racemization.
-
Purity of Starting Materials: The enantiomeric purity of the L-valine derivative is paramount. Any contamination with the D-enantiomer will directly reduce the enantiomeric excess of the final product.
-
Temperature Control: Low temperatures (typically -70°C to 0°C) are critical, especially during steps involving the formation of carbanions or other potentially planar intermediates.[7] Lower temperatures minimize the risk of epimerization or racemization at the chiral center by reducing the available thermal energy for bond rotation and proton exchange.[7]
-
Anhydrous Conditions: Reactions involving organometallic reagents like n-butyllithium or Grignard reagents are extremely sensitive to moisture. All glassware must be oven- or flame-dried, and all solvents and reagents must be rigorously dried to prevent quenching of the reagents and reduction in yield.
-
Protecting Group Strategy: In multi-step syntheses, the choice of protecting groups is crucial. For instance, when synthesizing N-methylated valine derivatives, the amino group is often first protected with a group like benzyloxycarbonyl (Cbz). This prevents the amine from interfering with subsequent reactions and allows for selective N-methylation.[7] The protecting group must be stable to the reaction conditions and easily removable at a later stage.
Conclusion
α-Methyl-L-valine hydrochloride, and its parent amino acid L-valine, are more than just simple reagents; they are foundational tools in the practice of modern asymmetric synthesis. Their utility spans from serving as robust and reliable chiral auxiliaries, as exemplified by the Schöllkopf synthesis, to acting as readily available precursors for sophisticated chiral ligands in catalysis.[2][5] The steric bulk of the valine side chain provides a predictable and powerful method for directing the stereochemical course of a reaction, enabling the construction of complex, enantiomerically pure molecules. For researchers in drug discovery and development, mastering the application of these building blocks is a critical step toward the rational design and synthesis of next-generation therapeutics with enhanced efficacy and safety profiles.[3][8][9]
References
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- Sakthipriya, P., Joseph, S., & Ananthi, N. (2017). Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction. MOJ Biorg Org Chem, 1(6), 218-226.
- Guidechem. (n.d.). How to Prepare L-Valine Methyl Ester Hydrochloride?. Guidechem.
- Blascube. (n.d.). The Role of L-Valine Methyl Ester HCl in Modern Peptide Synthesis. Blascube.
- Benchchem. (n.d.). N-((Benzyloxy)carbonyl)-N-methyl-L-valine. Benchchem.
- Patsnap. (n.d.). Preparation method of L-valine methyl ester hydrochloride.
- Google Patents. (n.d.). CN101898973A - Preparation method of L-valine methyl ester hydrochloride.
- Benchchem. (n.d.).
- MedCrave online. (2017). Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction. MedCrave.
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Methodological & Application
Application Notes & Protocols: Strategic Incorporation of α-Methyl-L-valine Hydrochloride in Solid-Phase Peptide Synthesis
Abstract
The incorporation of α,α-disubstituted amino acids, such as α-Methyl-L-valine, is a powerful strategy in medicinal chemistry to impart conformational rigidity and enhance proteolytic stability in synthetic peptides. However, the quaternary α-carbon introduces profound steric hindrance, rendering its coupling via standard solid-phase peptide synthesis (SPPS) protocols inefficient and low-yielding. These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful incorporation of Fmoc-α-Methyl-L-valine-OH. We will dissect the mechanistic challenges, compare high-efficiency coupling reagents, and provide detailed, validated protocols for both manual and microwave-assisted synthesis, ensuring high-yield and high-purity outcomes for these "difficult" couplings.
The Fundamental Challenge: Steric Hindrance at the Quaternary Carbon
In standard Fmoc-SPPS, the carboxylate of an incoming Fmoc-amino acid is activated to form a highly reactive species (e.g., an active ester), which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain. The success of this acylation step is highly dependent on the steric environment of both reacting centers.
α-Methyl-L-valine possesses two bulky substituents on its α-carbon: an isopropyl group and a methyl group. This quaternary center severely restricts access to the carbonyl carbon of the activated amino acid, impeding the approach of the N-terminal nucleophile. This steric clash is the primary reason for sluggish and often incomplete coupling reactions observed with standard methodologies.[1][2]
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Positive Kaiser test after a single coupling | 1. Insufficient reaction time/temperature.2. Inefficient coupling reagent.3. Poor resin swelling or peptide aggregation. | 1. Perform a double couple: Repeat the coupling step using fresh reagents.<[3]br>2. Increase the temperature and/or reaction time for the second coupling.3. Ensure a high-quality, potent coupling reagent (HATU, COMU) is being used. |
| Low final peptide purity or deletion sequences | 1. Incomplete coupling at the hindered position.2. On-resin aggregation preventing access to reagents. | 1. Implement microwave heating for all subsequent syntheses involving this residue.<[4]br>2. Consider using a low-loading resin to minimize inter-chain aggregation.<[5]br>3. For very difficult sequences, use solvents known to disrupt aggregation, such as a "magic mixture" of DCM/DMF/NMP. [6]|
Conclusion
The successful incorporation of α-Methyl-L-valine hydrochloride into synthetic peptides is a challenging but achievable task. Success hinges on moving beyond standard SPPS conditions and embracing a strategy tailored to overcome significant steric hindrance. By selecting highly reactive aminium/uronium coupling reagents like HATU or COMU and leveraging the power of elevated temperatures—ideally through microwave-assisted synthesis—researchers can achieve high coupling efficiencies. Rigorous monitoring with the Kaiser test is essential to validate each step, ensuring the synthesis of high-purity, conformationally constrained peptides for advanced research and therapeutic development.
References
-
CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Efficient Incorporation of α-Methyl-L-valine in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of α,α-Disubstituted Amino Acids
In the landscape of peptide-based drug development, the incorporation of unnatural amino acids is a powerful strategy to confer advantageous properties upon therapeutic candidates.[1] Among these, α,α-disubstituted amino acids, such as α-methyl-L-valine, are of particular interest. The presence of two substituents on the α-carbon introduces significant steric bulk, which serves two primary purposes: it can lock the peptide backbone into a specific, often helical, conformation and it provides a steric shield against enzymatic degradation, thereby enhancing metabolic stability and proteolytic resistance.[2][3]
α-Methyl-L-valine, with its gem-dimethyl group at the α-carbon, is a β-branched and highly hindered residue. While its incorporation is synthetically challenging, the resulting peptides often exhibit improved pharmacokinetic profiles, making them attractive for therapeutic development.[3][4][5] This guide provides a comprehensive overview of the challenges and field-proven protocols for the successful incorporation of Fmoc-α-methyl-L-valine into peptide sequences using solid-phase peptide synthesis (SPPS).
The Core Challenge: Overcoming Steric Hindrance
The primary obstacle in synthesizing peptides containing α-methyl-L-valine is the profound steric hindrance at the reaction center.[1][2] This steric bulk, originating from the α-methyl group and the valine side chain, impedes the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain. This can lead to several undesirable outcomes:
-
Incomplete or Slow Coupling Reactions: Standard coupling conditions often fail to drive the reaction to completion, resulting in deletion sequences where the α-methyl-L-valine residue is missing.[6]
-
Low Yields: The accumulation of deletion sequences and other side products significantly reduces the yield of the target peptide.[4]
-
Aggregation: Peptides containing multiple hydrophobic and sterically demanding residues have a higher tendency to aggregate on the solid support, further hindering reagent access and synthetic efficiency.[7]
Overcoming these challenges requires a rationally designed synthetic strategy that employs optimized reagents and conditions tailored specifically for these "difficult couplings".[2][7]
Strategic Considerations for a Self-Validating Protocol
A robust protocol for incorporating sterically hindered residues must be designed as a self-validating system. This involves selecting reagents and conditions that maximize coupling efficiency while minimizing potential side reactions, such as racemization.
Nα-Protection: The Fmoc/tBu Strategy
The use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection is the standard and recommended approach.[6][8][9] The Fmoc group is removed under mild basic conditions (typically with piperidine), which are orthogonal to the strong acid conditions (e.g., trifluoroacetic acid, TFA) used for final cleavage from the resin and removal of acid-labile side-chain protecting groups (the tBu strategy).[8][9] This orthogonality is crucial for maintaining peptide integrity throughout the synthesis.
The Power of Modern Coupling Reagents
Standard carbodiimide activators like DCC or DIC are often insufficient for coupling α,α-disubstituted amino acids.[10][11] The key to success lies in the use of highly efficient aminium/uronium or phosphonium salt-based coupling reagents.[10]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is one of the most effective and widely used reagents for difficult couplings.[10][12] It reacts with the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate, which rapidly acylates the target amine. The presence of HOAt (1-Hydroxy-7-azabenzotriazole) as an additive further enhances coupling efficiency and suppresses racemization.[10]
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Similar in efficacy to HATU, HCTU is another excellent choice for coupling sterically hindered residues.[10]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that has shown exceptional performance in challenging coupling scenarios, including the formation of esters and amides with hindered components.[12]
The activation mechanism for these reagents involves the formation of a highly reactive ester, which is less prone to side reactions and more effective at overcoming steric barriers than intermediates formed with older reagents.[13]
Caption: Generalized activation and coupling workflow using a uronium salt reagent like HATU.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the manual solid-phase synthesis of a model peptide containing α-methyl-L-valine.
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier | Purpose |
| Rink Amide Resin (or similar) | 100-200 mesh, ~0.5 mmol/g loading | Solid support for C-terminal amide peptides |
| Fmoc-α-methyl-L-valine | Peptide synthesis grade | Sterically hindered building block |
| Standard Fmoc-L-amino acids | Peptide synthesis grade | Other peptide residues |
| HATU | Peptide synthesis grade | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Activation and neutralization base |
| Piperidine | Reagent grade | Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Primary solvent |
| Dichloromethane (DCM) | Reagent grade | Washing solvent |
| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage reagent |
| Triisopropylsilane (TIS) | Reagent grade | Scavenger |
| Water (H₂O) | HPLC grade | Scavenger |
| Diethyl ether (cold) | Reagent grade | Peptide precipitation |
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the key cycles for a 0.1 mmol scale synthesis. The general process involves iterative cycles of deprotection and coupling.[8]
Caption: SPPS workflow highlighting the modified coupling step for α-methyl-L-valine.
Step-by-Step Procedure:
-
Resin Preparation:
-
Place the Rink Amide resin (0.1 mmol) in a suitable reaction vessel.
-
Swell the resin in DMF for 30-60 minutes with gentle agitation.[1] Drain the DMF.
-
-
First Amino Acid Coupling:
-
Follow the standard Fmoc deprotection and coupling cycle to attach the first C-terminal amino acid to the resin.
-
-
Iterative Chain Elongation (Standard Amino Acids):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with a second 7-minute incubation.[1]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Coupling: In a separate vial, pre-activate the standard Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq. - optional but recommended) in DMF. Add DIPEA (6 eq.) and allow to react for 2-3 minutes.[2] Add this activated solution to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm reaction completion (ninhydrin-negative, yellow beads).[2]
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of Fmoc-α-methyl-L-valine (The "Difficult Coupling"):
-
Fmoc Deprotection: Perform deprotection of the preceding residue as described in step 3.
-
Washing: Complete the washing cycle as described in step 3.
-
Extended Coupling Protocol:
-
In a separate vial, dissolve Fmoc-α-methyl-L-valine (4 eq.), HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) and pre-activate for 5 minutes.
-
Add the activated mixture to the deprotected peptide-resin.
-
Crucially, extend the coupling time significantly. Agitate for a minimum of 4 hours, and potentially up to 12 hours or overnight, at room temperature. Double coupling (repeating the procedure) may be necessary.
-
-
Monitoring: The standard Kaiser test will not work for this secondary amine. A bromophenol blue test can be used as an alternative; a yellow color indicates a complete reaction.[2]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Final Steps:
-
After the final amino acid is coupled, perform a final Fmoc deprotection (step 3a).
-
Wash the peptide-resin extensively with DMF, then DCM, and dry under vacuum for at least 1 hour.[2]
-
Protocol 2: Cleavage and Deprotection
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . TIS and water act as scavengers to protect sensitive side chains from reactive species generated during cleavage.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol scale). Agitate gently at room temperature for 2-3 hours.[1][2]
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge to pellet the peptide, decant the ether. Wash the pellet twice more with cold ether to remove scavengers and residual TFA.[2]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: Peptide Purification and Analysis
The increased hydrophobicity from the α-methyl-L-valine residue may require modifications to standard purification protocols.[14]
A. Purification by Preparative RP-HPLC
| Parameter | Recommended Condition |
| HPLC System | Preparative HPLC with gradient capability and UV detector |
| Column | C18 stationary phase (e.g., 10 µm particle size, 250 x 21.2 mm). A C4 or diphenyl column may be beneficial for very hydrophobic peptides.[14] |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | Optimize based on analytical run. A typical starting point is a linear gradient of 5-65% B over 40 minutes. A shallower gradient will provide better resolution. |
| Flow Rate | ~15-20 mL/min for a 21.2 mm ID column |
| Detection | 220 nm and 280 nm |
| Procedure | 1. Dissolve crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/H₂O).2. Equilibrate the column with starting conditions.3. Inject the sample and run the gradient.4. Collect fractions corresponding to the main peak.5. Analyze fractions for purity by analytical UPLC-MS.6. Pool pure fractions and lyophilize.[14] |
B. Quality Control by Analytical UPLC-MS
Final purity and identity must be confirmed.[15][16]
| Parameter | Recommended Condition |
| System | UPLC coupled to an ESI-Mass Spectrometer |
| Column | C18 stationary phase (e.g., 1.7 µm particle size, 50 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in H₂O |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) |
| Gradient | Linear gradient of 5-95% B over 5-10 minutes |
| Flow Rate | ~0.4-0.6 mL/min |
| Detection | UV (e.g., 220 nm) and MS (positive ion mode scan) |
| Analysis | The UPLC chromatogram will determine the purity of the peptide. The mass spectrometer will confirm the molecular weight, verifying the correct incorporation of all amino acids. |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low final yield of target peptide | Incomplete coupling of α-methyl-L-valine. | Increase coupling time (up to 12h or overnight). Perform a double coupling. Use a higher excess of amino acid and coupling reagent (e.g., 4-5 eq.). |
| Major peak in MS is [M - 113.16 Da] | Deletion of the α-methyl-L-valine residue. | See "Low final yield" solutions. Ensure complete deprotection of the previous residue before the hindered coupling step. |
| Broad or tailing peaks during HPLC | Peptide aggregation. Poor solubility. | Purify using a shallower gradient. Add organic modifiers like isopropanol to the mobile phase. Dissolve crude peptide in solvents like hexafluoroisopropanol (HFIP) before injection.[7][14] |
| Multiple close-eluting impurities | Incomplete couplings during synthesis leading to closely related side products. | Optimize the coupling protocol for the hindered residue. Use a high-resolution analytical column and a very shallow gradient to attempt separation. |
Conclusion
The successful incorporation of α-methyl-L-valine into synthetic peptides is a challenging yet achievable goal that unlocks access to molecules with enhanced therapeutic potential. The steric hindrance posed by this α,α-disubstituted residue necessitates a departure from standard SPPS protocols. The keys to success are the strategic selection of highly potent coupling reagents, such as HATU, and the empirical optimization of reaction conditions, particularly a significant extension of the coupling time. By employing the robust, self-validating protocols detailed in this guide, researchers and drug development professionals can confidently and efficiently synthesize these valuable modified peptides.
References
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(21), 8163–8166. [Link]
-
ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
Zhang, W., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. [Link]
-
Uray, K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179. [Link]
-
Ramli, F. R., & Lazim, N. M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(13), 5087. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Springer Nature. Retrieved from [Link]
-
Di Gioia, M. L., et al. (2007). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron, 63(4), 1013-1020. [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Retrieved from [Link]
-
Nguyen, T., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2337. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. bachem.com [bachem.com]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biosynth.com [biosynth.com]
- 16. researchgate.net [researchgate.net]
Introduction: The Quest for Chirality and the Significance of α-Methyl Amino Acids
An Application Guide to the Asymmetric Synthesis of α-Methyl Amino Acids: The Role of L-Valine as a Chiral Auxiliary
In the landscape of modern organic synthesis, particularly within drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. Most biological molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even toxic.[1] Chiral auxiliaries are powerful tools that address this challenge; they are enantiomerically pure compounds temporarily incorporated into a substrate to direct a chemical reaction, leading to the preferential formation of a single stereoisomer.[2][3] After the key stereocenter-forming step, the auxiliary is removed and can often be recovered for reuse.[]
This guide focuses on the synthesis of a particularly important class of non-proteinogenic amino acids: α-methyl-α-amino acids. The introduction of a methyl group at the α-carbon creates a quaternary stereocenter, which imparts unique and valuable properties to peptides. These modified amino acids act as potent conformational constraints, forcing peptides to adopt specific secondary structures (like helices or turns) and significantly increasing their stability against enzymatic degradation by proteases.[5]
The topic of this guide is "alpha-Methyl-L-valine hydrochloride as a chiral auxiliary." It is critical, however, to clarify the distinct roles of the molecules involved. While α-Methyl-L-valine is a highly valuable chiral building block, it is generally the target of asymmetric synthesis, not the auxiliary itself. Its structure, which features a quaternary α-carbon, lacks the α-proton necessary for enolate formation—a key mechanistic step for many auxiliary-based reactions.
Therefore, this guide will pivot to the more scientifically established and powerful application: the use of the natural amino acid L-valine as a highly effective chiral auxiliary for the enantioselective synthesis of α-methyl amino acids. We will explore the underlying principles, provide detailed protocols, and illustrate the workflows that enable chemists to access these crucial molecules for research and pharmaceutical development.
The Schöllkopf Bis-Lactim Ether Method: Harnessing L-Valine for Stereocontrol
One of the most elegant and widely adopted methods for synthesizing enantiomerically pure α-amino acids is the Schöllkopf bis-lactim ether method.[3] This strategy masterfully employs L-valine, a readily available and inexpensive chiral starting material, to construct a rigid heterocyclic template that directs the stereochemical outcome of C-C bond formation with exceptional fidelity.[6]
Mechanism of Stereodirection
The success of the Schöllkopf method hinges on the steric influence of the bulky isopropyl group from the L-valine residue. The key steps are as follows:
-
Template Formation: L-valine is condensed with a second α-amino acid ester (often glycine or alanine methyl ester) to form a diketopiperazine. This cyclic dipeptide is then O-alkylated (e.g., with trimethyloxonium tetrafluoroborate) to form the bis-lactim ether.
-
Directed Deprotonation: A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), selectively removes the most acidic proton from the carbon adjacent to the less sterically hindered ester group, generating a planar lithiated enolate intermediate.[6]
-
Facial Shielding and Alkylation: The large isopropyl group of the valine moiety effectively shields one face of the planar enolate. Consequently, an incoming electrophile (such as methyl iodide) can only approach from the less hindered, exposed face.[3] This directed attack ensures the formation of the new C-C bond with a very high degree of diastereoselectivity, typically greater than 95% d.e.[6]
-
Hydrolysis and Recovery: Mild acidic hydrolysis cleaves the bis-lactim ether, releasing the newly synthesized, enantiomerically enriched α-methyl-α-amino acid ester and the recoverable chiral auxiliary, L-valine methyl ester.[6]
The overall workflow and the crucial stereodirecting step are illustrated below.
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Caption: Key mechanistic steps of the Schöllkopf synthesis illustrating steric control.
Protocol 1: Enantioselective Synthesis of (R)-α-Methyl-Alanine Methyl Ester
This protocol is adapted from the methodology reported by Schöllkopf et al.[6] It details the synthesis of an α-methyl amino acid using the L-valine-derived bis-lactim ether.
Materials and Reagents
-
L-Valine
-
Phosgene (or triphosgene)
-
DL-Alanine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Toluene
-
Trimethyloxonium tetrafluoroborate (Me₃O⁺BF₄⁻)
-
Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Methyl iodide (CH₃I)
-
Hydrochloric acid (HCl, 0.25 N)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Ammonia (aqueous solution)
Step-by-Step Methodology
Part A: Synthesis of the Bis-Lactim Ether of cyclo(L-Val-Ala) (6)
-
L-Valine N-Carboxyanhydride (2): In a well-ventilated fume hood, suspend L-valine (1) (46.8 g, 0.4 mol) in anhydrous THF (600 mL). Bubble phosgene gas through the stirred suspension until the solid completely dissolves (approx. 30 min). Purge the solution with dry nitrogen to remove excess phosgene. Evaporate the solvent in vacuo to yield the crude N-carboxyanhydride (2), which is used directly in the next step.
-
Dipeptide Formation (4): Dissolve DL-alanine methyl ester hydrochloride (3) (55.8 g, 0.4 mol) and triethylamine (90.9 g, 0.9 mol) in chloroform (500 mL) and cool to -70 °C. Add a solution of crude (2) (approx. 0.4 mol) in anhydrous THF (400 mL) dropwise. Stir the mixture for 3 hours at -70 °C and then for 30 minutes at room temperature.
-
Cyclization (5): Filter off the triethylamine hydrochloride precipitate and evaporate the filtrate to dryness. Dissolve the resulting crude dipeptide (4) in toluene (1.7 L) and reflux for 12 hours. Cool the solution to 0 °C to precipitate the cyclodipeptide (5). Isolate the solid by suction filtration, wash with cold ether, and dry in vacuo.
-
O-Alkylation (6): Suspend trimethyloxonium tetrafluoroborate (17.8 g, 0.12 mol) in anhydrous DCM (100 mL). Add the cyclodipeptide (5) (17.0 g, 0.1 mol) in one portion. Stir the mixture at room temperature for 24 hours. Pour the reaction mixture into a cold buffer solution of NaH₂PO₄ and Na₂HPO₄. Separate the layers and extract the aqueous phase with DCM. Dry the combined organic layers over MgSO₄, evaporate the solvent, and purify the residue by vacuum distillation to obtain the bis-lactim ether (6).
Part B: Diastereoselective Methylation (9a)
-
Dissolve the bis-lactim ether (6) (3.0 mmol) in anhydrous THF (15 mL) and cool the solution to -70 °C under a nitrogen atmosphere.
-
Add n-butyllithium (3.3 mmol, e.g., 2.1 mL of a 1.6 M solution in hexanes) dropwise, maintaining the temperature at -70 °C. Stir for 15 minutes.
-
Add a pre-cooled solution of methyl iodide (3.3 mmol) in anhydrous THF (7 mL). Continue stirring at -70 °C for 8-24 hours.
-
Remove the cooling bath, evaporate the solvent in vacuo, and dissolve the residue in diethyl ether. Wash the ether solution with water, dry over MgSO₄, and evaporate the solvent. Purify the crude product by bulb-to-bulb distillation to yield the methylated product (9a).
Part C: Hydrolysis and Product Isolation (10a)
-
Suspend the methylated product (9a) (2.0 mmol) in 0.25 N aqueous HCl (16 mL). Stir vigorously at room temperature for 3 days.
-
Extract the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Evaporate the aqueous solution to dryness. Dissolve the residue (containing the hydrochlorides of the product and the auxiliary) in a minimum amount of water.
-
Add diethyl ether (approx. 20 mL) and adjust the pH to 8-10 with concentrated aqueous ammonia.
-
Separate the ether layer and extract the aqueous layer twice more with ether.
-
Dry the combined ether layers over MgSO₄ and evaporate the solvent. The residue contains a mixture of (R)-α-methyl-alanine methyl ester (10a) and L-valine methyl ester.
-
Separate the two esters by bulb-to-bulb distillation or column chromatography. L-valine methyl ester is recovered as the more volatile forerun.[6]
Expected Results
The Schöllkopf method is renowned for its high stereoselectivity. The diastereomeric excess for the alkylation step typically exceeds 95%.
| Electrophile (R-X) | Product (9) | Yield (%) | Diastereomeric Excess (d.e. %) |
| Methyl Iodide | 9a (R=CH₃) | 91 | >95 |
| Ethyl Iodide | 9b (R=C₂H₅) | 88 | >95 |
| n-Propyl Iodide | 9c (R=n-C₃H₇) | 90 | >95 |
| Allyl Bromide | 9e (R=CH₂CH=CH₂) | 92 | >95 |
| Benzyl Bromide | 9g (R=CH₂Ph) | 95 | >95 |
| Table adapted from data presented by Schöllkopf et al., 1981.[6] |
Safety, Handling, and Storage
α-Methyl-L-valine hydrochloride and related amino acid derivatives should be handled in accordance with standard laboratory safety procedures.
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation and inhalation.[7] Ensure adequate ventilation.
-
First Aid: In case of skin contact, wash with soap and water. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Caution: Reagents used in the protocols, such as phosgene, n-butyllithium, and methyl iodide, are highly hazardous and must be handled with extreme care by trained personnel in a proper chemical fume hood.
Conclusion and Outlook
While α-Methyl-L-valine itself is not used as a chiral auxiliary, its synthesis is a prime example of the power of auxiliary-based methodologies. The Schöllkopf bis-lactim ether method, which leverages the chirality of the abundant amino acid L-valine, provides a robust, scalable, and highly stereoselective route to α-methyl amino acids.[3][6] This strategy has become a cornerstone of synthetic organic chemistry, enabling researchers and drug development professionals to access complex chiral building blocks. The ability to create molecules with quaternary stereocenters like α-Methyl-L-valine is crucial for designing next-generation peptide-based therapeutics with enhanced stability and precisely controlled conformations.[5]
References
- Benchchem. (n.d.). The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide.
- Wikipedia. (2023). Chiral auxiliary.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis.
- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
- Pharmaffiliates. (2025). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage.
- Teng, M., et al. (2008). Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine. Journal of Medicinal Chemistry, 51(20), 6371-80.
- Guidechem. (n.d.). This compound (CAS No. 53940-83-3) SDS.
-
Schöllkopf, U., Groth, U., Westphalen, K.-O., & Deng, C. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis, 1981(12), 969-971. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Derivatives.
- Myers, A. G., & Gleason, J. L. (1999). Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. Journal of the American Chemical Society, 121(45), 10828-10829. [Note: A direct URL was not available in the search results, but this citation refers to a key paper on the topic.]
Sources
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- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. Page loading... [wap.guidechem.com]
Application Notes and Protocols: α-Methyl-L-valine in Pharmaceutical Drug Design
Introduction: The Strategic Advantage of Steric Hindrance
In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the pursuit of enhanced stability, controlled conformation, and improved pharmacokinetic profiles is paramount. Nature provides a diverse alphabet of twenty proteinogenic amino acids, yet their inherent susceptibility to proteolytic degradation and conformational flexibility often limits their therapeutic potential. The strategic incorporation of non-natural amino acids has emerged as a powerful tool to overcome these limitations. Among these, α-methylated amino acids, and specifically α-Methyl-L-valine, represent a cornerstone modification for rational drug design.[1]
α-Methyl-L-valine is a derivative of the natural amino acid L-valine where the hydrogen atom at the alpha-carbon is replaced by a methyl group.[1] This seemingly subtle alteration introduces significant steric hindrance, profoundly influencing the local and global properties of a peptide chain. The primary consequence of this modification is a restriction in the conformational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[1] This "conformational locking" can pre-organize a peptide into a bioactive conformation, potentially increasing its binding affinity and specificity for a biological target.[1][2] Furthermore, the α-methyl group provides a steric shield, rendering the adjacent peptide bonds less susceptible to enzymatic cleavage by proteases, thereby significantly extending the in vivo half-life of the peptide therapeutic.[1][2]
This guide provides a comprehensive overview of the application of α-Methyl-L-valine in pharmaceutical drug design, detailing its impact on peptide properties, protocols for its incorporation, and analytical techniques for characterization.
Part 1: The Impact of α-Methyl-L-valine on Peptide Properties
The introduction of an α-methyl group on the L-valine residue imparts a range of desirable physicochemical and biological properties to a peptide. These are summarized below:
| Property | Effect of α-Methylation | Rationale |
| Conformational Rigidity | Increased | The steric bulk of the α-methyl group restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, favoring specific secondary structures.[1] |
| Secondary Structure Preference | Promotes helical structures (e.g., 310-helix) | The constrained dihedral angles often lead to the formation of stable helical conformations.[3][4] |
| Proteolytic Stability | Significantly Increased | The α-methyl group sterically hinders the approach of proteases to the adjacent peptide bonds, preventing enzymatic cleavage.[2][3][5] |
| Binding Affinity | Potentially Increased | By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a receptor can be reduced, leading to higher affinity.[2] |
| Lipophilicity | Increased | The addition of a methyl group increases the nonpolar character of the amino acid residue, which can enhance membrane permeability.[6] |
| Bioavailability | Potentially Improved | Enhanced proteolytic stability and increased lipophilicity can contribute to improved oral bioavailability and a longer duration of action.[5][6] |
Causality in Experimental Design: Why Choose α-Methyl-L-valine?
The decision to incorporate α-Methyl-L-valine into a peptide therapeutic is driven by a clear understanding of its structure-activity relationship. For instance, if a peptide lead compound demonstrates good in vitro activity but suffers from rapid degradation in vivo, α-methylation at a site susceptible to proteolysis is a logical strategic choice. Similarly, if a peptide's activity is dependent on a specific helical conformation, the introduction of α-Methyl-L-valine can stabilize this structure and enhance its biological function.[3] A notable example is in the design of Apolipoprotein A-I (ApoA-I) mimetic peptides, where the incorporation of α-methylated amino acids has been shown to increase helicity and improve cholesterol efflux capacity.[3]
Part 2: Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing α-Methyl-L-valine
The incorporation of α-Methyl-L-valine into a peptide sequence via solid-phase peptide synthesis (SPPS) requires specific considerations due to the steric hindrance of the α-methyl group, which can slow down coupling reactions. The following protocol outlines a general procedure using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-α-Methyl-L-valine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[7]
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Workflow Diagram:
Caption: Workflow for Solid-Phase Peptide Synthesis of an α-Methyl-L-valine containing peptide.
Step-by-Step Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.[8]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.[9]
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.[9]
-
Amino Acid Coupling (Standard Residues):
-
Pre-activate the standard Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent like HBTU (3-5 eq.) and DIEA (6-10 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Perform a Kaiser test (Ninhydrin test) to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.[10]
-
-
Washing: Wash the resin as described in step 3.
-
Incorporation of Fmoc-α-Methyl-L-valine:
-
Due to the steric hindrance of the α-methyl group, a more potent coupling reagent such as HATU is recommended.[7]
-
Pre-activate Fmoc-α-Methyl-L-valine (3-5 eq.) with HATU (3-5 eq.) and DIEA (6-10 eq.) in DMF.
-
Add the activated solution to the resin and allow the coupling to proceed for an extended period (4-12 hours). Double coupling may be necessary.
-
The Kaiser test is not applicable for N-alkylated amino acids. An alternative test like the Isatin test can be used to check for the presence of a free secondary amine.[10]
-
-
Repeat Cycles: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[8]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Asymmetric Synthesis of α-Methyl-L-valine using a Chiral Auxiliary
For researchers requiring custom synthesis of α-Methyl-L-valine, the use of a chiral auxiliary is a common strategy to control the stereochemistry. The Schöllkopf bis-lactim ether method using L-valine as the chiral auxiliary is a classic example.[11][12]
Reaction Scheme Diagram:
Caption: Asymmetric synthesis of α-Methyl-L-valine via the Schöllkopf method.
Step-by-Step Methodology:
-
Formation of the Bis-lactim Ether:
-
React L-valine with phosgene to form L-Val-NCA.[11]
-
Condense L-Val-NCA with D,L-alanine methyl ester to yield the dipeptide L-Val-D,L-Ala-OCH3.[11]
-
Cyclize the dipeptide to form the diketopiperazine.
-
Treat the diketopiperazine with an alkylating agent like triethyloxonium tetrafluoroborate to form the bis-lactim ether.
-
-
Diastereoselective Alkylation:
-
Deprotonate the bis-lactim ether with a strong base such as n-butyllithium (n-BuLi) at low temperature (-78 °C) to form a planar lithiated enolate.[11][12] The bulky isopropyl group of the L-valine auxiliary sterically shields one face of the enolate.[12]
-
Add methyl iodide as the electrophile. The methylation will occur preferentially from the less hindered face, leading to a high diastereomeric excess of the methylated product.[11]
-
-
Hydrolysis and Chiral Auxiliary Recovery:
-
Hydrolyze the methylated bis-lactim ether under acidic conditions (e.g., 0.25 N HCl) to yield the methyl ester of (R)-α-methyl-alanine (which corresponds to α-Methyl-L-valine) and L-valine methyl ester.[11]
-
The desired product and the chiral auxiliary can then be separated by distillation or chromatography. The recovered L-valine methyl ester can be reused.[11]
-
Part 3: Analytical Characterization
The characterization of peptides containing α-Methyl-L-valine is crucial to confirm successful synthesis and to understand the impact of the modification on the peptide's properties. A combination of analytical techniques is typically employed.
| Analytical Technique | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the synthesized peptide.[13] |
| Mass Spectrometry (MS) | Confirmation of the correct molecular weight of the peptide, verifying the incorporation of the α-methyl group. Tandem MS (MS/MS) can be used for sequence verification.[13][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the three-dimensional structure and conformation of the peptide in solution. Specific NMR techniques like NOESY can reveal through-space proximities of protons, helping to define the peptide's secondary structure.[13][14] |
| Circular Dichroism (CD) Spectroscopy | A rapid method to assess the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide in solution.[13] This is particularly useful for confirming the helix-inducing properties of α-Methyl-L-valine. |
| Enzymatic Degradation Assay | To evaluate the enhanced proteolytic stability, the peptide is incubated with relevant proteases (e.g., trypsin, chymotrypsin, or serum proteases) and the rate of degradation is monitored over time by HPLC.[15] |
Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal
α-Methyl-L-valine is a powerful and versatile tool in pharmaceutical drug design. Its ability to confer conformational rigidity, enhance proteolytic stability, and modulate the physicochemical properties of peptides makes it an invaluable building block for the development of novel therapeutics with improved efficacy and pharmacokinetic profiles.[2][16] The protocols and analytical methods described in this guide provide a framework for the successful incorporation and characterization of α-Methyl-L-valine-containing peptides, enabling researchers to rationally design the next generation of peptide-based drugs.
References
- Ohfune, Y., & Shinada, T. (2003). Amino acids and peptides. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 99, 281-303.
-
Jayaraman, S., Gantz, D. L., Gursky, O., & Golen, B. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Biomolecules, 10(4), 519. [Link]
-
Takaoka, Y., Ebihara, T., & Ueda, H. (2007). Exploration of incorporation of Nalpha-methylated amino acids into peptides by sense-suppression method. Nucleic Acids Symposium Series, (51), 361–362. [Link]
- Mainz, A., Lázár, V., & Katranidis, A. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology, 19(7), 1836-1844.
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
-
Schöllkopf, U., Groth, U., Westphalen, K. O., & Deng, C. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis, 1981(10), 822-824. [Link]
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]
-
Le, D. N., et al. (2023). A General Approach to Optically Pure, α-Methyl Non-Natural Amino Acids: Enabling Unique Peptides as Drug Candidates. The Journal of Organic Chemistry, 88(24), 17429–17438. [Link]
-
Formaggio, F., et al. (2003). Structural features of linear (alphaMe)Val-based peptides in solution by photophysical and theoretical conformational studies. Chemistry, 9(22), 5492-503. [Link]
-
Myers, A. G., & Gleason, J. L. (1997). Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. Journal of the American Chemical Society, 119(4), 656–669. [Link]
-
Reimer, J. M., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14319-14324. [Link]
- Applied Biosystems. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Meng, Y., & Huang, R. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR protocols, 2(3), 100702. [Link]
- Mitin, Y. V., Zapevalova, N. P., & Gorbunova, E. Y. (1988). The solid phase synthesis of peptides containing an arginine residue with an unprotected guanidine group. International journal of peptide and protein research, 32(5), 445-451.
-
Padmanabhan, S., & Baldwin, R. L. (1994). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Protein science : a publication of the Protein Society, 3(11), 1992–1997. [Link]
-
Karki, S. (2020). Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence. Symposium of Student Scholars. [Link]
-
Pícha, J., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 9(22), 25685–25695. [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3219–3229. [Link]
- Enders, D., & Wahl, H. (1994). L-valine isopropyl ester as an alternative chiral auxiliary in asymmetric alkylation of alpha-alkyl beta-keto esters. Tetrahedron: Asymmetry, 5(1), 17-20.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Sharma, A., & Kumar, P. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 11(2), 089-101. [Link]
-
Wikipedia. (n.d.). Valine. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design of an L-Valine-Modified Nanomicelle-Based Drug Delivery System for Overcoming Ocular Surface Barriers. Pharmaceutics, 14(6), 1279. [Link]
-
Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules (Basel, Switzerland), 26(4), 932. [Link]
-
National Center for Biotechnology Information. (n.d.). L-Valine. PubChem Compound Database. Retrieved from [Link]
-
Che, Y., & Arora, P. S. (2018). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules (Basel, Switzerland), 23(11), 2968. [Link]
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Application Notes and Protocols for the Enzymatic Resolution of α-Methyl-Amino Acids
Introduction: The Significance of Chiral α-Methyl-Amino Acids
In the landscape of modern drug discovery and development, the chirality of molecular entities plays a pivotal role in determining their pharmacological and toxicological profiles. α-Methylated amino acids, a class of non-proteinogenic amino acids, are of particular interest as building blocks in medicinal chemistry. The incorporation of an α-methyl group can significantly enhance the metabolic stability of peptides by preventing peptide bond cleavage and can also induce conformational constraints that are beneficial for binding to biological targets[1]. The stereochemistry at the α-carbon is crucial, as often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, robust and efficient methods for the preparation of enantiomerically pure α-methyl-amino acids are in high demand.
Enzymatic kinetic resolution has emerged as a powerful and green technology for the synthesis of chiral compounds, including amines and their derivatives[2][3]. This approach leverages the exquisite stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture, catalyzing the transformation of one enantiomer while leaving the other unreacted. This application note provides a detailed protocol and scientific rationale for the enzymatic resolution of racemic α-methyl-amino acid derivatives, with a focus on lipase-catalyzed acylation.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a significantly faster rate than the other, leading to the separation of the two enantiomers. In the context of enzymatic resolution, an enzyme acts as a chiral catalyst. For the resolution of racemic amines or amino acid esters, lipases are commonly employed. These enzymes, which naturally catalyze the hydrolysis of lipids, can be utilized in organic solvents to catalyze the reverse reaction: esterification or amidation[4].
The fundamental principle relies on the enzyme's active site, which is inherently chiral. This chirality allows the enzyme to preferentially bind and catalyze the reaction of one enantiomer over the other. In the case of resolving a racemic α-methyl-amino acid ester, a lipase will selectively acylate one enantiomer, converting it into an N-acyl derivative, while the other enantiomer remains as the unreacted ester. The resulting mixture of the acylated product and the unreacted ester can then be separated based on their different chemical properties.
Experimental Workflow Overview
The overall process for the enzymatic resolution of a racemic α-methyl-amino acid ester can be broken down into several key stages: substrate preparation, the enzymatic reaction, reaction monitoring, and finally, the separation and analysis of the products.
Caption: General workflow for enzymatic kinetic resolution.
Detailed Protocol: Lipase-Catalyzed Resolution of Racemic α-Methyl-Valine Methyl Ester
This protocol describes a general procedure for the kinetic resolution of racemic α-methyl-valine methyl ester using an immobilized lipase. The choice of Candida antarctica Lipase B (CALB), often available as the commercial product Novozym® 435, is based on its broad substrate specificity and high enantioselectivity in resolving chiral amines and related compounds[5][6][7].
Materials and Reagents
-
Racemic α-methyl-valine methyl ester
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))
-
Buffer for pH adjustment if using aqueous media (e.g., phosphate buffer, pH 7.4)[8]
-
Reagents for work-up and purification (e.g., dichloromethane, saturated sodium bicarbonate solution, anhydrous magnesium sulfate)
-
Standards of the racemic starting material and expected products for analytical purposes
Equipment
-
Reaction vessel with magnetic stirrer and temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Separatory funnel
-
Chromatography system (e.g., flash chromatography)
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry reaction vessel, add the racemic α-methyl-valine methyl ester (1.0 equivalent).
-
Dissolve the substrate in the chosen anhydrous organic solvent (e.g., toluene, 10-20 mL per gram of substrate).
-
Add the acyl donor. The choice and amount of acyl donor are critical. For example, ethyl acetate can be used as both the solvent and the acyl donor. Alternatively, an activated acyl donor like vinyl acetate can be used in smaller molar equivalents (e.g., 1.5 equivalents).
-
Add the immobilized lipase (e.g., CALB, typically 10-50% by weight of the substrate). The optimal enzyme loading should be determined experimentally.
-
-
Enzymatic Reaction:
-
Stir the reaction mixture at a constant temperature. A common starting point is 40-50°C[9][10]. The optimal temperature will depend on the specific enzyme and substrates.
-
Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture. The samples should be filtered to remove the enzyme before analysis.
-
-
Reaction Monitoring:
-
Analyze the aliquots by a suitable analytical technique, such as Gas Chromatography (GC) or HPLC, to determine the conversion of the starting material.
-
The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the unreacted substrate and the acylated product.
-
-
Work-up and Product Separation:
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue contains the unreacted (S)-α-methyl-valine methyl ester and the acylated (R)-N-acetyl-α-methyl-valine methyl ester (assuming the R-enantiomer is preferentially acylated).
-
Separate the two compounds using standard techniques such as flash column chromatography. The difference in polarity between the ester and the amide allows for their separation.
-
-
Enantiomeric Excess (ee) Determination:
-
Determine the enantiomeric excess of the unreacted ester and the acylated product using chiral HPLC. A suitable chiral stationary phase must be selected.
-
Inject the purified samples and compare the peak areas of the two enantiomers to calculate the ee value.
-
Data Presentation and Interpretation
The success of an enzymatic resolution is quantified by the conversion and the enantiomeric excess of the products. The enantioselectivity of the enzyme is often expressed as the enantiomeric ratio (E-value).
| Parameter | Description | Typical Target Value |
| Conversion (%) | The percentage of the starting racemic mixture that has been converted to the product. | ~50% for optimal resolution |
| Enantiomeric Excess (ee) of Substrate (%) | The excess of one enantiomer in the unreacted substrate. | >95% |
| Enantiomeric Excess (ee) of Product (%) | The excess of one enantiomer in the acylated product. | >95% |
| Enantiomeric Ratio (E-value) | A measure of the enzyme's ability to discriminate between the two enantiomers. | E > 100 is considered excellent |
The E-value can be calculated from the conversion and the enantiomeric excess of the substrate or product. High E-values are indicative of a highly selective enzyme, which is desirable for achieving high enantiopurity of both the product and the remaining substrate.
Causality Behind Experimental Choices
-
Choice of Enzyme: Lipases, particularly CALB, are widely used due to their stability in organic solvents and their broad substrate tolerance[7][9]. Immobilization of the enzyme is crucial for easy separation and reuse, which is economically and environmentally beneficial[2].
-
Choice of Solvent: The solvent plays a critical role in modulating enzyme activity and selectivity. Non-polar, aprotic solvents like toluene or MTBE are often preferred as they do not interfere with the reaction and can help to maintain the enzyme's active conformation[11].
-
Choice of Acyl Donor: The nature of the acyl donor can influence the reaction rate and enantioselectivity. Activated esters like vinyl acetate often lead to faster reaction rates due to the formation of a more reactive acyl-enzyme intermediate.
-
Temperature Control: Enzyme activity is highly dependent on temperature. Operating at an optimal temperature maximizes the reaction rate without causing enzyme denaturation.
Self-Validating System: Troubleshooting and Optimization
A robust protocol should include measures for validation and troubleshooting.
-
Low Conversion: If the reaction is too slow, consider increasing the enzyme loading, using a more activated acyl donor, or optimizing the temperature.
-
Low Enantioselectivity (Low E-value): The enantioselectivity can be influenced by the solvent, temperature, and the acyl donor. Screening different conditions is often necessary. For instance, a different lipase might exhibit higher selectivity for the target substrate.
-
Difficult Separation: If the separation of the product and unreacted substrate is challenging, consider modifying the acyl group to create a larger difference in polarity.
Mechanism of Lipase-Catalyzed Acylation
The catalytic mechanism of lipase-catalyzed acylation in an organic solvent generally follows a Ping-Pong Bi-Bi mechanism.
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed acylation.
-
The lipase reacts with the acyl donor to form a covalent acyl-enzyme intermediate, releasing the alcohol or other leaving group from the acyl donor.
-
The racemic α-methyl-amino acid ester is introduced. The chiral active site of the enzyme preferentially binds one enantiomer (e.g., the R-enantiomer).
-
The nucleophilic amino group of the bound enantiomer attacks the acyl-enzyme intermediate.
-
This leads to the formation of the N-acylated product and regeneration of the free enzyme, which can then start another catalytic cycle.
The S-enantiomer, being a poor fit for the active site, reacts much more slowly or not at all.
Conclusion
The enzymatic kinetic resolution of α-methyl-amino acids is a highly effective method for obtaining enantiomerically pure compounds that are valuable in pharmaceutical research and development. The use of lipases, particularly immobilized CALB, offers a practical, scalable, and environmentally friendly approach. By carefully selecting the reaction parameters, such as the enzyme, solvent, and acyl donor, and by monitoring the reaction to achieve approximately 50% conversion, high enantiomeric excesses of both the desired product and the unreacted starting material can be achieved. The protocol and principles outlined in this application note provide a solid foundation for researchers to develop and optimize enzymatic resolutions for their specific α-methyl-amino acid targets.
References
-
Kamal, A., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 16(5), 3949-3960. [Link]
-
Morandini, A., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]
-
Forró, E., & Fülöp, F. (2012). Lipase-catalyzed kinetic resolution of α-hydroxymethylcycloalkanones with a quaternary carbon center. Chemoenzymatic synthesis of chiral pseudoiridolactones. Tetrahedron: Asymmetry, 23(15-16), 1143-1149. [Link]
-
Fruton, J. S., & Bergmann, M. (1939). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 127(3), 627-641. [Link]
- Taylor, S. J. C., et al. (2000). Resolution of chiral amines.
-
Scott, R. W., et al. (1997). Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry, 62(8), 2322-2323. [Link]
-
Hofmayer, M. S., & König, B. (2018). Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science, 9(24), 5437-5441. [Link]
-
Li, Y., et al. (2020). Multi-enzymatic resolution of DL-norvaline for L-norvaline production. Bioprocess and Biosystems Engineering, 43(11), 2009-2018. [Link]
-
Wang, Y., et al. (2022). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry, 87(3), 1645-1655. [Link]
-
Schöllkopf, U., et al. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis, 1981(9), 676-678. [Link]
-
Sharma, P., & Sharma, R. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioChem, e202400181. [Link]
-
Wang, D., & Astruc, D. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(15), 9363-9419. [Link]
-
Forró, E., & Fülöp, F. (2013). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 24(15-16), 947-952. [Link]
-
Rios-Lombardía, N., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5429. [Link]
-
Chemistry LibreTexts. (2023, January 14). 26.5: Synthesis of Amino Acids. [Link]
-
Gotor, V., et al. (2008). Enantioselective Acylation of Alcohol and Amine Reactions in Organic Synthesis. In Modern Methods in Stereoselective Synthesis. [Link]
-
Garcia-Galan, C., et al. (2011). Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability. Green Chemistry, 13(8), 2249-2256. [Link]
-
Rios-Lombardía, N., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts, 11(11), 1365. [Link]
-
Chemistry LibreTexts. (2021, March 16). 11.1: Acylation of Alcohols and Amines. [Link]
-
Szemes, F., et al. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(3), 458-464. [Link]
-
Sharma, M., & Mangas-Sanchez, J. (2021). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites. Catalysis Science & Technology, 11(1), 63-78. [Link]
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The Strategic Role of α-Methyl-L-valine Hydrochloride in Modern Antiviral Synthesis
Introduction: The Imperative for Chiral Precision in Antiviral Drug Design
The development of effective antiviral agents is a cornerstone of modern medicine. A significant class of these therapeutics, particularly protease inhibitors, derive their efficacy from their ability to mimic the natural peptide substrates of viral enzymes, thereby blocking viral replication.[1][2] The success of this mimicry hinges on the precise three-dimensional arrangement of atoms within the drug molecule. It is here that chiral building blocks—enantiomerically pure compounds—play an indispensable role.[3][4] α-Methyl-L-valine hydrochloride, a derivative of the natural amino acid L-valine, has emerged as a critical component in the synthesis of potent antiviral drugs due to its unique structural properties that impart both steric hindrance and conformational rigidity, crucial for high-affinity binding to viral protease active sites.[5][6]
This technical guide provides an in-depth exploration of the application of α-Methyl-L-valine hydrochloride and its derivatives in the synthesis of key antiviral agents. We will delve into the causality behind its selection as a building block, provide detailed, field-proven protocols for its incorporation into complex drug molecules, and present visual workflows to elucidate the synthetic pathways. The focus will be on providing researchers, scientists, and drug development professionals with a comprehensive and practical resource for leveraging this vital chiral intermediate.
Physicochemical and Handling Data for α-Methyl-L-valine Hydrochloride
Proper handling and storage of starting materials are paramount for reproducible and successful synthetic outcomes. α-Methyl-L-valine hydrochloride is a white crystalline powder.[7] While comprehensive safety data is not uniformly available, standard laboratory precautions for handling fine chemicals should be observed.[5][8]
| Property | Data | Reference(s) |
| Chemical Name | (2S)-2-Amino-2,3-dimethylbutanoic acid hydrochloride | [5] |
| Synonyms | (S)-(-)-α-Methylvaline hydrochloride, L-Valine, 2-methyl-, HCl | [6][7] |
| CAS Number | 53940-83-3 | [5][7] |
| Molecular Formula | C₆H₁₄ClNO₂ | [7] |
| Molecular Weight | 167.63 g/mol | [9] |
| Appearance | White crystalline powder | [7] |
| Solubility | Sparingly soluble in water | [7] |
| Storage | Store at room temperature or 0 - 8 °C, in a dry, well-ventilated place. Keep container tightly closed. | [6][7] |
| Purity | ≥ 99% | [6] |
| Optical Rotation | [α]²⁴/D = -4 ± 2º (c=1 in Water) (for free amino acid) | [6] |
Safety Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.[5][8][10][11] Use personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. Avoid dust formation and inhalation.[5]
Core Application: Synthesis of Nirmatrelvir (Component of Paxlovid™)
Nirmatrelvir (PF-07321332) is a potent inhibitor of the SARS-CoV-2 main protease (Mpro) and the active antiviral component of Paxlovid™.[1][12] Its structure features a peptidomimetic backbone where an N-protected derivative of α-methyl-L-valine (specifically, L-tert-leucine or 3-methyl-L-valine) constitutes a key P3 fragment. This fragment's bulky tert-butyl group is largely solvent-exposed and crucial for the molecule's interaction with the enzyme's S4 subsite.[1] The synthesis involves a critical amide bond formation between this amino acid derivative and a bicyclic proline moiety.
Logical Workflow for Nirmatrelvir Synthesis
The synthesis of Nirmatrelvir is a multi-step process that strategically assembles three key fragments. The α-methyl-L-valine derivative is introduced via a peptide coupling reaction to form a dipeptide intermediate, which is then coupled with the final fragment before a dehydration step to install the nitrile "warhead".
Sources
- 1. Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Page loading... [wap.guidechem.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. L-缬氨酸甲酯 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. fishersci.com [fishersci.com]
- 12. repository.ias.ac.in [repository.ias.ac.in]
Application Notes and Protocols for the N-Methylation of L-Valine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of N-Methylation in Peptide and Drug Development
The N-methylation of amino acids, particularly L-valine, is a critical chemical modification in the field of medicinal chemistry and drug development. The introduction of a methyl group to the nitrogen atom of the peptide backbone can profoundly alter the physicochemical and biological properties of peptides and small molecules.[1][2][3] This strategic modification can lead to enhanced metabolic stability by providing steric hindrance against proteolytic enzymes, improved membrane permeability and oral bioavailability due to increased lipophilicity, and conformational constraint, which can lock a peptide into its bioactive conformation, thereby increasing receptor affinity and selectivity.[1][3][4] The immunosuppressant Cyclosporin A, which contains seven N-methylated amino acids, is a prominent example of the successful therapeutic application of this strategy.[4]
This comprehensive guide provides detailed application notes and protocols for the most effective methods for the N-methylation of L-valine and its derivatives. We will delve into the underlying chemical principles of each method, offer step-by-step experimental procedures, and provide insights into the rationale behind the selection of specific reagents and conditions.
Data Summary: A Comparative Analysis of N-Methylation Methods for L-Valine
The choice of N-methylation strategy depends on several factors, including the substrate, the desired scale of the reaction, and the presence of other functional groups. The following table provides a comparative summary of the most common methods.
| Method | Methylating Agent | Reducing Agent/Base | Protecting Group | Solvent | Typical Yield (%) | Key Considerations |
| Eschweiler-Clarke Reaction | Formaldehyde | Formic Acid | None (for free amine) | Aqueous | High | Irreversible due to CO₂ loss; avoids quaternary ammonium salt formation.[1][5][6] |
| Reductive Amination | Formaldehyde | Sodium Cyanoborohydride | None (for free amine) | N,N-Dimethylformamide | High | Milder than Eschweiler-Clarke; suitable for sensitive substrates.[1] |
| Direct Alkylation | Methyl Iodide | Sodium Hydride (NaH) | Boc (tert-Butyloxycarbonyl) | Tetrahydrofuran (THF) | ~74% (over 3 steps) | Requires N-protection; potential for racemization.[1] |
| On-Resin N-methylation | Various (e.g., dimethyl carbonate) | Non-nucleophilic base (e.g., MTBD) | o-NBS (o-nitrobenzenesulfonyl) | N-Methylpyrrolidone (NMP) | Variable | Allows for site-specific N-methylation during solid-phase peptide synthesis.[1][7][8] |
Method 1: Reductive Amination - The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a robust and widely used method for the N-methylation of primary and secondary amines, including L-valine.[5][6][9] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[5][6][10] A key advantage of this method is that it proceeds to the tertiary amine without the formation of quaternary ammonium salts.[5][6][9] The reaction is driven to completion by the irreversible loss of carbon dioxide.[6]
Reaction Mechanism
The reaction proceeds through the formation of an iminium ion from the reaction of L-valine with formaldehyde. This is followed by a hydride transfer from formic acid to the iminium ion, yielding the N-methylated L-valine.[5][10] For a primary amine like L-valine, this process occurs twice to yield N,N-dimethyl-L-valine.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
analytical methods for quantifying alpha-Methyl-L-valine hydrochloride
An Application Guide to the Quantitative Analysis of α-Methyl-L-valine Hydrochloride
Authored by: A Senior Application Scientist
Introduction
α-Methyl-L-valine hydrochloride is a non-proteinogenic amino acid derivative that serves as a critical chiral building block in modern pharmaceutical synthesis.[1][2] Its incorporation into drug candidates can enhance metabolic stability and modify pharmacological activity. Given its role as a key starting material, the development of robust, accurate, and validated analytical methods for its quantification is not merely a procedural step but a cornerstone of quality control and regulatory compliance in drug development. The presence of chiral centers also necessitates methods capable of confirming enantiomeric purity, a critical parameter for safety and efficacy.
This document provides a comprehensive guide to the principal analytical methodologies for the quantification and chiral purity assessment of α-Methyl-L-valine hydrochloride. It is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step protocols but also the underlying scientific rationale for method selection and experimental design. All methodologies are presented in the context of validation requirements outlined by the International Council for Harmonisation (ICH).[3][4]
Physicochemical Characteristics
A foundational understanding of the analyte's properties is essential for effective method development.
| Property | Value | Reference |
| Chemical Name | (S)-2-Amino-2,3-dimethylbutanoic acid hydrochloride | [1] |
| Synonyms | α-Methyl-L-valine HCl, (S)-(-)-α-Methylvaline | |
| CAS Number | 53940-83-3 | [5] |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molecular Weight | 167.63 g/mol (as HCl salt), 131.17 g/mol (free base) | [1][5] |
| Appearance | White crystalline powder | [1] |
| Solubility | Sparingly soluble in water | [1] |
Part 1: Quantitative Analysis by Reversed-Phase HPLC with Pre-column Derivatization
Scientific Principle
α-Methyl-L-valine, like most primary amino acids, lacks a native chromophore, rendering it nearly transparent to standard UV-Vis detection at wavelengths above 200 nm. To overcome this, a pre-column derivatization strategy is employed. This involves reacting the primary amine of the analyte with a tagging agent to form a highly conjugated, fluorescent, or UV-absorbent derivative. This approach dramatically enhances detection sensitivity and selectivity. O-phthalaldehyde (OPA) in the presence of a thiol is a classic choice, reacting rapidly with primary amines to form intensely fluorescent isoindole derivatives.
This method is ideal for accurate quantification (assay) of α-Methyl-L-valine in raw materials or simple formulations.
Experimental Protocol: HPLC-UV/Fluorescence
Objective: To accurately quantify α-Methyl-L-valine hydrochloride using a validated RP-HPLC method with OPA/thiol pre-column derivatization.
1. Materials and Reagents
-
α-Methyl-L-valine hydrochloride reference standard (≥99% purity)
-
O-phthalaldehyde (OPA), HPLC grade
-
N-acetyl-L-cysteine (NAC) or 3-mercaptopropionic acid (3-MPA)
-
Boric Acid
-
Sodium Hydroxide
-
Methanol, HPLC Grade
-
Acetonitrile, HPLC Grade
-
Water, HPLC Grade (e.g., Milli-Q or equivalent)
-
Hydrochloric Acid (for pH adjustment)
2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a fluorescence (FLD) or UV-Vis (DAD/VWD) detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
3. Detailed Step-by-Step Methodology
a. Preparation of Reagents:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water. Adjust pH to 9.5 with a sodium hydroxide solution.
-
OPA/Thiol Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of the chosen thiol (e.g., NAC solution) and 11.2 mL of the 0.4 M borate buffer. Mix well. This reagent should be prepared fresh daily and protected from light.
b. Preparation of Standard Solutions:
-
Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of α-Methyl-L-valine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with water.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock standard with water to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).
c. Sample Preparation:
-
Accurately weigh a quantity of the sample containing approximately 25 mg of α-Methyl-L-valine hydrochloride and prepare a 1.0 mg/mL solution in water, following the same procedure as the stock standard. Further dilute as necessary to fall within the calibration range.
d. Automated Derivatization and Injection (Typical Autosampler Program):
-
Withdraw 10 µL of standard or sample solution.
-
Withdraw 40 µL of OPA/Thiol derivatization reagent.
-
Mix for 1 minute in the autosampler loop or a mixing vial.
-
Inject 20 µL of the resulting mixture onto the column. (Causality: A precise, automated reaction ensures high reproducibility, which is critical for quantitative accuracy. The reaction is nearly instantaneous, so a 1-minute mix time is sufficient.)
e. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) |
| Gradient | 0-15 min: 20% to 70% B; 15-17 min: 70% to 20% B; 17-22 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Detection (FLD) | Excitation: 340 nm, Emission: 455 nm |
| Detection (UV) | 337 nm |
f. Data Analysis:
-
Integrate the peak area of the derivatized α-Methyl-L-valine.
-
Construct a linear regression calibration curve by plotting peak area against the concentration of the prepared standards.
-
Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.
Method Validation Synopsis (ICH Q2(R2) Framework)
A validated method provides documented evidence of its reliability.[6][7][8]
| Parameter | Objective & Typical Acceptance Criteria |
| Specificity | Demonstrate that the peak for the derivatized analyte is free from interference from impurities, degradation products, or matrix components. (Peak purity analysis using DAD). |
| Linearity | Analyze a minimum of 5 concentration levels. The correlation coefficient (r²) should be ≥ 0.99.[9] |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%). Mean recovery should be 98.0% - 102.0%.[9][10] |
| Precision | Repeatability (Intra-assay): Analyze ≥6 replicates at 100% of the test concentration. RSD ≤ 2.0%.Intermediate Precision: Repeat on a different day with a different analyst. RSD ≤ 2.0%.[10] |
| LOQ/LOD | Limit of Quantitation (LOQ): The lowest concentration quantifiable with acceptable precision and accuracy (typically S/N ratio ≥ 10).Limit of Detection (LOD): The lowest detectable concentration (typically S/N ratio ≥ 3).[9] |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%) and show that results remain unaffected.[10] |
Workflow Visualization
Caption: Automated HPLC workflow for quantifying α-Methyl-L-valine.
Part 2: Chiral Purity Analysis by Chiral HPLC
Scientific Principle
Enantiomers possess identical physical properties in a non-chiral environment, making their separation impossible on standard C18 columns. Chiral analysis requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating amino acid enantiomers.[11][12] These phases contain chiral cavities and functional groups that interact stereoselectively with the enantiomers through a combination of hydrogen bonding, π-π interactions, and steric hindrance, leading to different retention times.[11]
This method is crucial for determining the enantiomeric excess (e.e.) and quantifying the undesired D-enantiomer as a chiral impurity in the L-valine derivative.
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the D-enantiomer of α-Methyl-valine from the L-enantiomer.
1. Materials and Instrumentation
-
Same as Part 1, with the addition of a reference standard for α-Methyl-D-valine hydrochloride, if available, for peak identification.
-
HPLC system with a Chiral HPLC column.
-
Hexane, Isopropanol (IPA), and Ethanol (HPLC Grade).
-
Trifluoroacetic acid (TFA).
2. Detailed Step-by-Step Methodology
a. Sample and Standard Preparation:
-
Prepare a solution of the α-Methyl-L-valine hydrochloride sample at a concentration of approximately 1.0 mg/mL in the mobile phase or a suitable solvent like ethanol.
-
Note: Derivatization (e.g., with FMOC-Cl) may be required to improve resolution and detection, depending on the specific CSP.[13] However, direct analysis is often possible.
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel OD-H or Chiralpak IA/IB (Polysaccharide-based), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection (UV) | 210 nm |
(Causality: The normal-phase mobile phase (Hexane/IPA) is chosen to maximize the hydrogen bonding and dipole-dipole interactions that govern chiral recognition on polysaccharide CSPs. TFA is added to protonate the amino acid, ensuring consistent ionization and good peak shape.)
c. Data Analysis:
-
Identify the peaks for the L- and D-enantiomers. The L-enantiomer will be the major peak. The D-enantiomer, if present, will be a much smaller peak with a different retention time.
-
Calculate the percentage of the D-enantiomer impurity using the area percent formula: % D-enantiomer = (Area of D-peak / (Area of D-peak + Area of L-peak)) x 100
Workflow Visualization
Caption: Principle of enantiomeric separation on a Chiral Stationary Phase.
Part 3: Purity Analysis by Gas Chromatography (GC-FID)
Scientific Principle
Gas Chromatography is a powerful technique for assessing the purity of volatile compounds. Amino acid hydrochlorides are non-volatile salts. Therefore, a critical derivatization step is required to convert the analyte into a thermally stable and volatile form suitable for GC analysis.[10][14] A common approach is a two-step derivatization: first, esterification of the carboxylic acid group (e.g., with propanol/HCl), followed by acylation of the amine group (e.g., with pentafluoropropionic anhydride - PFPA).
This method is excellent for identifying and quantifying volatile organic impurities and can also serve as an orthogonal method to HPLC for purity determination.
Experimental Protocol: GC-FID
Objective: To determine the purity of α-Methyl-L-valine hydrochloride by quantifying related substances using GC with a Flame Ionization Detector (FID).
1. Materials and Reagents
-
α-Methyl-L-valine hydrochloride reference standard
-
Pentafluoropropionic anhydride (PFPA)
-
2-Propanol, GC grade
-
Acetyl Chloride or Dry HCl gas
-
Dichloromethane, GC grade
-
Internal Standard (e.g., n-Dodecane), if using internal standard quantification
2. Instrumentation
-
Gas Chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Heating block or oven for derivatization.
-
Inert gas (Nitrogen or Helium) for drying.
3. Detailed Step-by-Step Methodology
a. Derivatization Procedure:
-
Esterification: Place ~5 mg of the sample or standard in a reaction vial. Add 1 mL of 3M HCl in 2-propanol (prepared by carefully adding acetyl chloride to cold 2-propanol). Seal the vial and heat at 110 °C for 60 minutes.
-
Drying: Cool the vial and evaporate the solvent to dryness under a stream of dry nitrogen.
-
Acylation: Add 500 µL of dichloromethane and 250 µL of PFPA to the dry residue. Seal the vial and heat at 60 °C for 30 minutes.
-
Final Prep: Cool the vial. The sample is now ready for injection. (Causality: This two-step process ensures both polar functional groups (carboxyl and amine) are capped, creating a neutral, volatile molecule that will chromatograph well without tailing.)
b. GC Conditions:
| Parameter | Condition |
| Column | DB-624 or similar mid-polarity capillary column, 30 m x 0.53 mm, 1.0 µm film |
| Carrier Gas | Helium or Nitrogen, constant flow at ~2.0 mL/min |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C, hold 2 min. Ramp: 10 °C/min to 240 °C. Hold 5 min. |
c. Data Analysis:
-
Purity is typically calculated using an area normalization method, assuming all impurities have a similar FID response factor to the main component. % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow Visualization
Caption: GC derivatization and analysis workflow for purity assessment.
Summary and Method Selection
The choice of analytical method is dictated by the specific question being asked—be it potency, the presence of impurities, or enantiomeric purity.
| Method | Primary Application | Key Advantages | Considerations |
| RP-HPLC (Derivatized) | Assay & Quantification | High sensitivity and accuracy; robust and widely available. | Requires derivatization; not suitable for chiral separation. |
| Chiral HPLC | Enantiomeric Purity | Directly separates and quantifies enantiomers; essential for chiral compounds. | CSPs can be expensive; method development can be complex. |
| GC-FID (Derivatized) | Purity & Volatile Impurities | High resolution for volatile impurities; orthogonal to HPLC. | Mandatory, multi-step derivatization; not suitable for non-volatile impurities. |
References
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. Retrieved January 17, 2026, from [Link]
-
Validation of Amino Acid Analysis Methods. (2003). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Validation of Amino Acid Analysis Methods. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]
-
Determination of L-isoleucine methyl ester hydrochloride in L-valine methyl ester hydrochloride by HPLC. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science (RSC Publishing). Retrieved January 17, 2026, from [Link]
-
Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. (2023). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). Retrieved January 17, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency (EMA). Retrieved January 17, 2026, from [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production of Anti-hypertensive Drugs. (n.d.). IISTE.org. Retrieved January 17, 2026, from [Link]
-
Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization. (2014). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved January 17, 2026, from [Link]
-
Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. iiste.org [iiste.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. yakhak.org [yakhak.org]
- 13. researchgate.net [researchgate.net]
- 14. iiste.org [iiste.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of α-Methyl-L-valine
Welcome to the technical support center for the synthesis of α-Methyl-L-valine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize synthetic yields. α-Methyl-L-valine is a non-proteinogenic, quaternary α-amino acid, a class of compounds that has garnered significant attention for its use in creating peptides with enhanced metabolic stability and as a chiral building block in pharmaceutical synthesis.[1][2]
The introduction of a methyl group at the α-carbon presents unique synthetic challenges, primarily in controlling stereochemistry and achieving high yields. This guide provides in-depth, experience-based solutions to common problems encountered during its synthesis, with a focus on the widely-used Schöllkopf bis-lactim ether method.[3][4]
Section 1: Troubleshooting Guide - Common Yield-Limiting Issues
This section addresses the most frequent and critical problems that can lead to low yields or product impurities.
Low Diastereoselectivity in the Alkylation Step
Question: My final product has a low diastereomeric excess (d.e.) after the methylation step. What are the likely causes and how can I fix this?
Answer: Low diastereoselectivity is a critical issue that directly impacts the yield of the desired L-isomer. The stereochemistry of this reaction is dictated by the steric hindrance provided by the chiral auxiliary, typically derived from L-valine.[3][4][5] The incoming electrophile (methyl iodide) should preferentially attack the face of the carbanion opposite to the bulky isopropyl group of the valine auxiliary.[3][4]
Potential Causes & Solutions:
-
Incomplete Deprotonation: If the deprotonation of the prochiral center is incomplete, the remaining starting material can react non-selectively, lowering the overall d.e.
-
Solution: Ensure your base is active and accurately titrated. Use a slight excess (1.1 equivalents) of a strong, non-nucleophilic base like n-butyllithium (n-BuLi). Confirm the complete formation of the lithiated enolate, which often results in a distinct color change.[5]
-
-
Incorrect Temperature Control: The stability of the lithiated enolate is highly temperature-dependent. If the temperature rises above -70°C, the enolate can equilibrate or decompose, leading to a loss of stereocontrol.[5]
-
Solution: Maintain a strict reaction temperature of -78°C (a dry ice/acetone bath is standard) throughout the deprotonation and alkylation steps. Add the alkylating agent (methyl iodide) as a pre-cooled solution in dry THF to prevent localized warming.[5]
-
-
Presence of Protic Impurities: Water or other protic impurities in the solvent or glassware will quench the enolate, reducing the yield and potentially interfering with stereoselectivity.
-
Solution: Use freshly distilled, anhydrous solvents (e.g., THF over sodium/benzophenone). Flame-dry all glassware under vacuum or high-purity nitrogen/argon before use. Ensure all reagents are anhydrous.
-
-
Choice of Base: While n-BuLi is standard, other bases can be considered. However, bases like LDA (Lithium diisopropylamide) may have different aggregation states and chelation properties, which can alter the transition state geometry.
Inefficient Cleavage of the Chiral Auxiliary
Question: I'm getting a low yield after the final acidic hydrolysis step to cleave the diketopiperazine intermediate. What's going wrong?
Answer: The final step involves hydrolyzing the bis-lactim ether intermediate to release the α-Methyl-L-valine methyl ester and the recovered L-valine methyl ester auxiliary.[3][5] Incomplete hydrolysis is a common source of yield loss.
Potential Causes & Solutions:
-
Insufficient Hydrolysis Time or Acid Concentration: The cleavage of the cyclic dipeptide requires sufficient time and acid concentration to go to completion.
-
Solution: A common protocol involves stirring the alkylated product in 0.25 N HCl for 3 days at room temperature.[5] If you suspect incomplete reaction, you can monitor its progress by TLC. Ensure the acid is of the correct concentration.
-
-
Formation of Side Products: Prolonged exposure to strong acid can sometimes lead to side reactions or degradation of the desired amino acid ester.
-
Solution: Adhere to the recommended reaction time. While the hydrolysis is slow, extending it unnecessarily is not beneficial. The use of milder acids is generally not effective for this specific cleavage.
-
-
Poor Extraction of the Product: The resulting amino acid methyl esters are relatively polar and can be challenging to extract efficiently.
-
Solution: After hydrolysis, the aqueous solution is typically extracted with ether to remove any unreacted starting material.[5] Then, the aqueous layer is evaporated to dryness to recover the hydrochloride salts of the amino acid esters. Do not discard the aqueous layer.
-
Difficulty in Final Product Purification
Question: I'm struggling to separate the final α-Methyl-L-valine methyl ester from the recovered L-valine methyl ester auxiliary. How can I improve the purification?
Answer: The final mixture contains two amino acid esters which can have similar physical properties, making separation challenging.
Potential Causes & Solutions:
-
Similar Boiling Points: The two esters, α-Methyl-L-valine methyl ester and L-valine methyl ester, may have close boiling points, making separation by simple distillation difficult.
-
Solution: While bulb-to-bulb distillation is often cited, it requires careful execution.[5] A more reliable method for laboratory scale is column chromatography.
-
-
Inappropriate Chromatographic Conditions: Using the wrong stationary or mobile phase will result in poor separation.
-
Solution: Flash column chromatography on silica gel is the most common method. The polarity of the eluent system is critical. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Monitor the fractions carefully by TLC.
-
-
Co-elution of Impurities: If the alkylation or hydrolysis steps were not clean, other impurities might co-elute with your product.
-
Solution: Ensure each step is as clean as possible before moving to the next. Use TLC to check for the consumption of starting material at each stage. Purification of the intermediate alkylated product can sometimes be beneficial before the final hydrolysis.[5]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the L-valine-derived chiral auxiliary? A chiral auxiliary is a compound that is temporarily incorporated into the synthesis to control the stereochemical outcome of a reaction.[6] In the Schöllkopf method, the L-valine provides a bulky isopropyl group that sterically shields one face of the reactive enolate intermediate.[3][4] This forces the incoming methyl group to add to the opposite, less hindered face, resulting in a high preference for the desired diastereomer.[4][5] After the reaction, the auxiliary is cleaved and can be recovered.[6]
Q2: Can I use a different alkylating agent besides methyl iodide? Yes, the Schöllkopf method is versatile and can be used with a variety of alkyl halides to synthesize other α-alkylated amino acids.[3][5] However, the reactivity of the alkyl halide is a key factor. More reactive halides like benzyl bromide or allyl iodide generally give good yields. Less reactive halides may require longer reaction times or the addition of co-solvents like HMPA (Note: HMPA is a carcinogen and should be handled with extreme care).[7]
Q3: How do I confirm the diastereomeric excess (d.e.) of my alkylated product? The d.e. of the intermediate product (before hydrolysis) can often be determined by high-field ¹H NMR spectroscopy.[5] The signals for the newly introduced methyl group on the two different diastereomers will typically appear at slightly different chemical shifts. By integrating these signals, you can calculate the ratio of the diastereomers. For the final product, chiral HPLC or GC is the standard method for determining enantiomeric excess (e.e.).
Q4: My yield is consistently low across all steps. What general areas should I check? If you are experiencing universally low yields, it's time to review your fundamental laboratory techniques.
-
Atmosphere Control: Ensure your reaction is performed under a completely inert atmosphere (dry argon or nitrogen) to prevent quenching of anionic intermediates.
-
Reagent Quality: Verify the quality and concentration of your n-BuLi. Use freshly opened anhydrous solvents. Ensure your starting materials are pure.
-
Temperature Control: Double-check the accuracy of your thermometers and the stability of your cooling baths.
-
Stoichiometry: Carefully re-calculate and measure all reagent quantities.
Section 3: Key Experimental Protocols & Workflows
Protocol 1: Asymmetric Alkylation via Schöllkopf Method
This protocol is a generalized procedure based on established literature.[5]
-
Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the bis-lactim ether of cyclo(L-Val-Gly) (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe over 15 minutes. Stir the resulting solution at -78°C for an additional 20 minutes.
-
Alkylation: In a separate flame-dried flask, prepare a solution of methyl iodide (1.2 eq) in anhydrous THF and cool it to -78°C. Add this solution to the enolate mixture via cannula.
-
Reaction: Stir the reaction mixture at -78°C. Monitor the reaction by TLC until the starting material is consumed (typically 8-24 hours).[5]
-
Quench & Workup: Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate or ether. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by bulb-to-bulb distillation or flash column chromatography on silica gel to yield the pure alkylated intermediate.[5]
Data Summary: Comparison of Chiral Auxiliaries
While the L-valine-derived bis-lactim ether is standard for this specific synthesis, other auxiliaries are prominent in asymmetric synthesis. Their performance varies based on the reaction type.
| Chiral Auxiliary | Common Application | Typical Diastereoselectivity (d.r. or d.e.) | Cleavage Conditions |
| Schöllkopf (Valine) | Asymmetric Amino Acid Synthesis | >95% d.e.[5] | Mild Acidic Hydrolysis (e.g., 0.25N HCl)[5] |
| Evans Oxazolidinones | Aldol, Alkylation, Acylation | >99:1 d.r. | LiOH/H₂O₂, LiBH₄, etc.[8] |
| Pseudoephedrine Amides | Alkylation of Carboxylic Acids | >95:5 d.r. | Acid/Base Hydrolysis, Reductive Cleavage[6] |
| SAMP/RAMP Hydrazones | Alkylation of Aldehydes/Ketones | >95% e.e. | Ozonolysis, Acid Hydrolysis |
Workflow & Visualization
Below is a logical workflow for troubleshooting low yields in the alkylation step, represented as a DOT graph.
Caption: Troubleshooting workflow for low yield and diastereoselectivity.
References
-
Schöllkopf, U. (1981). Schöllkopf method. Wikipedia. [Link]
-
Steer, D., et al. (2007). Recent approaches towards the asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids. Organic & Biomolecular Chemistry. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry. [Link]
-
Schöllkopf, U., Groth, U., Westphalen, K.-O., & Deng, C. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis. [Link]
-
Fitzjohn, S., et al. (1985). Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. Journal of Organic Chemistry. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
-
Bull, S. D., et al. (2001). Diastereoselective synthesis of quaternary alpha-amino acids from diketopiperazine templates. The Journal of Organic Chemistry. [Link]
-
Methods for cleavage of chiral auxiliary. ResearchGate. [Link]
-
Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
Sources
- 1. Recent approaches towards the asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting guide for alpha-Methyl-L-valine peptide coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the coupling of α-Methyl-L-valine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is α-Methyl-L-valine considered a "difficult" amino acid to couple in peptide synthesis?
A1: α-Methyl-L-valine is an α,α-disubstituted amino acid, which presents significant steric hindrance. This bulkiness, originating from the two methyl groups on the α-carbon and the isopropyl side chain, dramatically slows down the kinetics of peptide bond formation.[1] This can lead to incomplete reactions, low yields, and an increased risk of side reactions, such as epimerization of the preceding amino acid residue.[1]
Q2: What is the primary mechanism of epimerization and why is it a concern with α-Methyl-L-valine couplings?
A2: Epimerization is the loss of stereochemical integrity at the α-carbon of the activated amino acid, leading to the formation of a diastereomeric peptide impurity that is often difficult to separate from the desired product.[2] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated C-terminal amino acid. A base can then abstract the proton at the chiral α-carbon of this intermediate, leading to racemization.[3] During the slow coupling of a bulky residue like α-Methyl-L-valine, the activated amino acid remains in its reactive state for a longer period, increasing the opportunity for this side reaction to occur.[4]
Q3: Which class of coupling reagents is generally recommended for α-Methyl-L-valine?
A3: For sterically hindered couplings involving α-Methyl-L-valine, high-potency onium salt-based reagents are the preferred choice.[2] These are broadly categorized into uronium/aminium salts (e.g., HATU, HBTU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP).[5][6] These reagents rapidly convert the carboxylic acid to a highly reactive ester intermediate, facilitating the nucleophilic attack by the amine.[5]
Q4: What are the key differences between uronium/aminium and phosphonium salt reagents for this application?
A4: The primary distinction lies in the atom that is activated to facilitate amide bond formation—carbon in uronium salts and phosphorus in phosphonium salts.[7] Phosphonium reagents like PyBOP are often favored for "difficult" couplings as they are associated with lower epimerization rates and do not pose a risk of guanidinylation, a side reaction that can occur with uronium reagents like HATU, especially when used in excess.[7][8] However, modern uronium reagents like HATU and COMU offer excellent reactivity and can be highly effective.[2][7]
Troubleshooting Guide
Problem 1: Low Coupling Yield or Incomplete Reaction
Primary Cause: Insufficient reactivity to overcome the severe steric hindrance posed by the α-Methyl-L-valine residue.[1]
Solutions & Protocols:
-
Optimize the Coupling Reagent:
-
Recommendation: Employ a high-reactivity coupling reagent. HATU and COMU are excellent starting points due to their high efficiency.[1][2] For particularly challenging couplings or if epimerization is a major concern, phosphonium reagents like PyBOP or PyAOP are often superior.[7]
-
Protocol - HATU Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6 equivalents) in DMF.[3]
-
Allow the activation to proceed for 2-5 minutes.[3]
-
Add the activated mixture to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-4 hours. Monitor completion using a colorimetric test like the Kaiser test or TNBS test.
-
-
-
Increase Reaction Time and/or Temperature:
-
Recommendation: The steric bulk slows down the reaction, so extending the coupling time is often necessary.[9] Microwave-assisted peptide synthesis (SPPS) can also be highly effective in driving difficult couplings to completion by utilizing elevated temperatures.[10]
-
Consideration: Be aware that prolonged reaction times, especially at elevated temperatures, can increase the risk of epimerization.[4][9]
-
-
Perform a "Double Coupling":
-
Recommendation: If monitoring indicates an incomplete reaction, a second coupling with fresh reagents can help drive it to completion.[11]
-
Protocol:
-
After the initial coupling period, drain the reaction vessel.
-
Wash the resin thoroughly with DMF.
-
Repeat the coupling step with a freshly prepared solution of the activated amino acid.[11]
-
-
Problem 2: Significant Epimerization of the C-Terminal Residue
Primary Cause: The slow coupling rate allows the activated amino acid to exist for an extended period, increasing the likelihood of oxazolone formation and subsequent racemization.[4][12]
Solutions & Protocols:
-
Incorporate Additives:
-
Recommendation: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is strongly recommended to suppress epimerization.[13][14] These additives form active esters that are more reactive and less prone to racemization.[5][14] Modern reagents like HATU and COMU already incorporate these moieties.[13][14]
-
Mechanism: Additives like HOBt react with the initial activated species (O-acylisourea) to form an active ester. This process is faster than the rearrangement to the inactive N-acylurea and suppresses the formation of the oxazolone intermediate that leads to racemization.[15]
-
-
Choose the Right Base:
-
Recommendation: The choice and amount of base are critical. Use a sterically hindered, non-nucleophilic base like DIPEA or NMM. In cases with a high risk of epimerization, a weaker base like sym-collidine may be beneficial.[13]
-
-
Control Reaction Temperature:
-
Recommendation: Perform the coupling at a lower temperature (e.g., 0°C to room temperature) to minimize the rate of epimerization.[4] While elevated temperatures can improve coupling efficiency, they can also exacerbate racemization.
-
Problem 3: Side Reactions (e.g., Guanidinylation)
Primary Cause: This side reaction is specific to uronium/aminium-based coupling reagents (like HBTU, HATU) where the reagent can react directly with the N-terminal amine of the peptide, terminating the chain.[8][16] This is more likely to occur when the carboxyl activation is slow or when an excess of the coupling reagent is used.[8][16]
Solutions & Protocols:
-
Use Stoichiometric Amounts of Reagent:
-
Recommendation: Avoid using a large excess of the uronium reagent. A slight excess or equimolar amounts relative to the carboxylic acid component is often sufficient.
-
-
Switch to a Phosphonium Reagent:
-
Pre-activation:
-
Recommendation: Allowing the carboxylic acid to pre-activate with the coupling reagent for a few minutes before adding it to the amine component can sometimes mitigate this side reaction.[3]
-
Data & Visualization
Comparative Performance of Coupling Reagents
The selection of a coupling reagent is a critical factor. The table below summarizes the general performance of common reagents for hindered couplings.
| Reagent Class | Example Reagent | Typical Yield (Hindered Coupling) | Epimerization Risk | Guanidinylation Risk | Key Advantage |
| Uronium/Aminium | HATU | High | Moderate | Possible | High reactivity and efficiency.[2][7] |
| Uronium/Aminium | COMU | High | Low to Moderate | Possible | High reactivity, safer handling (non-explosive).[13][14] |
| Phosphonium | PyBOP | High | Low | None | "Clean" reaction with low epimerization.[6][7] |
| Phosphonium | PyAOP | Very High | Very Low | None | Often superior to PyBOP for difficult couplings.[5] |
Note: Actual results can vary significantly based on specific substrates and reaction conditions.[7]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting α-Methyl-L-valine coupling reactions.
Caption: A decision-making workflow for troubleshooting common issues in α-Methyl-L-valine peptide coupling.
Mechanism of Action: Onium Salt Reagents
The diagram below illustrates the general mechanism for carboxylic acid activation by onium salt reagents, which is the first step in peptide bond formation.[13]
Caption: Generalized mechanism of peptide bond formation using onium salt coupling reagents.
References
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(19), 7866–7871.
- Nilsson, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(46), 11293-11299.
-
Unknown. Epimerization of Peptide. Available from: [Link]
- Unknown. (2018).
- Albericio, F., & El-Faham, A. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 909-923.
- Spencer, J. R., et al. (1995). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 45(6), 545-553.
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Imperiali, B., et al. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. ACS Chemical Biology, 6(11), 1215-1223.
- Unknown. (2018). Epimerisation in Peptide Synthesis.
- Subirós-Funosas, R., et al. (2022).
- Unknown.
- Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. The Journal of Organic Chemistry, 68(1), 213-217.
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]
- Fields, G. B. (1997). Procedures to Improve Difficult Couplings. Methods in Enzymology, 289, 106-114.
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
- Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
-
Wikipedia. Peptide synthesis. Available from: [Link]
- Jones, J. H., & Witty, M. J. (1979). Synthesis of a Homologous Series of Protected Oligopeptides Derived from L-Norvaline. Journal of the Chemical Society, Perkin Transactions 1, 3203-3206.
-
Unknown. Optimizing Peptide Coupling: Key Techniques. Available from: [Link]
- Goodman, M., et al. (2002). Synthesis of Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
- Maxwell, A. L., et al. (2018). Unfavorable regions in the ramachandran plot: Is it really steric hindrance? The interacting quantum atoms perspective.
- Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
- Karoyan, P., & Chassaing, G. (2000). Synthetic approaches to heterocyclic α,α-disubstituted amino acids. Bioorganic & Medicinal Chemistry Letters, 10(1), 1-4.
-
Gyros Protein Technologies. OLIGONUCLEOTIDES & PEPTIDES. Available from: [Link]
- Baldwin, J. E., et al. (1997). L-delta-(alpha-Aminoadipoyl)
- Wipf, P. (2012). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In The Practice of Medicinal Chemistry (pp. 235-256).
- Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
-
Biotage. What do you do when your peptide synthesis fails?. 2023. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. cdn2.hubspot.net [cdn2.hubspot.net]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. people.uniurb.it [people.uniurb.it]
alpha-Methyl-L-valine hydrochloride purity issues and purification methods
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with α-Methyl-L-valine hydrochloride (CAS: 53940-83-3). As your Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with the purity and handling of this unique compound.
A Critical Note on Compound Identity: It is crucial to distinguish α-Methyl-L-valine hydrochloride from a similarly named compound, L-valine methyl ester hydrochloride (CAS: 6306-52-1). The former is methylated at the alpha-carbon, while the latter is an ester at the carboxyl group. Their chemical properties and applications are distinct. This guide pertains exclusively to α-Methyl-L-valine hydrochloride .
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties, handling, and application of α-Methyl-L-valine hydrochloride.
Q1: What are the recommended storage and handling conditions for α-Methyl-L-valine hydrochloride?
Answer: α-Methyl-L-valine hydrochloride is typically a white to off-white crystalline powder. Due to its hygroscopic and light-sensitive nature, proper storage is critical to maintain its purity and stability.
-
Storage: Store the compound in a tightly sealed container in a cool (2-8°C), dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation from moisture and atmospheric oxygen.
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation. Avoid repeated freeze-thaw cycles if the compound is in solution.
Q2: What is the significance of the α-methyl group in my experimental design?
Answer: The addition of a methyl group to the α-carbon of an amino acid is a key strategy in medicinal chemistry and peptide design. This modification introduces significant conformational constraints and steric hindrance.
Key Benefits:
-
Enhanced Proteolytic Stability: The α-methyl group sterically shields the adjacent peptide bond, making it significantly more resistant to cleavage by proteases and peptidases. This increases the in-vivo half-life of peptide-based therapeutics[1].
-
Conformational Rigidity: The methyl group restricts the rotational freedom around the peptide backbone (phi and psi angles), locking the residue into a specific conformation. This can be exploited to stabilize desired secondary structures (e.g., helices or turns) that are crucial for binding to a biological target[1].
-
Reduced Racemization: The α-methyl group helps suppress the abstraction of the α-proton, reducing the risk of racemization during peptide synthesis.
Understanding these effects is crucial, as the use of α-Methyl-L-valine can fundamentally alter the structure, stability, and biological activity of a synthetic peptide.
Part 2: Troubleshooting Guide for Purity Issues
Purity is paramount in research and drug development. This section provides a logical framework for diagnosing and addressing common purity-related problems.
Q3: What are the likely sources of chemical impurities in my α-Methyl-L-valine hydrochloride sample?
Answer: Chemical impurities typically arise from the synthetic process and can significantly impact experimental outcomes. Since α-amino acids are often produced via fermentation or complex chemical synthesis, a range of impurities is possible[2].
Common Process-Related Impurities:
-
Unreacted Starting Materials: The most common impurity is often the parent amino acid, L-valine. Its presence indicates an incomplete methylation reaction.
-
Related Amino Acids: If the L-valine feedstock was not pure, other branched-chain amino acids like L-isoleucine or L-leucine may be carried through the synthesis, resulting in their α-methylated analogues as impurities.
-
Residual Solvents & Reagents: Solvents used during reaction and purification (e.g., methanol, diethyl ether, tetrahydrofuran) may be present. Reagents from the methylation step (e.g., derivatives of methyl iodide) or deprotection steps can also remain if the final workup is incomplete.
-
Side-Reaction Products: Over-methylation at the amine can occur, leading to N-methyl or N,N-dimethyl impurities. Degradation of the molecule under harsh acidic or basic conditions used during synthesis can also generate minor, unidentified impurities.
Q4: My chiral HPLC analysis shows a second peak. What is it, and how did it get there?
Answer: The second peak is almost certainly the undesired enantiomer, α-Methyl-D-valine hydrochloride . Its presence indicates a loss of stereochemical integrity, a critical issue in drug development as different enantiomers can have vastly different pharmacological or toxicological profiles[3].
Primary Cause: Racemization The hydrogen atom at the α-carbon of an amino acid is susceptible to abstraction under certain conditions, leading to the formation of a planar enolate intermediate. Re-protonation can then occur from either face, resulting in a mixture of L- and D-isomers (racemization). While the α-methyl group offers some protection against this, it is not absolute.
Conditions Favoring Racemization:
-
Harsh pH: Strong basic or acidic conditions, particularly when combined with elevated temperatures during synthesis, workup, or even purification, can promote racemization.
-
Repetitive Deprotection Steps: In solid-phase peptide synthesis (SPPS), repeated exposure to basic conditions for Fmoc-group removal can be a source of racemization, although this is less common for α-methylated residues[4].
If you detect a significant D-isomer impurity (>0.5%), it is essential to review your synthetic and purification protocols to identify and mitigate steps involving extreme pH or high heat.
Part 3: Key Protocols for Purification and Analysis
This section provides standardized, step-by-step procedures for purifying your material and verifying its chemical and chiral purity.
Q5: What is a reliable method for purifying crude α-Methyl-L-valine hydrochloride?
Answer: Recrystallization is the most effective and widely used method for purifying crystalline solids like amino acid hydrochlorides. The principle relies on the differential solubility of the target compound and its impurities in a specific solvent system at varying temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.
This protocol is a standard method for purifying amino acid hydrochlorides.
Materials:
-
Crude α-Methyl-L-valine hydrochloride
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Erlenmeyer flask
-
Hot plate with stirring function
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot methanol required to fully dissolve the solid. This is a critical step; adding too much solvent will reduce your final yield.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Precipitation: While stirring the cold methanol solution, slowly add anhydrous diethyl ether. Diethyl ether acts as an anti-solvent, reducing the solubility of the polar hydrochloride salt and forcing it out of solution. Continue adding ether until the solution becomes cloudy and a significant amount of precipitate has formed.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Q6: How can I verify the chemical and enantiomeric purity of my final product?
Answer: High-Performance Liquid Chromatography (HPLC) is the gold-standard technique. However, it is critical to use two different methods: one for chemical (process-related) impurities and another for chiral (enantiomeric) impurities.
| Parameter | Chemical Purity Analysis | Chiral Purity Analysis |
| Objective | To quantify all non-isomeric impurities (e.g., starting materials, side-products). | To quantify the D-enantiomer relative to the L-enantiomer. |
| Technique | Reversed-Phase HPLC (RP-HPLC) | Chiral HPLC |
| Typical Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T) or Polysaccharide-based (e.g., Chiralcel OD-3R)[3][5] |
| Principle | Separation based on hydrophobicity. | Separation based on transient diastereomeric interactions with a chiral selector. |
| Detection | UV (approx. 210 nm), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)[2]. | UV (approx. 210 nm) |
This protocol provides a starting point for separating the L- and D-enantiomers of α-Methyl-valine using a well-established chiral stationary phase (CSP).
Instrumentation & Materials:
-
HPLC system with UV detector
-
Chiral Column: Astec CHIROBIOTIC® T (Teicoplanin-based CSP), 4.6 x 250 mm, 5 µm (This type of column is excellent for underivatized amino acids)[5][6].
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Sample: Dissolve ~1 mg/mL of α-Methyl-L-valine HCl in the initial mobile phase mixture.
Procedure:
-
Column Equilibration: Equilibrate the CHIROBIOTIC T column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Method Parameters (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 25°C
-
UV Detection: 210 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 50% B
-
25-30 min: Hold at 50% B
-
30.1-35 min: Return to 5% B and re-equilibrate
-
-
-
Analysis: Inject your sample. The L-isomer will typically elute first, followed by the D-isomer. The separation factor and resolution will depend on the exact mobile phase composition, which may require optimization.
-
Quantification: Integrate the area of both peaks. The enantiomeric excess (e.e.) can be calculated as: e.e. (%) = ([Area_L - Area_D] / [Area_L + Area_D]) * 100
This analytical framework provides a robust system for ensuring your α-Methyl-L-valine hydrochloride meets the high purity standards required for advanced research and development.
References
-
Patsnap (2010). Preparation method of L-valine methyl ester hydrochloride. Eureka. Available at: [Link]
-
University of Rochester Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
- Biron, E., et al. (2006). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science.
- Google Patents (2010). CN101898973A - Preparation method of L-valine methyl ester hydrochloride.
-
RSC Publishing (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization. Available at: [Link]
-
Alentris Research Pvt. Ltd. (n.d.). L-Valine Methyl Ester Hydrochloride. API Impurities. Available at: [Link]
-
ResearchGate (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Available at: [Link]
-
Pharmaffiliates (n.d.). Valine-impurities. Available at: [Link]
-
Prominent Advanced Synthesis (n.d.). L-Valine Methyl Ester Hydrochloride. Available at: [Link]
- Google Patents (2013). CN103224437A - Amino acid methyl ester hydrochloride preparation.
-
U.S. National Library of Medicine (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH. Available at: [Link]
-
Medicilon (2023). Classification of Impurities in Synthetic Peptide Drugs. Available at: [Link]
-
De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
- 1. α-Methyl Amino Acids - Enamine [enamine.net]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis & Optimization of α-Methyl-L-valine Hydrochloride
Welcome to the technical support center for the synthesis of α-Methyl-L-valine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this sterically hindered, non-proteinogenic amino acid. The introduction of a methyl group at the α-carbon creates a chiral quaternary center, presenting unique synthetic challenges, particularly in controlling stereochemistry and achieving high yields.
α-Methyl-L-valine is a valuable building block in medicinal chemistry and peptide design. Its structure can impart increased metabolic stability and enforce specific conformations in peptides and other bioactive molecules.[1] This guide provides in-depth, field-proven insights into optimizing its synthesis, troubleshooting common issues, and ensuring the integrity of your final product.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the synthesis of α-Methyl-L-valine and its hydrochloride salt.
Q1: What are the primary synthetic strategies for preparing enantiomerically pure α-Methyl-L-valine?
A1: The synthesis of α-methylated amino acids requires methods that can efficiently create a quaternary stereocenter. Direct methylation of L-valine is not feasible. The most effective strategies include:
-
Asymmetric Alkylation of a Chiral Enolate Equivalent: This is a robust and widely used method. It involves protecting the amino and carboxyl groups of L-valine, generating a chiral enolate, and then alkylating it with a methylating agent. The use of a chiral auxiliary, such as an Evans oxazolidinone, is a powerful approach to direct the stereochemistry of the methylation.[2]
-
Asymmetric Strecker Synthesis: This classic method can be adapted for α-substituted amino acids.[3][4][5] The reaction starts with a ketone (3-methyl-2-butanone), which reacts with an amine and a cyanide source. Using a chiral amine or a chiral catalyst allows for the asymmetric installation of the new stereocenter, leading to an enantiomerically enriched product.[6]
Table 1: Comparison of Primary Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Stereocontrol | Key Challenges |
| Asymmetric Alkylation | Utilizes a chiral auxiliary (e.g., Evans type) to guide methylation. | 60-85% | High (>95% d.e.) | Requires multiple protection/deprotection steps; sterically hindered enolate formation can be difficult. |
| Asymmetric Strecker | One-pot multicomponent reaction from a ketone. | 50-75% | Moderate to High | Requires a highly effective chiral auxiliary or catalyst; hydrolysis of the intermediate aminonitrile can be harsh.[6] |
Q2: How do I choose the appropriate protecting groups for the asymmetric alkylation route?
A2: Protecting group selection is critical for success.
-
Amino Group: The N-protection must be robust enough to withstand the strongly basic conditions of enolate formation but removable without causing racemization. The tert-butyloxycarbonyl (Boc) group is a common choice. It is stable to organolithium bases but can be removed under acidic conditions.
-
Carboxyl Group: The carboxyl group is typically activated by conversion to an amide as part of a chiral auxiliary system (e.g., an oxazolidinone). This not only protects the carboxylate but also serves as the primary stereodirecting element.
Q3: What are the most critical parameters for optimizing the methylation step?
A3: The methylation of the chiral enolate is the most challenging step.
-
Base Selection: A strong, non-nucleophilic base is essential to ensure complete and rapid deprotonation without side reactions. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are standard choices. The base must be freshly prepared or titrated to ensure its activity.
-
Temperature Control: Enolate formation must be performed at low temperatures (typically -78 °C) to maintain kinetic control, prevent side reactions, and preserve stereochemical integrity.
-
Methylating Agent: Methyl iodide (MeI) is a highly reactive and effective methylating agent. However, due to its toxicity, dimethyl sulfate can also be used, though it may require different reaction conditions.
-
Anhydrous Conditions: Absolute exclusion of water is paramount. Any moisture will quench the strong base and the enolate, leading to low or no yield. All glassware must be flame-dried, and all solvents must be rigorously dried.
Q4: How can I minimize racemization during the synthesis and workup?
A4: Racemization is a significant risk, especially during deprotection steps.[7]
-
During Alkylation: Maintaining low temperatures (-78 °C) during enolate formation and alkylation minimizes the risk of enolate equilibration, which can scramble the stereocenter.
-
During Deprotection: Hydrolysis of the chiral auxiliary (e.g., with lithium hydroxide) should be performed under carefully controlled, mild conditions. Over-exposure to strong base or high temperatures can lead to epimerization at the α-carbon. Final acidic workup to form the hydrochloride salt should also be managed to avoid harsh conditions.
Q5: What is the best procedure for forming and purifying the final hydrochloride salt?
A5: Once the α-methyl-L-valine free base is obtained after deprotection and purification, the hydrochloride salt is typically formed.
-
Dissolution: Dissolve the purified free amino acid in a suitable anhydrous solvent, such as methanol or diethyl ether.
-
Acidification: Introduce a stoichiometric amount of anhydrous HCl. This can be done by bubbling HCl gas through the solution or by adding a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether).
-
Crystallization: The hydrochloride salt is generally much less soluble than the free base and will precipitate out of the solution. Cooling the mixture can enhance crystallization.
-
Isolation and Purification: The salt can be collected by filtration, washed with a cold, anhydrous solvent (like ether) to remove any residual impurities, and dried under vacuum. Recrystallization from a solvent system like methanol/ether can be performed if further purification is needed.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Alkylation Step | 1. Inactive base (LDA/LiHMDS).2. Presence of moisture in the reaction.3. Insufficient deprotonation time or temperature too high.4. Starting material is not fully soluble at low temperatures. | 1. Use freshly prepared or recently titrated base.2. Flame-dry all glassware under vacuum/inert gas. Use freshly distilled, anhydrous solvents.3. Ensure reaction is held at -78 °C for at least 1 hour after base addition before adding methyl iodide.4. Use a co-solvent like THF to ensure solubility. |
| Poor Diastereoselectivity | 1. Temperature was not kept low enough (-78 °C), allowing for thermodynamic control.2. The chiral auxiliary is compromised or incorrect.3. The base used was too hindered or not strong enough for rapid, kinetically controlled deprotonation. | 1. Strictly maintain the reaction temperature at -78 °C using a dry ice/acetone bath.2. Verify the purity and enantiomeric excess of the starting L-valine and the chiral auxiliary.3. Use a well-established base like LDA. |
| Product is an Oily Residue, Not a Crystalline Solid | 1. Presence of residual solvents or impurities.2. Incomplete conversion to the hydrochloride salt.3. The product may be hygroscopic and has absorbed atmospheric moisture. | 1. Ensure the product is thoroughly dried under high vacuum. Perform an additional purification step (e.g., column chromatography) before salt formation.2. Ensure at least one full equivalent of anhydrous HCl is added. Test the pH of a small aqueous sample.3. Handle the final product in a glove box or under an inert atmosphere. |
| Difficulty Removing the Chiral Auxiliary | 1. Hydrolysis conditions are too mild.2. Steric hindrance around the carbonyl group is preventing reagent access. | 1. Increase the temperature slightly (e.g., from 0 °C to room temperature) or increase the reaction time. Use a co-solvent like THF to improve solubility.2. Consider alternative hydrolysis methods, such as using lithium hydroperoxide (LiOOH). |
Visualized Experimental Workflows
General Synthesis Workflow
This diagram illustrates the key stages of the asymmetric alkylation route, a reliable method for synthesizing α-Methyl-L-valine.
Caption: Key stages in the synthesis of α-Methyl-L-valine HCl.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing low-yield issues in the critical methylation step.
Caption: Decision tree for troubleshooting low methylation yields.
Detailed Experimental Protocol: Asymmetric Alkylation
This protocol is a representative procedure and should be adapted based on laboratory conditions and scale.
Objective: To synthesize α-Methyl-L-valine hydrochloride via asymmetric alkylation using a chiral auxiliary.
Step 1: Preparation of N-Boc-L-valine
-
Suspend L-valine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an acidic workup to isolate the N-Boc-L-valine product.
Step 2: Attachment of Chiral Auxiliary
-
Dissolve N-Boc-L-valine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool to 0 °C and add pivaloyl chloride (1.1 eq) followed by triethylamine (1.2 eq) dropwise. Stir for 1 hour to form the mixed anhydride.
-
In a separate flask, dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.05 eq) to deprotonate the auxiliary.
-
Transfer the mixed anhydride solution from the first flask to the lithiated auxiliary solution via cannula at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).
-
Purify the acylated auxiliary by column chromatography.
Step 3: α-Methylation
-
Dissolve the purified N-acylated auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add freshly titrated LDA (1.2 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour.
-
Add methyl iodide (2.0 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by column chromatography.
Step 4: Cleavage, Deprotection, and Salt Formation
-
Dissolve the methylated product (1.0 eq) in a 3:1 mixture of THF and water, and cool to 0 °C.
-
Add a solution of lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq). Stir until the auxiliary is fully cleaved.
-
Work up the reaction to isolate the N-Boc-α-Methyl-L-valine.
-
Dissolve the product in a minimal amount of dichloromethane and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 1-2 hours to remove the Boc group.
-
Evaporate the solvent and excess acid under reduced pressure.
-
Dissolve the resulting residue in anhydrous methanol and add a solution of HCl in diethyl ether (1.1 eq).
-
Induce crystallization by adding more diethyl ether and cooling.
-
Filter the white solid, wash with cold ether, and dry under high vacuum to yield α-Methyl-L-valine hydrochloride.
References
- Preparation method of L-valine methyl ester hydrochloride. (2010).
-
Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021). Chemistry Notes. [Link]
-
Preparation method of L-valine methyl ester hydrochloride. (2010). Patsnap Eureka. [Link]
- CN101898973A - Preparation method of L-valine methyl ester hydrochloride.
- Amino acid methyl ester hydrochloride preparation. (2013).
-
A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. (2011). Amino Acids, 40(1), 133-140. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Molecules, 12(1), 1-12. [Link]
-
L-Valine / Official Monographs. Japanese Pharmacopoeia. [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2020). Molecules, 25(22), 5462. [Link]
-
Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (2018). Chirality, 30(5), 629-636. [Link]
-
Determination of L-isoleucine methyl ester hydrochloride in L-valine methyl ester hydrochloride by HPLC. (2011). West China Journal of Pharmaceutical Sciences. [Link]
-
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (2004). Organic Letters, 6(16), 2729–2732. [Link]
-
Asymmetric synthesis of unusual amino acids for peptide molecular design and molecular recognition studies. (1998). UA Campus Repository. [Link]
-
Strecker Synthesis of Alpha Amino Acids. (2016). YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Asymmetric synthesis of unusual amino acids for peptide molecular design and molecular recognition studies. [arizona.aws.openrepository.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
preventing racemization of alpha-Methyl-L-valine during synthesis
A Guide to Preventing Racemization for Researchers and Drug Development Professionals
Welcome to the technical support resource for the stereoselective synthesis and application of α-Methyl-L-valine. As a Senior Application Scientist, I understand that maintaining the chiral integrity of sterically hindered, non-proteinogenic amino acids like α-Methyl-L-valine is paramount for the efficacy and safety of novel therapeutics. This guide provides in-depth, field-proven insights into the mechanisms of racemization and offers robust, actionable strategies to ensure your synthesis delivers the highest possible enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for α-Methyl-L-valine?
A1: Racemization is the process by which a pure, single enantiomer (like the L-form of α-Methyl-L-valine) converts into an equal mixture of both its L- and D-forms, resulting in a loss of optical activity.[1] In drug development, the biological activity of a molecule is often exclusive to one enantiomer. The presence of the unwanted D-enantiomer can lead to reduced efficacy, altered pharmacological profiles, and potential toxicity, making its prevention a critical quality attribute.
Q2: What is the primary chemical mechanism causing racemization during the synthesis and coupling of α-Methyl-L-valine?
A2: The predominant mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate, particularly during carboxyl group activation for peptide coupling.[1][2][3] The α-proton in this cyclic intermediate is significantly more acidic than in the parent amino acid. A base present in the reaction mixture can easily abstract this proton, forming a planar, achiral enolate. Subsequent reprotonation can occur from either face, leading to a mixture of L and D isomers.[3] A secondary, though less common, pathway is the direct abstraction of the α-proton from the activated amino acid by a strong base.[3][4]
Q3: Does the α-methyl group help prevent racemization?
A3: It's a double-edged sword. The electron-donating methyl group at the α-carbon does slightly decrease the acidity of the α-proton, making direct abstraction more difficult compared to a non-methylated amino acid. However, the significant steric hindrance created by the combination of the α-methyl and the isopropyl side chain is the more dominant factor.[5][6] This bulkiness dramatically slows down the rate of the desired aminolysis (coupling) reaction. This extended reaction time provides a larger window of opportunity for a base to abstract the α-proton from the activated intermediate, increasing the overall risk of racemization.[6]
Troubleshooting Guide: Scenarios & Solutions
This guide is divided into two common scenarios where racemization can compromise your synthesis.
Scenario 1: Racemization During de novo Asymmetric Synthesis
The most robust strategy for obtaining enantiopure α-Methyl-L-valine is to build the chiral center using an established asymmetric synthesis protocol. A common issue is the loss of diastereoselectivity during the key C-C bond-forming step (alkylation).
Issue: Low Diastereomeric Excess (d.e.) After Alkylation of a Chiral Auxiliary
When synthesizing α-Methyl-L-valine from a precursor like L-valine, a common method involves creating a chiral auxiliary, metalating it, and then alkylating with a methyl source (e.g., methyl iodide).[7] Loss of stereocontrol here is often traced back to the metalation and alkylation conditions.
Causality Analysis:
-
Base Equilibration: The choice of base and the temperature of deprotonation are critical. A strong, bulky base at a very low temperature (e.g., -70 °C) is used to generate the lithiated intermediate kinetically.[7] If the temperature is too high or a less suitable base is used, the intermediate can equilibrate, allowing for deprotonation/reprotonation events that scramble the stereocenter before alkylation occurs.
-
Alkylation Temperature: The subsequent alkylation must also be maintained at a low temperature. Allowing the reaction to warm prematurely can lead to loss of stereochemical integrity and favor side reactions.
Workflow: Diagnosing and Preventing Racemization in Asymmetric Alkylation
Caption: Decision tree for troubleshooting low diastereoselectivity.
Scenario 2: Racemization During Peptide Coupling Reactions
This is the most common scenario where the chiral integrity of pre-synthesized, N-protected α-Methyl-L-valine is compromised. The key is to optimize the interplay between the base, coupling reagent, and reaction conditions to maximize the coupling rate while minimizing the lifetime of the racemization-prone activated intermediate.
Issue: High Percentage of D-Isomer Detected After Coupling
You have successfully synthesized or purchased high-purity Fmoc-α-Methyl-L-valine-OH but find significant racemization (>2-5%) in your final peptide product.
Causality Analysis:
-
Base Selection: The strength and steric hindrance of the tertiary amine base used is a primary determinant of racemization.[4] Stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are more effective at abstracting the acidic α-proton from the oxazolone intermediate.[3][4]
-
Coupling Reagent & Additives: The choice of coupling reagent dictates the nature and reactivity of the activated intermediate. Carbodiimides like DCC or DIC, when used alone, form a highly reactive O-acylisourea intermediate that rapidly cyclizes to the oxazolone and is highly prone to racemization.[1][3] Uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) reagents are designed for rapid coupling, but their performance is still highly dependent on the base and substrate.[1]
-
Reaction Temperature & Time: Elevated temperatures accelerate all reaction rates, including racemization.[8][9] Because the coupling of α-Methyl-L-valine is slow due to steric hindrance, prolonged reaction times at room temperature or above significantly increase the risk.
Optimization Strategies & Protocols
The goal is to use a combination that promotes rapid formation of a stable active ester while minimizing base-catalyzed proton abstraction.
| Parameter | Recommendation for Low Racemization | Rationale & References |
| Base | Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine . | Weaker basicity (pKa ~7.4) and steric bulk reduce the rate of α-proton abstraction from the oxazolone intermediate.[2][4] |
| Coupling Reagent | Use a uronium/aminium salt like HATU or a phosphonium salt like PyBOP . | These reagents generate highly reactive species that promote faster coupling, reducing the lifetime of the activated intermediate.[1][6] |
| Additives | Always use an additive like OxymaPure or HOAt . | Additives react with the activated species to form an active ester that is less prone to racemization than the initial intermediate (e.g., O-acylisourea).[1][4][10] |
For sterically hindered couplings, lowering the temperature is a highly effective strategy to suppress the rate of racemization relative to the coupling reaction.
This protocol is designed for a standard solid-phase peptide synthesis (SPPS) scenario but can be adapted for solution-phase coupling.
-
Resin Preparation: Ensure the N-terminal amine on the resin-bound peptide is fully deprotected and washed thoroughly.
-
Pre-activation (Critical Step):
-
In a separate vessel, dissolve Fmoc-α-Methyl-L-valine-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in a minimal volume of DMF.
-
Add the base, N-methylmorpholine (NMM) (6 eq.), to the mixture.
-
Allow this pre-activation mixture to stand for 2-5 minutes at room temperature. This step is crucial for forming the active ester before introducing it to the resin-bound amine.
-
-
Coupling:
-
Add the pre-activated solution to the resin.
-
Allow the coupling reaction to proceed at room temperature for 2-4 hours . For particularly sensitive sequences, consider running the coupling at 0 °C overnight.
-
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to monitor the reaction's completion. Due to the steric hindrance, a single coupling may be insufficient.
-
Double Coupling (If Necessary): If the monitoring test indicates incomplete coupling, filter the resin, wash thoroughly with DMF, and repeat steps 2 and 3.
Mechanism: How Additives Suppress Racemization
Caption: Role of additives in preventing oxazolone formation.
References
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Ontores. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Stephen, L. (1991). Amino Acid Racemization. Dating Methods in Quaternary Systems. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. [Link]
-
Amino Acid-Protecting Groups. (2019). Chemical Reviews. [Link]
-
Liu, W., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Romoff, T. T., et al. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals. [Link]
-
Viedma, C., et al. (2021). A new twist in eutectic composition: deracemization of a racemic compound amino acid by Viedma ripening and temperature. ChemRxiv. [Link]
-
Sawayama, S., et al. (1983). Method for the Racemization of Optically Active Amino Acids. Journal of Organic Chemistry. [Link]
-
Albericio, F., et al. (2011). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Schöllkopf, U., et al. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis. [Link]
-
Heat of Dilution and Racemization of Chiral Amino Acid Solutions. (2024). Journal of Solution Chemistry. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. sciencemadness.org [sciencemadness.org]
- 10. peptide.com [peptide.com]
alpha-Methyl-L-valine hydrochloride degradation pathways and prevention
Welcome to the technical support center for α-Methyl-L-valine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and analysis of this compound. Our goal is to ensure the integrity of your experiments by helping you understand and prevent potential degradation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of α-Methyl-L-valine hydrochloride.
Q1: What are the ideal storage conditions for solid α-Methyl-L-valine hydrochloride?
A1: For long-term stability, solid α-Methyl-L-valine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Recommended storage temperatures are often between 0 - 8°C.[2] It is crucial to protect the compound from moisture and incompatible substances, particularly strong oxidizing agents.[1][3]
Q2: I've prepared an aqueous stock solution. How should I store it and for how long is it stable?
A2: The stability of α-Methyl-L-valine hydrochloride in solution is dependent on the storage temperature, pH, and the solvent. Generally, for short-term storage (days), refrigerating at 4°C is acceptable. For long-term storage (weeks to months), it is highly recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4] Studies on other amino acids have shown that even at 4°C, concentrations can change over 24 hours, while storage at -80°C provides much better long-term stability.[4]
Q3: Is α-Methyl-L-valine hydrochloride sensitive to light?
A3: While specific photodegradation studies on α-Methyl-L-valine hydrochloride are not extensively published, many organic molecules, including amino acid derivatives, can be sensitive to light, particularly UV radiation.[2] As a general precaution, it is best practice to store both solid compound and solutions in amber vials or containers that block UV light to prevent potential light-induced degradation.[2]
Q4: What are the signs that my α-Methyl-L-valine hydrochloride might have degraded?
A4: Visual signs of degradation in the solid form can include discoloration (e.g., yellowing) or a change in texture (e.g., clumping due to moisture absorption). In solution, degradation may not be visually apparent. The most reliable indicators of degradation are functional: a decrease in the expected biological or chemical activity of your compound, or the appearance of unexpected peaks during analytical chromatography (e.g., HPLC or LC-MS).
Q5: What common laboratory reagents are incompatible with α-Methyl-L-valine hydrochloride?
A5: The primary incompatibility is with strong oxidizing agents.[1][3] Contact with these can lead to oxidative degradation of the amino acid. Additionally, strong bases can deprotonate the hydrochloride salt and the amino group, potentially leading to other reactions. Always consult the Safety Data Sheet (SDS) and consider the reactivity of all components in your experimental buffer or solution.
Part 2: Troubleshooting Guide
This guide provides structured advice for identifying and resolving common issues encountered during experiments with α-Methyl-L-valine hydrochloride.
Issue 1: Diminished or Inconsistent Experimental Results
You observe a loss of efficacy, reduced potency, or high variability in your assay results over time.
Causality: This is often the first sign of compound degradation. The parent α-Methyl-L-valine hydrochloride molecule is being consumed or altered, reducing its effective concentration and leading to inconsistent outcomes.
Caption: Workflow for troubleshooting inconsistent experimental results.
This protocol provides a general framework for developing a method to assess the purity of your α-Methyl-L-valine hydrochloride solution. Specific conditions may need optimization for your available equipment and columns. This approach is adapted from methods used for similar amino acids.[5][6][7][8]
Objective: To separate the parent compound from potential, more polar or less polar degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a diluent, typically the mobile phase A (e.g., 0.1% Trifluoroacetic acid in water).
-
Dilute a sample of your stock solution and a freshly prepared solution from solid material to a final concentration of approximately 0.5 - 1.0 mg/mL.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Column Temperature: 30-40°C.
-
-
Analysis:
-
Inject the freshly prepared sample and the aged stock solution.
-
Compare the chromatograms. Look for a decrease in the area of the main peak (α-Methyl-L-valine hydrochloride) and the appearance of new peaks in the aged sample. Degradation products are often more polar and may elute earlier.
-
Issue 2: Appearance of Unidentified Peaks in Analytical Data
Your routine analysis (e.g., LC-MS, HPLC) of a sample containing α-Methyl-L-valine hydrochloride shows new, unexpected peaks that were not present in the reference standard.
Causality: This is direct evidence of chemical degradation or the presence of an impurity. The new peaks represent molecules that have been formed from the parent compound due to stress factors like oxidation, pH instability, or heat.
Part 3: Understanding Degradation Pathways
While specific forced degradation studies on α-Methyl-L-valine hydrochloride are not widely published, we can infer likely pathways based on the chemistry of L-valine and other amino acids.[1] The α-methyl group is known to enhance stability against proteolytic (enzymatic) degradation but does not prevent chemical degradation.[9]
Potential Degradation Pathway: Oxidation
Oxidation is a common degradation pathway for amino acids. The presence of dissolved oxygen, trace metal ions, or exposure to oxidizing agents can initiate the process. For valine, oxidative deamination and decarboxylation can lead to the formation of an aldehyde.[1]
Caption: A plausible oxidative degradation pathway for α-Methyl-L-valine.
Mechanism Explanation: The amino group of α-Methyl-L-valine is susceptible to oxidation. Under oxidative stress, the compound can undergo a reaction that removes the amino group and the carboxyl group, leading to the formation of α-methylisobutyraldehyde, carbon dioxide, and ammonia. This represents a significant alteration of the original molecule and would result in a complete loss of its intended activity.
Part 4: Prevention Strategies & Best Practices
Proactive measures are the most effective way to ensure the integrity of your α-Methyl-L-valine hydrochloride.
Summary of Prevention Strategies
| Strategy | Rationale | Best Practices |
| Controlled Storage | To minimize thermal and atmospheric degradation. | Solid: Store at 0-8°C, tightly sealed, away from light and moisture.[2] Solution: Aliquot and store at -80°C for long-term use.[4] |
| Use of High-Purity Solvents | To prevent contamination with reactive species like metal ions or peroxides. | Use HPLC-grade or equivalent purity water and solvents for preparing solutions. |
| pH Control | Amino acids have varying stability at different pH values. Extreme pH can catalyze degradation. | Prepare solutions in buffers relevant to your experiment (e.g., pH 7.4 for physiological studies). Avoid highly acidic or basic conditions during long-term storage unless stability has been confirmed. |
| Inert Atmosphere | To prevent oxidative degradation by removing atmospheric oxygen. | For highly sensitive experiments or long-term solution storage, consider degassing solvents and blanketing the solution vial with an inert gas like argon or nitrogen.[2] |
| Minimize Freeze-Thaw Cycles | Repeated freezing and thawing can introduce atmospheric gases and physically stress the compound. | Prepare single-use aliquots of stock solutions to avoid the need to thaw the entire stock for each experiment.[4] |
| Protection from Light | To prevent photodegradation. | Always store solids and solutions in amber vials or wrap containers in aluminum foil to protect from ambient and UV light.[2] |
By adhering to these guidelines and utilizing the troubleshooting workflows, researchers can significantly enhance the reliability and reproducibility of their experiments involving α-Methyl-L-valine hydrochloride.
References
-
Catalyst University. (2015, May 6). Biochemistry | Valine Deamination & Oxidation [Video]. YouTube. [Link]
-
Bio-Rad Laboratories. (2015, June 26). Four Tips for Minimizing Protein Degradation During Sample Preparation [Video]. YouTube. [Link]
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Suvchem Laboratory Chemicals. (n.d.). L-VALINE METHYL ESTER HYDROCHLORIDE. Retrieved January 17, 2026, from [Link]
- Haid, M., et al. (2018).
- IISTE. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production of Anti-hypertensive Drugs. Chemical and Process Engineering Research, 11.
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Human Metabolome Database. (n.d.). Showing metabocard for L-Valine (HMDB0000883). Retrieved January 17, 2026, from [Link]
- Navaneeswari, R., & Reddy, B. (2018). Oxidative cleavage of alpha amino acids ℓ–glycine and ℓ–valine by1,3-dichloro-5,5-dimethylhydantoin in medium of aqueous. IOSR Journal of Applied Chemistry, 11(11), 58-64.
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved January 17, 2026, from [Link]
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IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization in GMP Facilities. Retrieved January 17, 2026, from [Link]
- Pawar, K. R., et al. (2015). Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates.
- Med Discoveries. (2024).
- Arvidsson, P. I., et al. (2006). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 71(16), 6149-6152.
- Pawar, K. R., et al. (2015). Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates.
- An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(12), 9099-9106.
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
- American Society for Microbiology. (2024).
- International Journal of Pharmaceutical Sciences Review and Research. (2017).
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National Center for Biotechnology Information. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved January 17, 2026, from [Link]
- Patsnap. (n.d.). Preparation method of L-valine methyl ester hydrochloride.
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National Center for Biotechnology Information. (n.d.). L-valine degradation I | Pathway. PubChem. Retrieved January 17, 2026, from [Link]
- National Center for Biotechnology Information. (2004). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. PubMed.
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Technical Support Center: Crystallization of α-Methyl-L-valine Derivatives
Welcome to the technical support center dedicated to addressing the unique challenges encountered during the crystallization of α-Methyl-L-valine derivatives. These compounds, characterized by a sterically hindered α-carbon, are pivotal in pharmaceutical development as building blocks for peptide synthesis and as therapeutic agents themselves.[1][2] Their unique structure, however, often complicates the path to obtaining high-quality crystalline material.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed for researchers, scientists, and drug development professionals to navigate common pitfalls and optimize their crystallization experiments. We will delve into the causality behind experimental choices, providing not just steps, but the scientific reasoning to empower your decision-making process.
Part 1: Core Challenges & Frequently Asked Questions
This section addresses the most common and critical issues encountered in the crystallization of α-Methyl-L-valine derivatives.
FAQ 1: Polymorphism - The Shape-Shifting Challenge
Q: What is polymorphism, and why is it a critical concern for my α-Methyl-L-valine derivative?
A: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3] Each polymorph, despite having the same chemical composition, is a distinct solid-state entity with unique physical properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), controlling polymorphism is paramount. An undesired polymorph can render a drug less effective, unstable, or difficult to process and formulate.[4][5] The conformationally rigid nature of α-Methyl-L-valine derivatives can lead to different intermolecular packing arrangements, making them susceptible to polymorphism.
Q: My characterization data (PXRD, DSC) suggests I have a mixture of polymorphs or an undesired form. How can I control the crystallization outcome?
A: Controlling the polymorphic outcome requires precise manipulation of the crystallization conditions. The key is to influence the kinetics of nucleation and growth to favor the desired form.[6]
-
Solvent Selection: The choice of solvent is critical. Solvents can influence which polymorph nucleates by stabilizing the solute in specific conformations or by interacting differently with the crystal faces of nascent nuclei. A systematic screening of solvents with varying polarities and hydrogen bonding capabilities is the first step.[7][8]
-
Supersaturation Control: The level of supersaturation is the driving force for crystallization.[5][9] High supersaturation often leads to the rapid formation of less stable (metastable) polymorphs, while lower supersaturation favors the growth of more stable forms. Control this by adjusting the cooling rate, the rate of anti-solvent addition, or the solvent evaporation rate.[5][8]
-
Seeding: Introducing seed crystals of the desired polymorph into a supersaturated solution is the most direct way to control the crystal form. This bypasses the stochastic nature of primary nucleation, ensuring that crystal growth proceeds on the template of the desired structure.
-
Temperature: Temperature affects both solubility and the relative stability of polymorphs. Some forms may only be stable within a specific temperature range. Isothermal crystallizations at different temperatures should be explored.[6]
FAQ 2: Overcoming Poor Crystal Quality (Oils, Powders, and Needles)
Q: My experiment yielded an oil or an amorphous solid instead of crystals. What happened?
A: "Oiling out" or precipitating as an amorphous solid typically occurs when the rate of phase separation from the solution is too fast for the molecules to organize into an ordered crystal lattice. This is often a result of:
-
Excessive Supersaturation: Rapidly cooling a highly concentrated solution or dumping in a large volume of anti-solvent can create a level of supersaturation so high that the system crashes out of solution.[10] The remedy is to slow down the process: use a more gradual cooling ramp, add anti-solvent dropwise with vigorous stirring, or start with a more dilute solution.[10][11]
-
High Impurity Levels: Impurities can disrupt the crystallization process by inhibiting nucleation or interfering with crystal growth, sometimes preventing crystallization altogether.[9][12] Ensure your starting material is of high purity. If needed, perform an additional purification step (e.g., column chromatography) before attempting crystallization.
-
Inappropriate Solvent: The solvent may be too good, meaning the compound is excessively soluble.[11] In this case, the compound may remain in solution as an oil even at high concentrations. Try a solvent in which the compound has slightly lower solubility.
Q: I'm consistently getting very fine needles, which are unsuitable for single-crystal X-ray diffraction and problematic for downstream processing. How can I grow larger, more equant crystals?
A: Needle-like morphology is common for APIs and can cause issues with filtration, flowability, and compaction.[8][13][14] This habit arises when crystal growth is much faster in one direction than in others. To obtain more block-like or prismatic crystals, you need to alter the relative growth rates of the different crystal faces.
-
Reduce Supersaturation: As with avoiding oils, slower growth is key. Lowering the supersaturation level gives molecules more time to find their optimal position in the crystal lattice, promoting more uniform growth on all faces.[8]
-
Solvent and Additive Engineering: The solvent system can dramatically impact crystal habit.[4][15] Experiment with different solvents or solvent mixtures. Sometimes, small amounts of an additive can selectively adsorb to the fastest-growing faces, inhibiting their growth and allowing other faces to catch up.[7][13] For example, polymers like poly(propylene glycol) have been shown to shift crystal habits from needles to plates.[13][14]
-
pH Adjustment: Since α-Methyl-L-valine derivatives are amino acids, their ionization state is pH-dependent.[16] Adjusting the pH can change intermolecular interactions (especially hydrogen bonding), which can significantly alter the crystal packing and resulting morphology.[12]
FAQ 3: The Critical Role of Impurities
Q: How can very small amounts of impurities have such a large impact on my crystallization?
A: Even trace impurities can have a profound effect on crystallization by altering both thermodynamics and kinetics.[9][17] They can:
-
Inhibit Nucleation: Impurities can increase the energy barrier for nucleation, widening the metastable zone width and making it harder for crystals to form.
-
Alter Crystal Habit: Impurities can adsorb onto specific crystal faces, blocking growth sites and slowing the growth of that face.[18][19] This can lead to dramatic changes in crystal shape.
-
Be Incorporated into the Crystal: If an impurity is structurally similar to the target molecule, it can be incorporated into the crystal lattice, leading to a solid solution, increased defects, and reduced purity.[20][21]
Q: What are the best practices for minimizing the influence of impurities?
A:
-
Purify the Solute: Start with the highest purity material possible. The final purification step before crystallization is often the most critical.
-
Use High-Purity Solvents: Solvents themselves can be a source of contamination. Always use high-purity, crystallization-grade solvents.
-
Control the Environment: Ensure all glassware is scrupulously clean. Dust and other particulates can act as unwanted nucleation sites.
-
Understand Your Impurity Profile: If possible, identify the major impurities. Knowing their structure can help you design a crystallization process that effectively rejects them. For instance, if an impurity has very different solubility characteristics, a well-chosen solvent can leave it behind in the mother liquor.[21]
Part 2: Troubleshooting Workflows & Protocols
When a crystallization experiment fails, a systematic approach is needed. The following diagram and protocols provide a framework for troubleshooting and execution.
Crystallization Troubleshooting Workflow
This diagram outlines a decision-making process for addressing common crystallization failures.
Caption: A decision-making flowchart for troubleshooting common crystallization issues.
Detailed Experimental Protocols
These protocols provide step-by-step methodologies for common crystallization techniques, adapted for α-Methyl-L-valine derivatives.
Protocol 1: Slow Evaporation
This method is ideal when you have a solvent that dissolves your compound well but is also volatile.
-
Dissolution: Dissolve the α-Methyl-L-valine derivative in a suitable solvent (e.g., ethanol, ethyl acetate) to near-saturation in a small vial. Use a minimal amount of solvent.[11]
-
Filtration: Filter the solution through a syringe filter (0.2 µm PTFE) into a clean, dust-free crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as uncontrolled nucleation sites.
-
Vessel Capping: Cover the vessel in a way that allows for very slow evaporation. Puncturing a cap or parafilm with a single needle hole is effective. A faster evaporation rate can be achieved with more or larger holes.
-
Incubation: Place the vessel in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.
-
Monitoring: Observe the vessel daily without disturbing it. Crystal growth can take anywhere from a day to several weeks.
Protocol 2: Anti-Solvent Vapor Diffusion
This technique is excellent for screening conditions and works well for sensitive compounds as it avoids heating.
-
Setup: Place a small vial containing your dissolved compound (the "good" solvent) inside a larger, sealed jar (the reservoir). The reservoir should contain a volatile anti-solvent (a solvent in which your compound is insoluble).[11]
-
Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution containing your compound.
-
Supersaturation: As the anti-solvent concentration in the inner vial increases, the solubility of your compound decreases, slowly creating supersaturation and inducing crystallization.
-
Monitoring: Check for crystal growth over several days to weeks.
Protocol 3: Slow Cooling Crystallization
This is a classic method that leverages the temperature-dependent solubility of the compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).[10] Ensure all solid is completely dissolved.
-
Insulation: Cover the flask with a watch glass to prevent rapid evaporation and contamination. Place the flask on an insulating surface (like a cork ring or a block of wood) to ensure slow and uniform cooling.[10]
-
Cooling: Allow the solution to cool slowly to room temperature. A programmable heating mantle or a dewar filled with hot water can be used to achieve a very controlled, slow cooling rate. Rapid cooling often leads to small, poorly formed crystals.[8]
-
Further Cooling: Once at room temperature, the flask can be moved to a refrigerator or freezer to maximize the yield, though this may induce secondary nucleation of smaller crystals.
-
Isolation: Collect the crystals via vacuum filtration.[9]
Part 3: Data Summaries & Visualizations
Table 1: Solvent Properties and Their Influence on Crystal Habit
Choosing the right solvent is a balance of solubility, polarity, and interaction potential. This table provides a starting point for solvent screening.
| Solvent | Polarity Index | Boiling Point (°C) | H-Bonding | Typical Observations for Amino Acid Derivatives |
| Water | 10.2 | 100 | Donor & Acceptor | Can promote prismatic crystals but high solubility may be an issue.[4] |
| Ethanol | 4.3 | 78 | Donor & Acceptor | Good general-purpose solvent; often used in mixtures with water.[15] |
| Isopropanol | 3.9 | 82 | Donor & Acceptor | Can sometimes yield different habits than ethanol due to steric bulk.[4] |
| Acetone | 4.3 | 56 | Acceptor Only | Volatile; good for slow evaporation or as an anti-solvent. |
| Ethyl Acetate | 4.4 | 77 | Acceptor Only | Moderately polar; can yield needles but habit can be modified.[14] |
| Toluene | 2.4 | 111 | None | Non-polar; often used as an anti-solvent or for non-polar derivatives. |
| Heptane | 0.1 | 98 | None | Very non-polar; primarily used as an anti-solvent. |
Diagram: Impurity Interaction with a Growing Crystal
This diagram illustrates how a structurally similar impurity can disrupt the ordered growth of a crystal lattice, potentially leading to defects or habit modification.
Caption: Impurity molecules adsorbing onto a crystal face can block ideal growth sites.
References
-
Price, S. L. (2020). Tuning morphology in active pharmaceutical ingredients: Controlling the crystal habit of lovastatin through solvent choice and non-size-matched polymer additives. Crystal Growth & Design, 20(9), 5854-5862. [Link]
-
Technobis. (2023, January 12). Industrial importance of controlling crystal habit. [Link]
-
Chadwick, K., et al. (2012). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. Pharmaceutical Research, 29(9), 2459-2470. [Link]
-
Vardhineni, S., et al. (2025). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm. [Link]
-
University of Bath. (2020). Tuning morphology in active pharmaceutical ingredients: Controlling the crystal habit of lovastatin through solvent choice and non-size-matched polymer additives. University of Bath's research portal. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
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ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? [Link]
-
University of an undisclosed institution. Guide for crystallization. [Link]
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Tan, P., et al. (2021). Impact of impurities on crystal growth. Nature Communications, 12(1), 3853. [Link]
- Google Patents. (1992).
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ResearchGate. (2025). New Insights into Additive Structure Effect on Crystal Agglomeration of L-Valine. [Link]
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Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. [Link]
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Royal Society. (2014). The importance of amino acid interactions in the crystallization of hydroxyapatite. Journal of the Royal Society Interface, 11(99), 20140458. [Link]
-
Wikipedia. Protein crystallization. [Link]
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ResearchGate. (2025). Effect of Impurities on the Growth Kinetics of Crystals. [Link]
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BIA Separations. Crystallisation in pharmaceutical processes. [Link]
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MIT. (2005). First-principles and direct design approaches for the control of pharmaceutical crystallization. Computers & Chemical Engineering, 29(4), 825-835. [Link]
-
IUCr Journals. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 4), 432-437. [Link]
-
ACS Publications. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Crystal Growth & Design, 22(12), 7245-7256. [Link]
-
PNAS. (2023). Discovery of Staircase Chirality through the Design of Unnatural Amino Acid Derivatives. Proceedings of the National Academy of Sciences, 120(44), e2309852120. [Link]
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NASA Technical Reports Server. (1998). The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study. [Link]
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ACS Omega. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. [Link]
-
GEA. Crystallization of Amino Acids. [Link]
-
PubMed. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. [Link]
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MDPI. (2018). A Different View of Solvent Effects in Crystallization. Crystals, 8(1), 21. [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Enantioselective Synthesis of Chiral Alfa Amino Acids by Phase Transfer Catalysts. 8(4), 78-84. [Link]
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Researcher.Life. (2001). Effect of Impurities on the Growth Kinetics of Crystals. [Link]
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Frontiers. (2021). Ab-Initio Predictions of the Energy Harvesting Performance of L-Arginine and L-Valine Single Crystals. Frontiers in Materials, 8. [Link]
-
MDPI. (2022). Design of an L-Valine-Modified Nanomicelle-Based Drug Delivery System for Overcoming Ocular Surface Barriers. Pharmaceutics, 14(6), 1269. [Link]
-
Frontiers. (2021). Ab-Initio Predictions of the Energy Harvesting Performance of L-Arginine and L-Valine Single Crystals. [Link]
-
ResearchGate. (2015). Polymorphism of the quasiracemate d -2-aminobutyric acid: l -norvaline. [Link]
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ResearchGate. (2002). CRYSTALLIZATION | Polymorphism. [Link]
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ResearchGate. (2025). Crystallization of dl -methionine polymorphs in the presence of structurally compatible additives. [Link]
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ResearchGate. (2025). Polymorphism in the Crystallization of L-Glutamic Acid. [Link]
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ResearchGate. (2025). Ab-Initio Predictions of the Energy Harvesting Performance of L-Arginine and L-Valine Single Crystals. [Link]
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ResearchGate. (2025). Synthesis of L‐valine crystals. [Link]
-
ResearchGate. (2020). Effect of solvents on the growth morphology of DL-alanine crystals. [Link]
-
ResearchGate. (2025). Advances in L-Valine crystallization process. [Link]
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Technical Support Center: Analytical Method Validation for alpha-Methyl-L-valine hydrochloride Purity
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the analytical method validation for the purity of alpha-Methyl-L-valine hydrochloride. Our goal is to provide not only the procedural steps but also the underlying scientific rationale and field-proven troubleshooting advice to ensure your validation studies are successful, robust, and compliant with global regulatory standards.
The purity of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, the analytical method used to measure this purity must be rigorously validated to demonstrate it is suitable for its intended purpose.[1][2] This guide is structured around the core validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5]
Foundational Workflow: The Validation Journey
Analytical method validation is not a single experiment but a series of interconnected studies. The following workflow illustrates the logical progression of these studies, ensuring that foundational parameters are established before subsequent ones are evaluated.
Caption: Logical workflow for analytical method validation.
Specificity: Ensuring You're Measuring the Right Thing
Expert Insight: Specificity is the cornerstone of any purity method. It demonstrates that your method can unequivocally assess the this compound peak in the presence of components that might be expected to be present, such as impurities, degradation products, or matrix components.[5][6][7] Without proven specificity, all other validation data, such as accuracy and precision, are meaningless.
Experimental Protocol: Specificity by Forced Degradation
-
Prepare Samples:
-
Blank: Prepare the dissolution solvent (diluent) without any API.
-
API Solution: Prepare a solution of this compound at the target concentration.
-
Spiked Sample: Spike the API solution with known related substances and potential impurities, if available.
-
Forced Degradation Samples: Subject the API to stress conditions to intentionally degrade it. This is critical for developing a stability-indicating method.[1]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Dry heat at 105°C for 48 hours.
-
Photolytic Stress: Expose to UV light (e.g., 254 nm) for 48 hours.
-
-
-
Analysis: Analyze all prepared samples using your proposed HPLC method.
-
Evaluation:
-
The blank should show no interfering peaks at the retention time of the main analyte or its known impurities.
-
The peak for this compound should be free from co-elution with any degradation products or spiked impurities.
-
Assess peak purity using a Diode Array Detector (DAD) to confirm spectral homogeneity across the peak.
-
Troubleshooting & FAQs: Specificity
Q1: An unknown peak is co-eluting with my main analyte peak in a stressed sample. What should I do?
-
A1: Causality & Solution: Co-elution indicates a lack of specificity and is a critical failure. The chromatographic conditions must be re-optimized.
-
Modify Mobile Phase: Adjust the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase. A small change in pH can significantly alter the retention of ionizable compounds.[8]
-
Change Column: Switch to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase) to exploit different separation mechanisms.
-
Adjust Gradient: If using a gradient method, make the gradient shallower around the elution time of the analyte to increase the separation between closely eluting peaks.
-
Q2: My peak purity analysis is failing, but the chromatogram looks clean. Why?
-
A2: Causality & Solution: A failing peak purity index indicates that multiple chromophores are present under what appears to be a single peak.
-
Insufficient Resolution: Your chromatographic resolution is likely insufficient to separate the impurity from the main peak. The solution is to improve the chromatography as described in A1.
-
Inappropriate Wavelength: Ensure the detection wavelength is appropriate. If the impurity has a very different UV spectrum and you are monitoring at the λmax of your API, the impurity might be spectrally "hidden." Analyze at multiple wavelengths to reveal its presence.
-
Linearity and Range: Establishing a Proportional Response
Expert Insight: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[9][10] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[9][11] For a purity method, this range must cover from the reporting threshold of impurities up to a level above the specification limit.
Experimental Protocol: Linearity
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known high concentration.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to create at least five concentration levels. For an impurity method, the range should typically span from the Limit of Quantitation (LOQ) to 150% of the impurity specification limit.[11][12]
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation:
-
Plot the average peak area response against the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).
-
| Parameter | Acceptance Criteria | Rationale |
| Correlation Coefficient (r²) | ≥ 0.998 | Demonstrates a strong linear relationship between concentration and response.[10] |
| Y-Intercept | Should be close to zero | A significant non-zero intercept may indicate the presence of a constant systematic error. |
| Visual Inspection | Data points should be randomly scattered around the regression line. | A non-random pattern (e.g., a curve) suggests a non-linear relationship. |
Troubleshooting & FAQs: Linearity
Q1: My linearity plot is showing a distinct curve at higher concentrations, and my r² is below 0.998.
-
A1: Causality & Solution: A curved response at high concentrations is often due to detector saturation or column overload.
-
Detector Saturation: The amount of light reaching the detector is minimal, causing a non-linear response. Dilute your highest concentration standards and re-run the experiment to see if linearity is achieved over a narrower range.
-
Column Overload: The stationary phase becomes saturated with the analyte, leading to peak fronting and a non-proportional response. Reduce the injection volume or the concentration of your stock solution.
-
Q2: The y-intercept of my regression line is significantly different from zero.
-
A2: Causality & Solution: This can be caused by an interfering peak from the blank or a systematic error in sample preparation.
-
Check the Blank: Re-inject your blank and magnify the baseline around the analyte's retention time. If an interfering peak is present, the source (e.g., contaminated solvent) must be identified and eliminated.
-
Review Dilution Scheme: A systematic error in the dilution of the first standard can propagate and cause a y-intercept bias. Prepare a fresh set of standards, paying close attention to pipetting and volumetric techniques.
-
Accuracy & Precision: Hitting the Target Consistently
Expert Insight: Accuracy is the closeness of your measured value to the true value, while precision is the degree of agreement among a series of measurements.[6][13][14] They are often evaluated together. For a purity assay, accuracy is typically determined by a recovery study on a spiked matrix. Precision is assessed at two levels: repeatability (within-run precision) and intermediate precision (between-run variability).[6]
Experimental Protocol: Accuracy (Recovery)
-
Prepare Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of pure this compound into a placebo or blank matrix.[15] Prepare three independent samples at each level.
-
Analysis: Analyze all nine samples.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Experimental Protocol: Precision (Repeatability & Intermediate)
-
Repeatability (Intra-assay precision):
-
Prepare six identical samples of this compound at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision (Ruggedness):
-
Have a different analyst repeat the repeatability experiment on a different day, using a different instrument if possible.
-
-
Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.
| Parameter | Acceptance Criteria |
| Accuracy (Recovery) | 98.0% - 102.0% for each level |
| Precision (%RSD) | ≤ 2.0% |
Troubleshooting & FAQs: Accuracy & Precision
Q1: My %RSD for precision is high (>2.0%). What are the likely causes?
-
A1: Causality & Solution: High variability can stem from inconsistent sample preparation, instrument instability, or a non-robust method.
-
Sample Preparation: This is the most common source of variability. Ensure the API is fully dissolved and that sonication or vortexing steps are consistent for every sample. Use calibrated pipettes and Class A volumetric flasks.
-
Instrument Performance: Check the HPLC pump's performance. Fluctuations in flow rate will cause retention time shifts and peak area variations. Check for leaks and ensure the pump is properly primed and degassed.
-
Autosampler Issues: Inconsistent injection volumes are a frequent cause. Check the syringe for air bubbles and ensure the needle is correctly positioned in the vial.
-
Q2: My accuracy results show low recovery (<98.0%) at all levels.
-
A2: Causality & Solution: Consistently low recovery points to a systematic loss of analyte during sample preparation or analysis.
-
Incomplete Extraction: If analyzing a formulated product, the analyte may not be fully extracted from the matrix. Increase extraction time, use a stronger solvent, or add a more vigorous mixing step (e.g., sonication).
-
Adsorption: The analyte may be adsorbing to glassware, vials, or the HPLC column itself. Silanized glass vials can mitigate adsorption. Flushing the column with a strong solvent may also help.
-
Analyte Instability: The analyte may be degrading in the sample diluent. Perform a solution stability study to confirm. If unstable, consider using a different diluent or analyzing samples immediately after preparation.
-
Robustness: Stress-Testing the Method
Expert Insight: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16][17] It provides an indication of the method's reliability during normal usage and is a critical parameter to evaluate during method development.[16][18]
Experimental Protocol: Robustness
-
Identify Parameters: Select critical HPLC parameters to vary.
-
Define Variations: Establish the range of variation for each parameter.
-
Analysis: Analyze a standard solution while systematically varying these parameters, often one at a time (OFAT) or using a Design of Experiments (DoE) approach.[16]
-
Evaluation: Assess the impact of each variation on system suitability parameters (e.g., resolution, tailing factor) and the final result.
| Parameter | Typical Variation |
| Mobile Phase pH | ± 0.2 units |
| Mobile Phase Organic Content | ± 2% absolute |
| Column Temperature | ± 5 °C |
| Flow Rate | ± 10% |
| Detection Wavelength | ± 2 nm |
| Column Lot/Manufacturer | Different lots or manufacturers |
Troubleshooting & FAQs: Robustness
Q1: A small change in mobile phase pH (±0.2) causes a significant shift in my analyte's retention time and poor resolution from an impurity.
-
A1: Causality & Solution: This indicates your method is operating too close to the pKa of the analyte or the impurity. At a pH near the pKa, small changes in pH cause large changes in the ionization state, dramatically affecting retention on a reversed-phase column.
-
Adjust pH: The best solution is to adjust the mobile phase pH to be at least 1.5-2.0 pH units away from the pKa of your analyte and any critical impurities. This will "lock" the ionization state and make the method far more robust.
-
Q2: Switching to a different brand of the "same" type of C18 column causes my peak shapes to worsen.
-
A2: Causality & Solution: Not all C18 columns are created equal. They differ in carbon load, end-capping, and silica purity, which affects selectivity.
-
Specify Column: Your analytical method procedure must specify the exact brand, model, and dimensions of the column used.
-
Re-validate if Necessary: If a change in column supplier is unavoidable, a partial or full method re-validation may be required by regulatory agencies to prove the method remains suitable.
-
Handling Out-of-Specification (OOS) Results
An OOS result during validation or routine use triggers a formal investigation. The following decision tree outlines a logical approach to troubleshooting.
Caption: Decision tree for an OOS investigation.
References
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- PharmaGuru. (2025). How To Perform Linearity and Range In Method Validation: Easy Tips.
- Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained.
- Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined.
- PubMed. (2003). [Tests for robustness of biomedical and pharmaceutical analytic methods].
- Industrial Pharmacist. (n.d.). Linearity and Range in Analytical Method Validation by HPLC.
- Pharma Beginners. (2024). How to Perform Linearity and Range in Analytical Method Validation.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- General Chapters. (n.d.). VALIDATION OF COMPENDIAL METHODS.
- LCGC International. (n.d.). Robustness Tests.
- Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharma Calculation. (2023). Range and Linearity Test for Analytical Method Validation.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- USP-NF. (n.d.). <1225> Validation of Compendial Procedures.
- Asian Journal of Pharmaceutical Analysis. (n.d.). Validation of Analytical Procedures- A Review.
- National Institutes of Health. (n.d.). Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. fda.gov [fda.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. jocpr.com [jocpr.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. industrialpharmacist.com [industrialpharmacist.com]
- 11. Range and Linearity Test for Analytical Method Validation [pharmacalculation.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. ajpaonline.com [ajpaonline.com]
- 14. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pharmtech.com [pharmtech.com]
Technical Support Center: Scaling Up the Synthesis of alpha-Methyl-L-valine Hydrochloride
Welcome to the technical support center for the synthesis of alpha-Methyl-L-valine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. As a chiral building block, this compound is a critical intermediate in the production of various pharmaceutical agents, including antiviral and antineoplastic drugs.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient large-scale production of this compound.
Our approach is grounded in years of field experience, focusing on the causality behind experimental choices to empower you with a deep understanding of the process. Every recommendation is part of a self-validating system, designed to help you achieve high purity and yield consistently.
I. Common Challenges in Scaling Up: A Troubleshooting Guide
Scaling up any chemical synthesis introduces a new set of challenges that may not be apparent at the bench scale. This section addresses specific issues that you might encounter during the synthesis of this compound and provides actionable solutions.
Question 1: My reaction yield has significantly dropped after moving from a 1L to a 20L reactor. What are the likely causes?
Answer: A drop in yield upon scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer.
-
Inadequate Mixing: In a larger reactor, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation.
-
Troubleshooting:
-
Optimize Stirrer Design and Speed: Ensure your reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine, anchor) for the viscosity of your reaction mixture. Experiment with different stirring speeds to improve mixing efficiency without introducing excessive shear, which could degrade reactants or products.
-
Baffle Installation: If your reactor doesn't have them, consider installing baffles. Baffles disrupt vortex formation and create a more turbulent flow, leading to better mixing.
-
-
-
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to control the reaction temperature, especially for exothermic or endothermic reactions.
-
Troubleshooting:
-
Jacketed Reactor with Precise Temperature Control: Utilize a jacketed reactor with a reliable temperature control unit. Ensure the heat transfer fluid is circulating at an optimal rate.
-
Programmed Addition of Reagents: For highly exothermic reactions, consider a slow, controlled addition of one of the reactants to manage the heat generated.
-
-
-
Changes in Reagent Addition Order or Rate: The rate and order of reagent addition can have a significant impact on the reaction outcome, especially in large volumes.
-
Troubleshooting:
-
Maintain Consistent Addition Rates: Use a calibrated pump for liquid reagent addition to ensure a consistent and reproducible rate.
-
Re-evaluate Addition Order: While less common, the order of addition can sometimes influence side product formation. Review your small-scale experiments and confirm the optimal addition sequence.
-
-
Question 2: I am observing a higher level of impurities in my crude product at a larger scale. How can I identify and minimize them?
Answer: Increased impurity levels are often linked to the issues of mixing and temperature control mentioned above. Identifying the impurities is the first step to mitigating them.
-
Impurity Identification:
-
Analytical Techniques: Employ techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)[2], and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can help in elucidating their structures.
-
-
Common Impurities and Their Causes:
-
Di- and Tri-peptides: Incomplete reaction or side reactions can lead to the formation of small peptide chains.
-
Mitigation: Ensure the complete conversion of the starting material by optimizing reaction time and temperature. Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC).
-
-
Racemization: Harsh reaction conditions (e.g., high temperatures, strong bases) can lead to the loss of stereochemical purity.
-
Unreacted Starting Materials: This is often a sign of an incomplete reaction.
-
Mitigation: Increase reaction time or temperature cautiously, while monitoring for the formation of other impurities. Ensure the stoichiometry of your reactants is accurate.
-
-
Question 3: The crystallization of the final product is inconsistent, leading to variable purity and physical form. How can I achieve a robust crystallization process?
Answer: Crystallization is a critical step for purification and achieving the desired physical properties of your final product.[4] Inconsistencies often arise from variations in supersaturation, cooling rate, and agitation.
-
Controlling Supersaturation:
-
Solvent System: The choice of solvent is crucial. A good solvent system will have a significant difference in the solubility of the product at high and low temperatures. For this compound, recrystallization from anhydrous methanol and diethyl ether is a common practice.[4][5][6]
-
Anti-Solvent Addition: A controlled addition of an anti-solvent (a solvent in which the product is poorly soluble) can be a very effective way to induce crystallization.
-
-
Optimizing Cooling Profile:
-
Slow, Controlled Cooling: Rapid cooling often leads to the formation of small, impure crystals. A slow and controlled cooling profile allows for the growth of larger, purer crystals.
-
Seeding: Introducing a small amount of pure product crystals (seeding) at the appropriate temperature can help control the crystal size and form.
-
-
Agitation:
-
Gentle Agitation: The level of agitation during crystallization is a delicate balance. Too little agitation can lead to poor heat transfer and non-uniform crystal growth, while excessive agitation can cause crystal breakage and the formation of fines.
-
| Parameter | Recommendation for Scaling Up Crystallization | Rationale |
| Solvent/Anti-solvent Ratio | Maintain a consistent ratio based on lab-scale optimization. | Ensures reproducible supersaturation levels. |
| Cooling Rate | Implement a programmed, linear cooling rate (e.g., 5-10 °C/hour). | Promotes the growth of larger, more easily filterable crystals with higher purity. |
| Seeding Temperature | Seed the solution when it is slightly supersaturated. | Induces crystallization at a controlled point, leading to a more uniform particle size distribution. |
| Agitation Speed | Use a low to moderate stirring speed that keeps the crystals suspended. | Prevents crystal settling and agglomeration without causing significant secondary nucleation or breakage. |
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes for alpha-Methyl-L-valine?
A1: The Strecker synthesis is a widely used method for preparing alpha-amino acids.[7][8][9] It involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.[7][8] However, traditional Strecker synthesis is not stereospecific and produces a racemic mixture of L and D amino acids.[7] For enantiomerically pure alpha-Methyl-L-valine, asymmetric synthesis methods are necessary.[3][10][11]
Q2: How is the hydrochloride salt typically formed?
A2: The hydrochloride salt is generally formed by treating the free amino acid or its ester with hydrochloric acid. In many esterification procedures for amino acids, such as those using thionyl chloride or trimethylchlorosilane in methanol, the hydrochloride salt of the amino acid ester is formed in situ.[4][5][6][12]
Q3: What are the key safety precautions to consider when working with reagents like thionyl chloride and cyanide?
A3: Both thionyl chloride and cyanide compounds are highly toxic and require strict safety protocols.
-
Thionyl Chloride (SOCl₂): It is a corrosive and moisture-sensitive liquid that reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Cyanides (e.g., KCN, NaCN): These are potent poisons. Avoid contact with skin and inhalation of dust. Crucially, never allow cyanides to come into contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas. A dedicated cyanide antidote kit should be readily available in the laboratory.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[5][13] A suitable solvent system, for example, chloroform:methanol:glacial acetic acid, can be used to separate the starting material, intermediates, and the final product.[13] For more quantitative analysis, HPLC can be employed.
Q5: What are the typical storage conditions for this compound?
A5: this compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[1]
III. Detailed Experimental Protocol: Esterification of L-Valine
This section provides a detailed, step-by-step protocol for the synthesis of L-valine methyl ester hydrochloride, a common precursor in some synthetic routes to alpha-Methyl-L-valine. This method utilizes thionyl chloride for the esterification.[5][6]
Materials and Equipment:
-
L-Valine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether
-
Round-bottom flask (appropriately sized for the scale)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Reflux condenser
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Vacuum pump
Step-by-Step Procedure:
-
Reaction Setup: In a four-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a gas outlet connected to an exhaust gas absorption system (to neutralize HCl and SO₂ gases), and a thermometer, add anhydrous methanol.
-
Cooling: Cool the flask to between -8°C and -10°C using an ice-salt bath.[5][6]
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred methanol. The rate of addition should be controlled to maintain the reaction temperature below 0°C.[5]
-
Initial Stirring: After the complete addition of thionyl chloride, continue stirring the mixture at this temperature for 1 to 1.5 hours.[5][6]
-
Addition of L-Valine: While maintaining the cooling, add L-valine to the reaction mixture in portions.
-
Warming and Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2.5 to 3.5 hours.[5][6]
-
Reflux: Heat the mixture to reflux (approximately 60-70°C) and maintain it for 7-9 hours.[5][6] Monitor the reaction by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the majority of the methanol and excess thionyl chloride under reduced pressure using a rotary evaporator.[5][6]
-
Crystallization: Transfer the residual oil to a beaker and cool to induce crystallization. The addition of diethyl ether can facilitate this process.
-
Isolation and Purification: Collect the crystals by vacuum filtration using a Büchner funnel.[5][6] The crude product can be recrystallized from anhydrous methanol-diethyl ether to yield white, fine powder crystals of L-valine methyl ester hydrochloride.[4][5][6]
Workflow Diagram
Caption: Workflow for the synthesis of L-valine methyl ester hydrochloride.
IV. Troubleshooting Decision Tree
This decision tree provides a logical pathway to diagnose and resolve common issues encountered during the synthesis.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. iiste.org [iiste.org]
- 3. Asymmetric synthesis of unusual amino acids for peptide molecular design and molecular recognition studies. [arizona.aws.openrepository.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. Page loading... [guidechem.com]
- 7. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 8. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium [mdpi.com]
- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Comparison for the Synthetic Chemist: α-Methyl-L-valine vs. L-valine methyl ester Hydrochlorides
In the landscape of peptide synthesis and the development of complex chiral molecules, the choice of starting materials is paramount. L-valine derivatives, in particular, serve as critical building blocks. This guide provides an in-depth technical comparison between two such derivatives: α-Methyl-L-valine hydrochloride and L-valine methyl ester hydrochloride. We will delve into their distinct synthetic applications, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific synthetic strategies.
At a Glance: Structural Differences and Their Synthetic Implications
The core distinction between α-Methyl-L-valine hydrochloride and L-valine methyl ester hydrochloride lies in the placement of a methyl group, leading to profoundly different applications in synthesis.
-
L-valine methyl ester hydrochloride is a classic C-terminally protected amino acid. The methyl ester group temporarily blocks the carboxylic acid functionality, allowing for the selective formation of a peptide bond at the N-terminus. Its primary role is as a building block in both solution-phase and solid-phase peptide synthesis.[1]
-
α-Methyl-L-valine hydrochloride , on the other hand, is an α,α-disubstituted amino acid. The presence of a methyl group on the α-carbon introduces significant steric hindrance. This structural feature is not for temporary protection but is a permanent modification designed to imbue the final molecule with specific properties, such as enhanced resistance to enzymatic degradation and the ability to induce specific secondary structures, like helices, in peptides.[2][3]
| Feature | α-Methyl-L-valine hydrochloride | L-valine methyl ester hydrochloride |
| Structure | Methyl group on the α-carbon | Methyl ester protecting the carboxylic acid |
| Primary Role | Induce conformational constraints and metabolic stability | C-terminal protection in peptide synthesis |
| Steric Hindrance | High at the α-carbon | Low at the α-carbon |
| Reactivity in Coupling | Challenging, requires potent coupling agents | Generally straightforward |
Performance in Peptide Synthesis: A Tale of Two Strategies
The choice between these two molecules dictates the synthetic approach and the properties of the resulting peptide.
L-valine methyl ester hydrochloride: The Workhorse of Peptide Elongation
L-valine methyl ester hydrochloride is a foundational component for the linear synthesis of peptides. Its utility is exemplified in the preparation of dipeptides and larger peptide chains. The methyl ester is a simple, effective protecting group for the C-terminus, allowing for the sequential addition of amino acids to the free N-terminus.
The coupling of an N-protected amino acid to L-valine methyl ester hydrochloride can be achieved using standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[4]
α-Methyl-L-valine hydrochloride: The Architect of Conformation and Stability
The incorporation of α-Methyl-L-valine into a peptide chain is a strategic choice to enhance the therapeutic potential of the peptide. The steric bulk of the α-methyl group shields the adjacent peptide bonds from proteolytic enzymes, thereby increasing the peptide's in vivo half-life.[2] Furthermore, the restricted conformational freedom around the α-carbon can force the peptide backbone into a specific, often helical, conformation, which can be crucial for receptor binding and biological activity.[5]
However, this steric hindrance also presents a significant synthetic challenge. Standard coupling conditions are often sluggish and result in low yields.[6] More potent coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are often required to achieve efficient amide bond formation.[7][8] Microwave-assisted solid-phase peptide synthesis (SPPS) has also emerged as a valuable technique to drive these difficult couplings to completion.[1]
Experimental Protocols
Protocol 1: Solution-Phase Dipeptide Synthesis using L-valine methyl ester hydrochloride
This protocol describes the synthesis of N-(Benzyloxycarbonyl)-L-phenylalanyl-L-valine methyl ester.
Materials:
-
N-(Benzyloxycarbonyl)-L-phenylalanine (Cbz-Phe-OH)
-
L-valine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of L-valine methyl ester hydrochloride: Dissolve L-valine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise and stir the mixture at room temperature for 30 minutes.
-
Activation of Cbz-Phe-OH: In a separate flask, dissolve Cbz-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C. Add DCC (1.1 eq) and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Filter the DCU precipitate from the activated Cbz-Phe-OH solution and add the filtrate to the neutralized L-valine methyl ester solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove any further DCU precipitate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude dipeptide can be purified by recrystallization from ethyl acetate/hexanes.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with α-Methyl-L-valine using HATU
This protocol outlines a manual Fmoc-based SPPS for incorporating a sterically hindered α-Methyl-L-valine residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-α-Methyl-L-valine-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Fmoc-α-Methyl-L-valine-OH:
-
In a separate vessel, dissolve Fmoc-α-Methyl-L-valine-OH (3 eq relative to resin loading) and HATU (2.9 eq) in DMF.
-
Add DIPEA (6 eq) to the solution and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. For highly hindered couplings, gentle heating or a second coupling may be necessary.
-
-
Monitoring: Perform a Kaiser test or a bromophenol blue test to confirm the completion of the coupling.[9]
-
Capping (Optional): If coupling is incomplete, cap any unreacted amines with acetic anhydride/DIPEA in DMF to prevent the formation of deletion sequences.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours. Filter the resin and precipitate the crude peptide in cold diethyl ether.
Application Showcase: Synthesis of Valacyclovir
A prominent application of L-valine methyl ester hydrochloride is in the synthesis of Valacyclovir, an antiviral prodrug of acyclovir.[2][10] The L-valine ester enhances the oral bioavailability of acyclovir. The synthesis involves the condensation of an N-protected L-valine with acyclovir, followed by deprotection.
Simplified Synthetic Scheme for Valacyclovir:
-
Coupling: N-Benzyloxycarbonyl-L-valine (Cbz-L-valine) is coupled with acyclovir using a coupling agent like DCC in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[10]
-
Deprotection: The Cbz protecting group is removed via catalytic hydrogenation (e.g., using Pd/C and H₂) to yield Valacyclovir, which is then typically isolated as the hydrochloride salt.[2]
This synthesis highlights the role of the L-valine moiety in improving the pharmacokinetic properties of a drug, a strategy where the chirality and structure of the amino acid are crucial.
Conclusion: Selecting the Right Tool for the Job
The choice between α-Methyl-L-valine hydrochloride and L-valine methyl ester hydrochloride is not a matter of which is "better," but rather which is appropriate for the intended synthetic outcome.
-
L-valine methyl ester hydrochloride is the reagent of choice for the routine incorporation of a valine residue into a peptide chain where the final product does not require the specific properties imparted by α-methylation. It is a reliable and well-understood building block for traditional peptide synthesis.
-
α-Methyl-L-valine hydrochloride is a specialized reagent employed when the goal is to create peptides with enhanced metabolic stability and defined conformational preferences. While its use presents greater synthetic challenges, the resulting molecules can have significantly improved therapeutic properties.
By understanding the fundamental differences in their structure and reactivity, and by employing the appropriate synthetic methodologies, researchers can effectively leverage both of these valuable L-valine derivatives to achieve their synthetic goals.
References
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
- Prasad, V. V. N. K. V., et al. (2007). An Efficient and Large Scale Process for Synthesis of Valacyclovir. Asian Journal of Chemistry, 19(7), 5433.
-
Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061-72. [Link]
- Vertex AI Search. (n.d.). The Role of L-Valine Methyl Ester HCl in Modern Peptide Synthesis.
- Vertex AI Search. (n.d.). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC.
- Vertex AI Search. (n.d.). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- Vertex AI Search. (n.d.). Antiviral Drugs - PMC - PubMed Central - NIH.
- Vertex AI Search. (n.d.). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s)
- Vertex AI Search. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
- Vertex AI Search. (n.d.). L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug - PMC - PubMed Central - NIH.
- Vertex AI Search. (n.d.).
-
Bentham Science. (2014). Improved Synthesis of Antiviral Drug Valacyclovir Hydrochloride. [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
-
ACS Publications. (n.d.). .alpha.-Methyl amino acids. Resolution and amino protection | The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (2009). L-Valine Ester of Cyclopropavir: A New Antiviral Prodrug. [Link]
- Vertex AI Search. (n.d.).
-
NIH. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. [Link]
-
PubMed. (2000). Stereospecific synthesis of alpha-methylated amino acids. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
- Vertex AI Search. (n.d.).
-
PubMed. (1997). L-delta-(alpha-Aminoadipoyl)-L-cysteinyl-D-valine synthetase: thioesterification of valine is not obligatory for peptide bond formation. [Link]
-
Digital Commons@Kennesaw State University. (n.d.). Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics. [Link]
-
Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]
- Google Patents. (n.d.). CN101898973A - Preparation method of L-valine methyl ester hydrochloride.
- Patsnap. (n.d.). Preparation method of L-valine methyl ester hydrochloride - Eureka.
-
Request PDF. (2025). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. [Link]
-
Reddit. (2024). HATU coupling - what's the best order? : r/Chempros. [Link]
-
NIH. (n.d.). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. [Link]
-
SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
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- 8. peptide.com [peptide.com]
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- 10. asianpubs.org [asianpubs.org]
comparative analysis of alpha-Methyl-L-valine as a chiral auxiliary
In the landscape of asymmetric synthesis, the quest for robust and efficient methods to control stereochemistry is paramount. Chiral auxiliaries represent a cornerstone strategy, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation.[1] Among the arsenal of available auxiliaries, those derived from the chiral pool of amino acids have proven particularly valuable due to their ready availability in enantiopure forms.[2] This guide provides an in-depth comparative analysis of α-methyl-L-valine, a less conventional yet potent chiral auxiliary, benchmarking its performance against more established alternatives in key asymmetric reactions. We will delve into the mechanistic underpinnings of its stereodirecting power and provide practical, data-supported insights for its application in research and development.
The Principle of Chiral Auxiliaries: A Brief Overview
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to guide the formation of a specific stereoisomer.[1] The auxiliary, being enantiomerically pure, creates a diastereomeric intermediate that allows for the differentiation of prochiral faces, leading to a diastereoselective reaction. After the desired chiral center is established, the auxiliary is cleaved and can ideally be recovered for reuse.[2] The effectiveness of a chiral auxiliary hinges on several factors: its ability to induce high diastereoselectivity, the ease of its attachment and cleavage, and its recyclability.
α-Methyl-L-valine: A Unique Player
While L-valine itself and its derivatives have been extensively used to create highly effective chiral auxiliaries, such as in the Schöllkopf bis-lactim ether synthesis, α-methyl-L-valine offers a distinct structural modification that influences its application.[2] The presence of the α-methyl group introduces additional steric bulk and conformational rigidity, which can significantly impact the stereochemical outcome of reactions. This modification makes it a valuable tool in the synthesis of α-methyl-α-amino acids, which are important building blocks in bioorganic chemistry and drug design.[3]
Mechanism of Stereochemical Control
The stereodirecting power of α-methyl-L-valine, when incorporated into a substrate, stems from the steric hindrance imposed by its bulky isopropyl and α-methyl groups. When the modified substrate forms a reactive intermediate, such as an enolate, these groups effectively shield one of the prochiral faces from the approach of an electrophile. This steric bias forces the electrophile to attack from the less hindered face, resulting in the preferential formation of one diastereomer.
Caption: Stereocontrol using α-Methyl-L-valine.
Comparative Performance: α-Methyl-L-valine vs. Other Auxiliaries
To objectively assess the utility of α-methyl-L-valine, we will compare its performance in the context of asymmetric alkylation of glycine enolates, a fundamental C-C bond-forming reaction for the synthesis of α-amino acids.[4] The primary competitors for this application are the well-established Evans oxazolidinones and pseudoephedrine-based auxiliaries.[1][5]
Asymmetric Alkylation: A Head-to-Head Comparison
The asymmetric alkylation of a chiral glycine equivalent is a powerful method for producing non-proteinogenic α-amino acids.[6] The diastereoselectivity of this reaction is a critical performance metric for any chiral auxiliary.
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| α-Methyl-L-valine derived | Benzyl bromide | >95% | ~85% | [7] |
| Evans Oxazolidinone | Benzyl bromide | >98% | ~90% | [1] |
| Pseudoephedrine | Benzyl bromide | >99% | ~95% | [1] |
| α-Methyl-L-valine derived | Methyl iodide | >95% | ~80% | [7] |
| Evans Oxazolidinone | Methyl iodide | >98% | ~88% | [1] |
| Pseudoephedrine | Methyl iodide | >99% | ~92% | [1] |
Data Analysis:
As the data indicates, while α-methyl-L-valine provides excellent diastereoselectivity (>95% d.e.), the Evans and pseudoephedrine auxiliaries consistently demonstrate slightly higher levels of stereocontrol.[1][7] However, the yields obtained using the α-methyl-L-valine derived auxiliary are comparable and synthetically useful. The key advantage of the α-methyl-L-valine auxiliary lies in its direct utility for synthesizing α-methylated amino acids, a class of compounds with significant biological and conformational properties.[3]
Experimental Protocol: Asymmetric Alkylation using an α-Methyl-L-valine Derived Auxiliary
The following protocol is a generalized procedure for the asymmetric alkylation of a glycine equivalent using an α-methyl-L-valine derived chiral auxiliary, specifically within a bis-lactim ether framework as pioneered by Schöllkopf.[2][7]
Caption: Experimental workflow for asymmetric alkylation.
Step-by-Step Methodology:
-
Formation of the Bis-lactim Ether: The chiral auxiliary, α-methyl-L-valine, is first condensed with glycine to form a diketopiperazine. This is subsequently converted to the bis-lactim ether using a reagent like trimethyloxonium tetrafluoroborate.
-
Deprotonation: The bis-lactim ether is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) is added dropwise to generate the lithiated enolate.
-
Alkylation: The desired electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C. The reaction is allowed to proceed at this temperature for a specified time before gradually warming to room temperature.
-
Hydrolysis: The reaction is quenched, and the bis-lactim ether is hydrolyzed using dilute aqueous acid (e.g., 0.25 N HCl).[7] This step cleaves the auxiliary and liberates the newly synthesized chiral α-amino acid ester and the α-methyl-L-valine methyl ester.[7]
-
Separation and Recovery: The desired α-amino acid ester is separated from the recovered auxiliary ester by distillation or column chromatography.[7] The recovered α-methyl-L-valine ester can be recycled.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The use of low temperatures during deprotonation and alkylation is crucial to maintain the kinetic control of the reaction, preventing enolate equilibration and maximizing diastereoselectivity.
-
Aprotic Solvent (THF): THF is an ideal solvent as it is aprotic and effectively solvates the lithium cation of the enolate without interfering with the reaction.
-
Strong, Non-nucleophilic Base (LDA/n-BuLi): These bases are necessary to ensure complete and rapid deprotonation to form the enolate without competing nucleophilic attack on the substrate.
Cleavage of the Auxiliary
A critical aspect of any chiral auxiliary is the ease and efficiency of its removal from the product. For α-methyl-L-valine derived auxiliaries, particularly in the context of the bis-lactim ether methodology, acidic hydrolysis is the standard cleavage method.[7] This method is generally effective, though the conditions may need to be optimized to avoid racemization of the product, especially if the α-carbon is susceptible to epimerization.
Conclusion
α-Methyl-L-valine, while not as ubiquitously employed as some other chiral auxiliaries, presents a compelling option for specific applications in asymmetric synthesis. Its ability to effectively direct the stereochemistry of reactions, particularly for the synthesis of sterically hindered α-methyl-α-amino acids, makes it a valuable tool in the synthetic chemist's repertoire. While it may offer slightly lower diastereoselectivity compared to powerhouse auxiliaries like Evans oxazolidinones in certain standard transformations, its unique structural features and the importance of its target products ensure its continued relevance. The choice of chiral auxiliary will always be context-dependent, and for researchers focused on the synthesis of α-methylated amino acids, α-methyl-L-valine warrants serious consideration.
References
-
Ye, Z., et al. (2008). Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine. Journal of Medicinal Chemistry, 51(20), 6371-80. [Link]
-
Schöllkopf, U., Groth, U., Westphalen, K.-O., & Deng, C. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis, (10), 824-826. [Link]
-
Dell, C. P., & Smith, E. H. (1993). Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. Journal of Organic Chemistry, 58(6), 1335-1343. [Link]
-
Ando, K., Seo, W., Tomioka, K., & Koga, K. (1994). Stereoselective reactions. XXIV. Chlorotrimethylsilane promoted asymmetric Michael reaction of chiral lithioenamines derived from α-alkyl β-keto esters and (S)-valine tert-butyl ester. Tetrahedron, 50(46), 13081-13094. [Link]
-
Khmelnytskyi, P., et al. (2022). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Nature Communications, 13(1), 1-9. [Link]
-
de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
van der Werf, M. J., et al. (2004). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 6(18), 3079-3082. [Link]
-
Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023, December 1). Chiral auxiliary. In Wikipedia. [Link]
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- 4. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
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- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Induction: Validating the Efficacy of α-Methyl-L-valine Derivatives
For researchers, scientists, and professionals in drug development, the stereocontrolled synthesis of chiral molecules is a cornerstone of innovation. The ability to selectively produce one enantiomer of a biologically active compound is critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Among the established strategies for achieving such selectivity, the use of chiral auxiliaries remains a robust and reliable method for asymmetric induction.
This guide provides an in-depth comparison of the efficacy of α-Methyl-L-valine-derived auxiliaries, specifically in the context of the Schöllkopf bis-lactim ether method, against other widely used alternatives. We will delve into the mechanistic underpinnings of these auxiliaries, present comparative experimental data, and provide detailed protocols to enable an objective evaluation for your synthetic campaigns.
The Principle of Asymmetric Induction via Chiral Auxiliaries
Asymmetric induction is the process by which a chiral element within a reaction system biases the formation of one enantiomer or diastereomer over another.[1] A chiral auxiliary is a chiral compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is primarily judged by the diastereoselectivity it imparts on the reaction, the ease of its attachment and removal, and its recoverability.
α-Methyl-L-valine in Asymmetric Synthesis: The Schöllkopf Bis-Lactim Ether Method
The use of L-valine, an α-methylated amino acid, as a chiral auxiliary was pioneered by Ulrich Schöllkopf in the early 1980s.[2] The Schöllkopf method involves the preparation of a bis-lactim ether from a diketopiperazine formed between L-valine and a prochiral amino acid, typically glycine. This rigid heterocyclic system serves as an excellent platform for highly diastereoselective alkylations.
Mechanism of Stereocontrol
The high degree of stereocontrol in the Schöllkopf method arises from the steric hindrance imposed by the bulky isopropyl group of the valine residue.[2] Upon deprotonation with a strong base, a planar enolate is formed. The isopropyl group effectively shields one face of this enolate, forcing an incoming electrophile to approach from the less hindered opposite face. This results in a strong preference for the formation of one diastereomer. Subsequent acidic hydrolysis cleaves the bis-lactim ether to yield the desired chiral α-amino acid ester and the recoverable valine methyl ester.[2][3]
Caption: General workflow of the Schöllkopf method.
Comparative Analysis with Alternative Chiral Auxiliaries
While the Schöllkopf method is highly effective, other chiral auxiliaries have also gained widespread use in asymmetric synthesis. The most prominent among these are the Evans' oxazolidinones and Myers' pseudoephedrine amides.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans, these auxiliaries are derived from readily available amino alcohols.[4] The N-acylated oxazolidinone can be deprotonated to form a Z-enolate, which chelates to the lithium cation, creating a rigid and planar conformation. The bulky substituent at the C4 position of the oxazolidinone ring then directs the approach of an electrophile, leading to high diastereoselectivity.[1][4]
Myers' Pseudoephedrine Amides
Andrew G. Myers introduced pseudoephedrine as a practical chiral auxiliary that can be used to synthesize a wide range of enantiomerically enriched compounds.[5] The corresponding amides, upon deprotonation, form a rigid lithium chelate involving the amide oxygen and the hydroxyl group of the pseudoephedrine. This conformation effectively blocks one face of the enolate, directing alkylation to the opposite side.[5][6]
Performance Comparison: A Data-Driven Evaluation
The choice of a chiral auxiliary often depends on the specific substrate, desired product, and reaction conditions. Below is a comparative summary of the performance of the Schöllkopf method, Evans' oxazolidinones, and Myers' pseudoephedrine amides in asymmetric alkylation reactions for the synthesis of α-amino acids.
| Chiral Auxiliary System | Representative Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield | Key Advantages | Key Disadvantages |
| Schöllkopf Bis-Lactim Ether | Glycine-Valine Diketopiperazine | Various Alkyl Halides | >95%[2][3] | Good | Excellent diastereoselectivity for a range of electrophiles. | Requires multiple steps for auxiliary attachment; limited to amino acid synthesis. |
| Evans' Oxazolidinone | N-Propionyl-4-benzyl-2-oxazolidinone | Allyl Iodide | >96% (98:2 dr)[1] | High | Broad applicability for various carbonyl compounds; well-established protocols. | Auxiliary can be expensive; cleavage sometimes requires harsh conditions. |
| Myers' Pseudoephedrine Amide | Pseudoephedrine Glycinamide | Various Alkyl Halides | 90 to ≥99%[5][7] | 80-99%[5] | Inexpensive and readily available auxiliary; mild cleavage conditions. | Formation of tertiary amides can be challenging for some substrates. |
Experimental Protocols
To provide a practical context for the comparison, a detailed experimental protocol for a representative asymmetric alkylation using an Evans' oxazolidinone auxiliary is provided below.
Asymmetric Alkylation of an N-Acyl Oxazolidinone (Evans' Auxiliary)
This protocol is adapted from a procedure described for advanced undergraduate organic chemistry laboratories.[1]
Materials:
-
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine
-
Lithium chloride
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Standard workup and purification reagents
Procedure:
-
Acylation: To a solution of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.2 eq). Slowly add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise and stir for 30 minutes. Cool the solution to -78 °C and slowly add a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF. Stir for 1 hour at -78 °C.
-
Alkylation: To the enolate solution at -78 °C, add benzyl bromide (1.2 eq). Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis. Purify the product by flash column chromatography.
-
Auxiliary Cleavage: The purified N-alkylated oxazolidinone can be cleaved using various methods, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid and recover the auxiliary.
Caption: Experimental workflow for Evans' asymmetric alkylation.
Conclusion
The validation of α-Methyl-L-valine's efficacy in asymmetric induction, particularly through the Schöllkopf method, demonstrates its standing as a powerful tool for the synthesis of chiral α-amino acids, consistently achieving high diastereoselectivities. When compared to other stalwart methods like those employing Evans' oxazolidinones or Myers' pseudoephedrine amides, the choice of auxiliary will ultimately be guided by the specific synthetic goals, substrate scope, and practical considerations such as cost and scalability.
This guide has provided a framework for understanding the mechanistic principles and a snapshot of the comparative performance of these key chiral auxiliaries. It is imperative for the practicing scientist to consult the primary literature for detailed procedures and to optimize conditions for their specific applications.
References
-
Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Syntheses of (R)‐Amino Acids Using L‐Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]
-
Myers, A. G., & Gleason, J. L. (1994). Asymmetric synthesis of α-amino acids by the alkylation of pseudoephedrine amides. Journal of the American Chemical Society, 116(20), 9361-9362. [Link]
-
Myers, A. G., Yoon, T., & Gleason, J. L. (1997). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society, 119(28), 656-673. [Link]
-
Schöllkopf method. In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091. [Link]
-
Myers Asymmetric Alkylation. In SynArchive. Retrieved January 16, 2026, from [Link]
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Puente, A., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4640-4643. [Link]
-
Asymmetric induction. In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
-
Mohapatra, D. K. (2012). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 89(1), 144-146. [Link]
-
Belokon, Y. N., et al. (1988). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 305-312. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-2-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Alpha-Methylated Amino Acids: A Comparative Analysis
Introduction: Engineering Peptides for Therapeutic Success
In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potency. However, their clinical translation is often hampered by inherent limitations, namely their conformational flexibility and susceptibility to enzymatic degradation, leading to poor metabolic stability.[1] A powerful strategy to overcome these hurdles is the incorporation of non-natural amino acids, with alpha-methylation emerging as a particularly robust and effective modification.[1][2] This guide provides a comprehensive comparison of the biological activity of alpha-methylated amino acids versus their canonical counterparts, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation peptide therapeutics.
Alpha-methylated amino acids are characterized by the substitution of the alpha-hydrogen with a methyl group. This seemingly subtle alteration instigates profound changes in the peptide's physicochemical properties. The steric bulk of the additional methyl group restricts the conformational freedom of the peptide backbone, specifically the phi (φ) and psi (ψ) dihedral angles, which can pre-organize the peptide into a bioactive conformation and often promote the formation of helical secondary structures.[1][3][4] This conformational constraint can lead to enhanced receptor binding affinity and specificity.[2][3] Furthermore, the alpha-methyl group acts as a shield, sterically hindering the approach of proteases and significantly enhancing the peptide's resistance to enzymatic cleavage, thereby extending its in-vivo half-life.[1][2][4]
A prime example of the successful clinical application of this strategy is Trofinetide, an analog of a tripeptide fragment of insulin-like growth factor 1 (IGF-1), which incorporates an alpha-methylated amino acid and is approved for the treatment of Rett syndrome.[1][2]
Conformational Control: The Power of Steric Hindrance
The enhanced biological activity of peptides containing alpha-methylated amino acids is fundamentally rooted in the principle of conformational constraint. The introduction of a methyl group at the alpha-carbon sterically limits the permissible φ and ψ dihedral angles of the amino acid residue, effectively locking it into a more defined conformational space.[3] This pre-organization can reduce the entropic penalty of binding to a receptor, as the peptide does not need to adopt its bioactive conformation from a multitude of possible states in solution.
The Ramachandran plot below illustrates the restricted conformational space of an alpha-methylated amino acid compared to a typical L-amino acid like alanine.
Caption: Conceptual Ramachandran plot showing the broader allowed conformational regions for a standard amino acid (e.g., Alanine) in blue, versus the significantly more restricted regions for an alpha-methylated amino acid in red.
This conformational rigidity is a key factor in enhancing biological activity, as demonstrated by studies on apolipoprotein A-I mimetic peptides, where the incorporation of alpha-methylated amino acids led to increased helicity and improved cholesterol efflux capacity.[4]
Enhancing Metabolic Stability: A Shield Against Proteolysis
A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body.[5][6] Alpha-methylation provides a robust solution to this problem by sterically shielding the adjacent peptide bonds from enzymatic cleavage.[1][2][4] This increased resistance to proteolysis significantly extends the in-vivo half-life of the peptide, a critical factor for achieving therapeutic efficacy.[7]
The following table summarizes the comparative metabolic stability of a model peptide and its alpha-methylated analog.
| Peptide | Modification | Half-life in Human Serum (t½) | Primary Degradation Products |
| Native Peptide | None | < 10 minutes | Multiple small fragments |
| α-Me-Peptide | Alpha-methylation at P1' position | > 24 hours | Minimal degradation observed |
This table represents typical expected results based on published literature. Actual values will vary depending on the peptide sequence and the specific alpha-methylated residue used.
Impact on Receptor Binding Affinity
The effect of alpha-methylation on receptor binding affinity is multifaceted. The pre-organization of the peptide into a bioactive conformation can enhance binding by reducing the entropic cost of association.[2] However, the introduction of a methyl group can also lead to unfavorable steric clashes with the receptor binding pocket if not positioned correctly. Therefore, the strategic placement of alpha-methylated residues is crucial.
Computational modeling and structural biology techniques, in conjunction with empirical testing, are invaluable tools for predicting and validating the optimal positions for alpha-methylation to achieve enhanced receptor affinity.
| Peptide | Modification | Receptor Binding Affinity (Kd) | Rationale |
| Native Peptide | None | 50 nM | Flexible, high entropic penalty upon binding. |
| α-Me-Peptide (Position X) | α-methylation at a key residue for helical conformation | 5 nM | Pre-organized helical structure mimics the bound state, lowering the entropic cost of binding. |
| α-Me-Peptide (Position Y) | α-methylation at a residue in direct contact with a tight binding pocket | 200 nM | Steric clash between the methyl group and the receptor surface reduces binding affinity. |
This table illustrates potential outcomes of alpha-methylation on receptor binding affinity. Kd values are hypothetical and for comparative purposes.
Experimental Protocols
To aid researchers in the practical application of alpha-methylation, this section provides detailed, self-validating protocols for the synthesis and evaluation of peptides containing these modified residues.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an Alpha-Methylated Amino Acid
This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide incorporating an alpha-methylated amino acid. The key challenge with these residues is their lower reactivity, which necessitates optimized coupling conditions.[8]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-protected alpha-methylated amino acid (e.g., Fmoc-Aib-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Standard Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.
-
-
Alpha-Methylated Amino Acid Coupling (Optimized):
-
Due to steric hindrance, a longer coupling time and/or a different coupling reagent (e.g., HATU) may be required.
-
Pre-activate a 4-fold molar excess of the Fmoc-alpha-methylated amino acid with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 4-6 hours, or overnight.
-
A double coupling is often necessary. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.
-
The Kaiser test is unreliable for N-alkylated amino acids; a small sample of resin can be cleaved and analyzed by mass spectrometry to confirm coupling.
-
-
Repeat Deprotection and Coupling Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution.[9][10][11][12]
Caption: A streamlined workflow for determining peptide conformation using NMR spectroscopy.
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and spectral dispersion.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[11][13]
-
-
Resonance Assignment: Assign all proton resonances to their respective amino acid residues in the peptide sequence.
-
Structural Calculations: Use the distance restraints derived from NOESY/ROESY spectra as input for structure calculation software (e.g., CYANA, CNS) to generate an ensemble of 3D structures consistent with the NMR data.[11]
-
Analysis: Analyze the resulting structures to determine the predominant secondary structure (e.g., helix, turn, random coil) and the specific dihedral angles constrained by the alpha-methylated residue.
Protocol 3: In Vitro Metabolic Stability Assay in Human Serum
This protocol provides a standardized method for comparing the stability of a native peptide versus its alpha-methylated analog in human serum.[5][14]
Caption: Workflow for assessing peptide stability in human serum.
Procedure:
-
Preparation: Prepare stock solutions of the native and alpha-methylated peptides in a suitable buffer (e.g., PBS).
-
Incubation: Add a known amount of each peptide to pre-warmed human serum to a final concentration of ~10 µM. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the serum-peptide mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding 3 volumes of cold acetonitrile containing an internal standard. This will also precipitate the serum proteins.
-
Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis: Quantify the amount of intact peptide remaining at each time point by integrating the peak area of the peptide relative to the internal standard. Plot the percentage of intact peptide versus time and calculate the half-life (t½) using a one-phase decay model.[5][15]
Protocol 4: Receptor Binding Affinity Assay (Competitive Radioligand Binding)
This assay determines the affinity of the modified peptides for their target receptor by measuring their ability to compete with a known radiolabeled ligand.[16][17]
Procedure:
-
Reagent Preparation:
-
Prepare a membrane fraction from cells expressing the target receptor.
-
Prepare a series of dilutions of the "cold" competitor peptides (native and alpha-methylated).
-
Prepare a solution of a "hot" radiolabeled ligand known to bind the receptor at a concentration close to its Kd.
-
-
Assay Setup: In a 96-well filter plate, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the competitor peptides.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. The receptor and any bound ligand will be retained on the filter.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for each peptide using the Cheng-Prusoff equation. This Ki value represents the binding affinity of the peptide for the receptor.
-
Conclusion
The incorporation of alpha-methylated amino acids is a validated and powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides. By imparting conformational rigidity and steric protection, alpha-methylation can simultaneously improve receptor binding affinity and metabolic stability. The experimental protocols detailed in this guide provide a framework for the rational design and empirical validation of novel peptide therapeutics with superior drug-like properties. As our understanding of peptide structure-activity relationships continues to grow, the strategic application of alpha-methylation will undoubtedly play an increasingly important role in the development of the next generation of peptide medicines.
References
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Vincenzi, M., D'Andrea, L. D., & Picone, D. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF. [Link]
-
American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. [Link]
-
Ramachandran, G. N., Chandrasekaran, R., & Kopple, K. D. (1971). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Biochemistry, 10(12), 2119-2126. [Link]
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
- Google Patents. (n.d.). US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids.
-
Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Biosciences, 6(2), 167-184. [Link]
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
-
PubMed. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. [Link]
-
Demianova, Z., et al. (2019). Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science, 10(21), 5563-5573. [Link]
-
Leggio, A., Liguori, A., Perri, F., Siciliano, C., & Viscomi, M. C. (2009). Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane. Chemical Biology & Drug Design, 73(3), 287-291. [Link]
-
Fotakis, P., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2345. [Link]
-
Kottke, T., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 27(19), 6610. [Link]
-
Song, H., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14319-14323. [Link]
-
Mzengeza, S., et al. (1997). Stereospecific synthesis of α-methylated amino acids. Journal of Labelled Compounds and Radiopharmaceuticals, 40(1), 81-85. [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. [Link]
-
Pretze, M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. [Link]
-
Be, S. V., & Ponder, J. W. (1995). Designing amino acids to determine the local conformations of peptides. The FASEB Journal, 9(8), 665-671. [Link]
-
Pretze, M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Song, H., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14319-14323. [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]
-
Runge, S., et al. (2008). A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors. British Journal of Pharmacology, 153(2), 377-387. [Link]
-
Collu, F., et al. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Frontiers in Molecular Biosciences, 10, 1326442. [Link]
Sources
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- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Efficacy of α-Methyl-L-valine Derived Peptides in Biological Assays
For drug development professionals and researchers in peptide chemistry, overcoming the intrinsic liabilities of natural peptides—namely their conformational flexibility and susceptibility to proteolytic degradation—is a central challenge. The strategic incorporation of non-proteinogenic amino acids is a proven method to address these limitations. Among these, the Cα-methylation of amino acids, such as in α-Methyl-L-valine, represents a powerful and surgically precise modification. This guide provides an in-depth comparison of the efficacy of peptides containing α-Methyl-L-valine against their unmodified counterparts, grounded in experimental data and detailed methodologies, to empower the rational design of next-generation peptide therapeutics.
The Foundational Impact of α-Methylation on Peptide Structure and Stability
The introduction of a single methyl group at the α-carbon of an L-valine residue may seem minor, but it imparts profound and predictable changes to the peptide's physicochemical properties. This modification is a cornerstone of peptidomimetic design for two primary reasons:
-
Conformational Constraint: The additional methyl group introduces significant steric hindrance, which restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[1] This steric bulk disfavors extended conformations and strongly promotes the adoption of well-defined secondary structures, most notably the 3(10)-helix.[2][3][4] By pre-organizing a peptide into its bioactive conformation, α-methylation can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced affinity and specificity.[5]
-
Enhanced Proteolytic Resistance: The same steric shielding that constrains the backbone also serves to protect the adjacent peptide bonds from enzymatic cleavage.[1] Proteases, which have active sites evolved to recognize and bind specific L-amino acid sequences in flexible conformations, are often unable to accommodate the bulky α-methylated residue.[6][7] This leads to a dramatic increase in the peptide's half-life in biological media, a critical factor for improving in vivo efficacy and enabling more convenient dosing regimens.
Comparative Performance in Biological Assays
The theoretical benefits of α-methylation are borne out in quantitative biological assays. The following sections compare the performance of α-methylated peptides to their standard counterparts.
Proteolytic Stability
The most consistent and dramatic effect of incorporating α-methylated amino acids is the enhancement of stability against enzymatic degradation.[6]
Table 1: Comparative Proteolytic Stability of Apolipoprotein A-I Mimetic Peptides
| Peptide Sequence | Modification | Protease | % Intact Peptide after 4h | Reference |
|---|---|---|---|---|
| VLESFKVSFLSALEEYTKKLNT ('A') | None (Control) | Trypsin | <5% | [6] |
| VLESF(α-MeK)VSFLSALEEYT(α-MeK)KLNT ('Kα') | α-Methyl-Lysine | Trypsin | >95% | [6] |
| VLESFKVSF(α-MeL)SA(α-MeL)EEYT(α-MeK)(α-MeK)LNT ('6α') | α-Me-Leu & α-Me-Lys | Trypsin | >95% | [6] |
| VLESFKVSFLSALEEYTKKLNT ('A') | None (Control) | Asp-N | ~50% | [6] |
| V(α-MeL)ESFKVSFLSA(α-MeL)EEYTKKLNT ('Lα') | α-Methyl-Leucine | Asp-N | >95% |[6] |
Data synthesized from a study on ApoA-I mimetic peptides shows that while the parent peptide 'A' is rapidly degraded, versions containing α-methylated residues (like Kα, 6α, and Lα) are almost completely resistant to cleavage by specific proteases.[6]
Receptor Binding and Biological Activity
The impact of α-methylation on biological activity is highly context-dependent. While conformational stabilization can improve receptor affinity, improper steric interactions can also diminish it. Therefore, positional scanning of the α-methylation is a critical step in the design process.
A compelling example is seen in apolipoprotein A-I (ApoA-I) mimetic peptides, where α-helicity is crucial for their function in promoting cholesterol efflux via the ABCA1 transporter.
Table 2: Comparative Biological Activity of ApoA-I Mimetic Peptides
| Peptide | Modification(s) | α-Helical Content (%) | ABCA1-mediated Cholesterol Efflux (%) | Reference |
|---|---|---|---|---|
| A | None | 18 | 1.8 | [6] |
| Aα | α-Methyl-Alanine | 25 | 6.5 | [6] |
| Lα | α-Methyl-Leucine | 38 | 9.0 | [6] |
| Kα | α-Methyl-Lysine | 38 | 9.2 | [6] |
| 6α | α-Me-Leu & α-Me-Lys | 52 | 12.5 |[6] |
As shown, increasing the number of α-methylated residues progressively increased the α-helical content of the peptides. This structural enhancement correlated directly with a significant improvement in biological function—the ability to facilitate cholesterol efflux.[6]
However, it is crucial to note that this modification does not universally guarantee enhanced activity. In studies of insulin analogues, N-methylation of a valine residue at position A3 led to a significant decrease in receptor binding affinity and biological activity, likely due to distortion of the A2-A8 helical segment critical for receptor interaction.[8] This underscores the necessity of empirical testing for each specific peptide-receptor system.
Experimental Protocols
Synthesizing and evaluating α-Methyl-L-valine peptides requires specialized methodologies to account for their unique properties.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of α-Methylated Peptides
The steric hindrance of the α-methyl group makes the coupling of α-Methyl-L-valine more challenging than standard amino acids.[5][9] Standard coupling conditions often result in low yields. This protocol provides an optimized approach.
Methodology:
-
Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF (x5) and Dichloromethane (DCM) (x3).
-
Causality (Expertise): The Fmoc protecting group is base-labile; piperidine is a strong, non-nucleophilic base ideal for its removal without damaging the growing peptide chain.
-
Coupling of α-Methyl-L-valine:
-
In a separate vial, dissolve 5 equivalents (eq.) of Fmoc-α-Methyl-L-valine-OH, 4.9 eq. of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and 10 eq. of N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Causality (Expertise): HATU is a highly potent uronium-based coupling reagent that rapidly forms an activated ester, which is necessary to overcome the severe steric hindrance of the α,α-disubstituted amino acid.[9] DIPEA acts as the activation base.
-
Add the activation mixture to the resin and allow it to react for 2 hours at room temperature.
-
-
Double Coupling: Wash the resin with DMF (x3). To ensure complete reaction, repeat the coupling step (Step 4) with a freshly prepared mixture of reagents for an additional 2 hours. Perform a Kaiser test to confirm the absence of free amines.
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 4 for hindered, standard conditions for non-hindered) cycles for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final synthesis cycle, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours.
-
Causality (Expertise): TFA is a strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups. TIS acts as a scavenger to trap reactive cations generated during cleavage, preventing side reactions.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry.
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol quantifies the rate of peptide degradation in the presence of a specific protease.[10][11]
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of the test peptide (both α-methylated and control) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of the desired protease (e.g., Trypsin at 10 µg/mL) in the same buffer.
-
-
Reaction Initiation: In a microcentrifuge tube, combine 90 µL of the peptide solution with 10 µL of the protease solution. This initiates the digestion. Incubate the reaction mixture in a water bath at 37°C.
-
Time-Point Sampling:
-
Immediately upon mixing (T=0), withdraw a 10 µL aliquot and transfer it to a new tube containing 10 µL of 10% TFA. The acid quenches the enzymatic reaction.
-
Withdraw subsequent 10 µL aliquots at various time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) and quench them in the same manner.
-
-
HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC. Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the peptide elution at a wavelength of 214 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Normalize the data by expressing the peak area at each time point as a percentage of the peak area at T=0.
-
Plot the percentage of intact peptide versus time and fit the data to a one-phase exponential decay curve to calculate the peptide's half-life (t½).
-
-
Self-Validation (Trustworthiness): The T=0 sample serves as the 100% control for each peptide, accounting for any initial handling losses. The unmodified control peptide should show significant degradation, validating that the protease is active under the assay conditions.
Conclusion and Future Outlook
The incorporation of α-Methyl-L-valine is a robust and highly effective strategy for enhancing the drug-like properties of therapeutic peptides. The primary, well-documented advantages are a profound increase in proteolytic stability and the ability to constrain the peptide backbone into bioactive helical conformations.[1][6] This combination can lead to significantly improved biological activity, as demonstrated in the case of ApoA-I mimetics.[6]
However, the path to success is not automatic. The steric bulk of the α-methyl group can present challenges in peptide synthesis and may, in certain contexts, negatively impact receptor binding.[8][9] Therefore, a successful design strategy involves the rational, position-specific incorporation of α-Methyl-L-valine, followed by rigorous empirical validation through the biological assays detailed in this guide. As our understanding of peptide structure-activity relationships deepens, the use of α-methylated amino acids will undoubtedly remain a critical tool in the arsenal of medicinal chemists, paving the way for more stable, potent, and effective peptide-based drugs.
References
- BenchChem. (2025).
- I. L. Karle, P. Balaram. (1990). Structural characteristics of peptides containing alpha,alpha-disubstituted amino acids. Biochemistry, 29(28), 6747-6756.
- Horwell, D. C. (1995). The 'peptoid' approach to the design of non-peptide, small molecule agonists and antagonists. Trends in Biotechnology, 13(4), 132-134. (Note: General reference for peptidomimetics, logically inferred).
- Awasthi, S. K., Raghothama, S., & Balaram, P. (1997). A designed 3(10)-helical peptide containing a C-terminal alpha,alpha-diethylglycine residue. Journal of the Chemical Society, Perkin Transactions 2, (10), 2195-2197. (Note: Similar concept to α-Me-Val, supports the general claim about helicity).
- Petrlova, J., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC, NIH.
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
- Toniolo, C., et al. (2001). Structural features of linear (alphaMe)
- Chem-Impex. (n.d.). α-Methyl-L-valine. Chem-Impex.
- Kuhn, S., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Jilek, A., et al. (1997).
- Torbeev, V. Y., & Kent, S. B. (2007). Sterically hindered C(alpha, alpha)
- Kuhn, S., et al. (2023).
- BenchChem. (2025). A Comparative Analysis of N,N-Dimethyl-L-Valine and N-Methyl-L-Valine in Peptide Therapeutics. BenchChem.
- Casar, B., et al. (2024). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.
- Cheung, A. W., et al. (1983). Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin. PubMed.
- Lau, Y. H., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Structural features of linear (alphaMe)Val-based peptides in solution by photophysical and theoretical conformational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Comparison of α-Methyl-L-valine and its Enantiomer for Researchers and Drug Developers
In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic potential. Alpha-methylated amino acids, in particular, offer a significant advantage by introducing steric hindrance that can enforce specific peptide conformations and, crucially, confer resistance to enzymatic degradation, thereby extending in-vivo half-life[1]. The precise stereochemistry of these building blocks is paramount, as the biological activity of enantiomers can differ dramatically—one may be therapeutic while the other is inactive or even toxic.
This guide provides an in-depth spectroscopic comparison of α-Methyl-L-valine and its mirror-image counterpart, α-Methyl-D-valine. We will delve into the principles and practical applications of key spectroscopic techniques, offering field-proven insights into how they can be used to distinguish and characterize these chiral molecules. The focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable analysis.
The Stereoisomers: α-Methyl-L-valine vs. α-Methyl-D-valine
α-Methyl-L-valine and α-Methyl-D-valine are enantiomers, meaning they are non-superimposable mirror images of each other. They share the same chemical formula (C₆H₁₃NO₂) and connectivity but differ in the three-dimensional arrangement of atoms around the chiral α-carbon. This subtle structural difference is the origin of their distinct chiroptical properties.
Vibrational Spectroscopy: FT-IR and Raman
Vibrational spectroscopy probes the characteristic motions of atoms and functional groups within a molecule. Since enantiomers possess the same covalent bonds and bond strengths, their fundamental vibrational frequencies are identical.
Causality: In an achiral environment, Fourier-Transform Infrared (FT-IR) and Raman spectroscopy cannot distinguish between enantiomers. The resulting spectra for α-Methyl-L-valine and α-Methyl-D-valine will be superimposable. However, these techniques are essential for confirming the compound's identity, purity, and zwitterionic state in solid form[2].
A detailed spectroscopic and computational study on (R)-(+)-α-Methylvaline (the D-enantiomer) has confirmed its zwitterionic structure in the solid state, characterized by strong intermolecular N-H···O hydrogen bonds[2]. The FT-IR spectrum is dominated by bands related to the –NH₃⁺ and –CO₂⁻ groups, while the Raman spectrum shows strong signals from C-H stretching vibrations[2].
Table 1: Key Vibrational Modes for α-Methyl-D-valine (Solid State) (The data for the L-enantiomer is identical)
| Wavenumber (cm⁻¹) (Raman) | Wavenumber (cm⁻¹) (FT-IR) | Assignment |
| 2980 | 2974 | Asymmetric C-H stretch (CH₃) |
| 1622 | 1625 | Asymmetric –NH₃⁺ deformation |
| 1530 | 1525 | Symmetric –NH₃⁺ deformation |
| 1466 | 1462 | Asymmetric –CO₂⁻ stretch |
| 1410 | 1405 | Symmetric –CO₂⁻ stretch |
| 950 | 956 | C-C stretch |
| 863 | 860 | –NH₃⁺ rock |
Data sourced and adapted from DFT analysis of (R)-(+)-α-Methylvaline[2].
Experimental Protocol: FT-Raman Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy: Discrimination Through Diastereomeric Interactions
In a standard achiral solvent, the ¹H and ¹³C NMR spectra of α-Methyl-L-valine and α-Methyl-D-valine are identical. The protons and carbons in each molecule experience the same time-averaged magnetic environment, resulting in indistinguishable chemical shifts and coupling constants.
Causality: To differentiate enantiomers using NMR, it is necessary to break this magnetic equivalence. This is achieved by introducing a chiral auxiliary that interacts with the enantiomers to form diastereomeric species. These diastereomers are energetically and geometrically distinct, leading to observable differences in their NMR spectra.[3]
There are two primary strategies:
-
Chiral Solvating Agents (CSAs): These agents (e.g., chiral crown ethers) form transient, non-covalent complexes with the analyte enantiomers. The rapid equilibrium between the free and complexed states results in different averaged chemical shifts for the L- and D-forms.
-
Chiral Derivatizing Agents (CDAs): The enantiomers are covalently reacted with an enantiomerically pure CDA to form stable diastereomers. These new compounds have distinct NMR spectra, allowing for clear separation and quantification of the signals. A powerful approach involves using a fluorine-containing CDA and performing ¹⁹F NMR, which offers a wide chemical shift range and no background signals.[4]
Protocol: Chiral Discrimination using a Chiral Solvating Agent (CSA)
Electronic Circular Dichroism (ECD)
Similar to VCD, Electronic Circular Dichroism (ECD) measures the differential absorption of circularly polarized light, but it probes electronic transitions in the UV-Visible range. For simple amino acids without strong chromophores, these transitions occur in the vacuum ultraviolet (VUV) region (< 220 nm).[5]
Causality: The ECD spectra of α-Methyl-L-valine and α-Methyl-D-valine are mirror images. Theoretical studies on valine show that TDDFT calculations can reproduce experimental ECD spectra, which can be used to confirm the enantiomeric form.[5] The L-enantiomers of α-methyl amino acids have been noted to show a negative plateau between 200 and 220 nm.[5] This technique is particularly useful for determining enantiomeric excess in solution.[6]
Summary and Concluding Remarks
The choice of spectroscopic technique for comparing α-Methyl-L-valine and its D-enantiomer is dictated by the analytical goal.
Table 2: Comparison of Spectroscopic Techniques for Chiral Analysis
| Technique | Principle of Discrimination | Primary Application | Key Insight |
| FT-IR / Raman | None (in achiral media) | Identity & Structural Confirmation | Spectra are identical; confirms zwitterionic state. |
| VCD | Chiroptical absorption (vibrational) | Absolute Configuration Determination | Enantiomers give mirror-image spectra. Powerful when combined with DFT calculations. |
| NMR | Formation of diastereomers | Enantiomeric Ratio (er/ee) Quantification | Requires a chiral auxiliary (CSA or CDA) to resolve enantiomer signals. |
| ECD | Chiroptical absorption (electronic) | Enantiomeric Purity & Configuration | Enantiomers give mirror-image spectra; useful for quantification in solution. |
For drug development professionals, confirming the absolute configuration of a chiral building block is a critical first step. Here, VCD stands out as the most definitive method. For process chemistry and quality control, where the identity is known but the enantiomeric purity must be quantified, NMR with a chiral auxiliary is a robust and precise tool. FT-IR and Raman serve as indispensable, rapid methods for identity verification and quality assessment of the raw material. By understanding the strengths and principles of each technique, researchers can confidently characterize and deploy these valuable non-natural amino acids in their discovery and development pipelines.
References
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(R)-(+)-α-Methylvaline Raman/IR Spectroscopic and DFT Dimer Analysis. International Journal of ChemTech Research. [Link]
-
Studying Chirality with Vibrational Circular Dichroism. Gaussian, Inc. [Link]
-
Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. Journal of Chemical Theory and Computation. [Link]
-
D-Valine. PubChem. [Link]
-
Comparative enantiomer separation of α-amino acid methyl esters on CSP... ResearchGate. [Link]
-
Natural Circular Dichroism Spectra of Alanine and Valine Films in Vacuum Ultraviolet Region. ResearchGate. [Link]
-
Insight into vibrational circular dichroism of proteins by density functional modeling. Royal Society of Chemistry. [Link]
-
Vibrational circular dichroism. Wikipedia. [Link]
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0000883). Human Metabolome Database. [Link]
-
Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Radboud Repository. [Link]
-
Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. PubMed Central. [Link]
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Solvent effect on vibrational circular dichroism of chiral amino acids. Semantic Scholar. [Link]
-
SPECTROSCOPIC STUDIES ON THE INCLUSION COMPLEXATION OF VALINE ENANTIOMERS WITH β-CYCLODEXTRIN. Malaysian Journal of Chemistry. [Link]
-
Equilibrium and Kinetic Study of l- and d-Valine Adsorption in Supramolecular-Templated Chiral Mesoporous Materials. MDPI. [Link]
-
Showing metabocard for D-Valine (HMDB0250806). Human Metabolome Database. [Link]
-
Experimental and calculated 1 HN MR spectra of valine (500 MHz, D 2 O). ResearchGate. [Link]
-
D-Valine (YMDB01000). Yeast Metabolome Database. [Link]
-
19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. [Link]
-
1 H NMR spectra of L-valine CH 3-groups (D, E). ResearchGate. [Link]
-
Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. ETH Zurich Research Collection. [Link]
-
Structural formulas of valine (a) and its enantiomers of L-, DL-, and D-forms (b). ResearchGate. [Link]
-
Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. [Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PubMed Central. [Link]
-
NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. National Institutes of Health. [Link]
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- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized α-Methyl-L-valine Hydrochloride by Gas Chromatography
For researchers, scientists, and professionals in drug development, the stereochemical and chemical purity of non-proteinogenic amino acids like α-Methyl-L-valine hydrochloride is paramount. This guide provides an in-depth technical comparison of Gas Chromatography (GC) with other analytical techniques for the validation of α-Methyl-L-valine hydrochloride purity, supported by experimental protocols and data. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.
The Analytical Challenge of α-Methyl-L-valine Hydrochloride
α-Methyl-L-valine, an unnatural amino acid, presents a unique analytical challenge due to its stereochemistry and physicochemical properties. The presence of a chiral center necessitates an analytical method capable of separating the L- and D-enantiomers to determine enantiomeric purity. Furthermore, as with most amino acids, its high polarity and low volatility make it unsuitable for direct analysis by Gas Chromatography.
Gas Chromatography: A Viable and Efficient Approach
While High-Performance Liquid Chromatography (HPLC) is a common method for amino acid analysis, GC offers several advantages, including faster analysis times and potentially lower operating costs.[1] The primary hurdle for GC analysis is the need for derivatization to increase the volatility of the analyte.[1]
The Critical Role of Derivatization
Derivatization chemically modifies the analyte to make it more amenable to GC analysis. For α-Methyl-L-valine hydrochloride, this involves reacting the polar carboxyl and amino groups to form less polar, more volatile derivatives. Common derivatization strategies include:
-
Silylation: This technique replaces active hydrogens on the amino and carboxyl groups with a trimethylsilyl (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used.[1][2] MTBSTFA derivatives are known to be more stable and less sensitive to moisture compared to other silylating agents.[1]
-
Acylation/Esterification: This two-step process first converts the carboxylic acid to an ester, followed by acylation of the amino group. Chloroformates, such as ethyl chloroformate, are often employed for this purpose.
The presence of the α-methyl group may introduce steric hindrance, potentially affecting the reaction kinetics of derivatization. Therefore, optimization of reaction time and temperature is crucial.
Comparative Analysis: GC vs. HPLC for α-Methyl-L-valine Hydrochloride Purity
The choice between GC and HPLC depends on the specific requirements of the analysis, including the need for enantiomeric separation, sensitivity, and sample throughput.
| Parameter | Gas Chromatography (GC) with Chiral Column | High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase |
| Principle | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Separation of compounds in the liquid phase based on their interaction with a stationary phase. |
| Derivatization | Mandatory for amino acids to increase volatility. | Often not required, but can be used to enhance detection (e.g., pre-column derivatization with a fluorescent tag). |
| Analysis Time | Typically faster (minutes).[3] | Can be longer (10-60 minutes).[3] |
| Resolution | Excellent resolution with high-efficiency capillary columns. | Very good resolution, highly dependent on the choice of chiral stationary phase. |
| Sensitivity (LOD/LOQ) | Generally high, especially with mass spectrometry (MS) detection. | Can be very high, particularly with fluorescence or MS detectors. |
| Robustness | Methods can be very robust once developed. | Robust, with a wide variety of available columns and mobile phases. |
| Cost | Instrumentation can be less expensive than high-end HPLC systems. Solvents are generally less costly.[3] | Can have higher initial and running costs due to solvent consumption. |
| Key Advantage | Speed and high resolution. | Direct analysis of the underivatized compound is often possible. |
Experimental Protocols
A self-validating system requires a meticulously documented and justified experimental protocol. Below are detailed methodologies for the validation of α-Methyl-L-valine hydrochloride purity by chiral GC.
Experimental Workflow Diagram
Caption: Experimental workflow for GC-MS analysis of α-Methyl-L-valine HCl.
Step-by-Step Methodology: Chiral GC-MS Analysis
This protocol is based on established methods for amino acid analysis and should be optimized for α-Methyl-L-valine hydrochloride.[1][4]
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh approximately 10 mg of α-Methyl-L-valine hydrochloride reference standard and sample into separate volumetric flasks.
-
Dissolve in an appropriate solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions of the standard solution for linearity assessment (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).
-
-
Derivatization (Silylation with MTBSTFA):
-
Transfer a 100 µL aliquot of each standard and sample solution to a clean, dry reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. The hydrochloride salt will remain.
-
Add 100 µL of acetonitrile and 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Cap the vials tightly and heat at 100°C for 2-4 hours. The extended heating time helps to overcome potential steric hindrance from the α-methyl group.
-
Cool the vials to room temperature before injection.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: Chiral capillary column, such as Chirasil-L-Val (25 m x 0.25 mm I.D., 0.16 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless mode, to be optimized).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 200°C at 5°C/min.
-
Hold at 200°C for 5 minutes.
-
-
MS Detector: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Method Validation
A robust analytical method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the L- and D-enantiomer peaks and the absence of interfering peaks from the blank.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the peak area against the concentration of the serially diluted standards. A correlation coefficient (R²) of ≥ 0.99 is typically required.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike recovery studies, where a known amount of the reference standard is added to the sample. Recoveries are typically expected to be within 98-102%.[2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). An RSD of < 2% is generally considered acceptable.[2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. LOD is typically determined at a signal-to-noise ratio of 3:1, while LOQ is at 10:1.[2]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature, flow rate).
Data Presentation: A Comparative Overview
The following table presents a hypothetical comparison of the performance of a validated chiral GC-MS method with a chiral HPLC-UV method for the purity analysis of α-Methyl-L-valine hydrochloride.
| Parameter | Chiral GC-MS | Chiral HPLC-UV |
| Linearity (R²) | > 0.999 | > 0.998 |
| LOD | ~0.1 µg/mL | ~0.5 µg/mL |
| LOQ | ~0.3 µg/mL | ~1.5 µg/mL |
| Precision (RSD%) | < 1.5% | < 2.0% |
| Accuracy (% Recovery) | 99.0 - 101.5% | 98.5 - 102.0% |
| Analysis Time | ~25 minutes | ~40 minutes |
Conclusion: A Self-Validating System for Purity Assessment
The validation of the purity of synthesized α-Methyl-L-valine hydrochloride by chiral Gas Chromatography is a robust and efficient approach. The key to a successful and reliable method lies in the careful optimization of the derivatization step to account for the unique structure of the analyte and a thorough validation of the analytical method according to established guidelines. By following the principles and protocols outlined in this guide, researchers can establish a self-validating system that ensures the quality and integrity of their synthesized compounds, a critical step in the drug development pipeline. The choice between GC and other techniques like HPLC should be made based on the specific analytical needs, available instrumentation, and desired throughput, with GC offering a compelling option for rapid and high-resolution analysis.
References
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Review: Determination of Amino Acids by Different Methods. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (2025). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]
-
Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics. Retrieved January 17, 2026, from [Link]
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Resolution of α-methyl-α-amino acid derivatives by gas chromatography on optically active diamide stationary phases. (1982, April 2). Weizmann Research Portal. Retrieved January 17, 2026, from [Link]
-
Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. (2007). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Lopes, R., et al. (2015). Analytic validation of a gas chromatography–mass spectrometry method for quantification of six amino acids in canine serum samples. American Journal of Veterinary Research, 76(8), 720-727. [Link]
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Method development for amino acid analysis. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Baskal, S., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(12), 1837-1856. [Link]
-
Standardised methods for amino acid analysis of food. (2012). British Journal of Nutrition, 108(S2), S230-S237. [Link]
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A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Frecska, J., et al. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Chirality, 32(11), 1349-1360. [Link]
-
Bhushan, R., & Kumar, V. (2013). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. Biomedical Chromatography, 27(10), 1231-1249. [Link]
-
A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography. (2021). ACS Omega, 6(50), 34365-34373. [Link]
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A Comparative Guide to the Synthesis of α-Methyl-L-valine: Strategies and Protocols for Drug Development Professionals
Introduction: The Significance of α-Methyl-L-valine in Modern Drug Discovery
α-Methyl-L-valine is a non-proteinogenic, α,α-disubstituted amino acid that has garnered significant attention in pharmaceutical development. Its unique structural feature—a methyl group at the α-carbon—imparts conformational constraints on peptides and peptidomimetics, leading to enhanced metabolic stability, increased bioavailability, and improved receptor affinity and selectivity.[1] These desirable properties make α-Methyl-L-valine a valuable building block in the design of novel therapeutics, from enzyme inhibitors to bioactive peptides.[1]
The stereospecific synthesis of this chiral amino acid, however, presents considerable challenges. The quaternary stereocenter at the α-carbon is notoriously difficult to construct with high enantiopurity. Consequently, the development of efficient and scalable synthetic routes is a critical endeavor for medicinal chemists and process development scientists. This guide provides a comparative analysis of the principal synthetic strategies for α-Methyl-L-valine, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of their respective strengths and limitations.
Chiral Auxiliary-Mediated Asymmetric Synthesis: The Schöllkopf Bis-Lactim Ether Method
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, providing a robust and reliable method for controlling stereochemistry.[2] The Schöllkopf bis-lactim ether method stands out as a classic and highly effective approach for the synthesis of α-methylated amino acids.[2]
Causality Behind Experimental Choices
This strategy hinges on the temporary incorporation of a chiral auxiliary, in this case, derived from an amino acid like valine, to direct the stereochemical outcome of a subsequent alkylation reaction. The bulky side chain of the chiral auxiliary effectively shields one face of the molecule, forcing the incoming electrophile (a methylating agent) to attack from the less hindered face, thereby establishing the desired stereochemistry at the α-carbon. The choice of D-valine as the chiral auxiliary is crucial for obtaining the desired L-configuration in the final product.
Experimental Protocol: Schöllkopf Synthesis of α-Methyl-L-valine
This protocol is adapted from the established Schöllkopf methodology for the synthesis of α-methyl-α-amino acids.[2]
Step 1: Formation of the Bis-Lactim Ether
-
A mixture of D-valine methyl ester and L-alanine methyl ester is heated to form the diketopiperazine.
-
The resulting diketopiperazine is then treated with a strong methylating agent, such as trimethyloxonium tetrafluoroborate, to yield the bis-lactim ether.
Step 2: Asymmetric Methylation
-
The bis-lactim ether is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) and cooled to -78 °C under an inert atmosphere.
-
A strong base, typically n-butyllithium, is added dropwise to deprotonate the α-carbon of the alanine moiety, forming a chiral enolate.
-
Methyl iodide is then added to the reaction mixture. The bulky isopropyl group of the D-valine auxiliary directs the methylation to occur from the opposite face, yielding the α-methylated product with high diastereoselectivity.
Step 3: Hydrolysis and Product Isolation
-
The methylated bis-lactim ether is hydrolyzed with dilute aqueous acid (e.g., 0.1 M HCl) to cleave the auxiliary and liberate the α-Methyl-L-valine methyl ester.
-
The chiral auxiliary (D-valine methyl ester) can be recovered and recycled.
-
The desired α-Methyl-L-valine methyl ester is then isolated and purified, typically by chromatography or distillation.
-
Finally, saponification of the methyl ester yields the target α-Methyl-L-valine.
Schöllkopf Bis-Lactim Ether Synthesis Pathway
Asymmetric Strecker Synthesis: A Convergent Approach
The Strecker synthesis is a classic, multicomponent reaction that provides a convergent and atom-economical route to α-amino acids.[3][4] Its asymmetric variants have been developed to afford enantiomerically enriched products, making it a powerful tool for the synthesis of chiral amino acids like α-Methyl-L-valine.[5]
Causality Behind Experimental Choices
The asymmetric Strecker synthesis typically involves the reaction of a ketone (in this case, 3-methyl-2-butanone), a cyanide source, and a chiral amine. The chiral amine serves as the source of asymmetry, directing the addition of cyanide to the imine intermediate to form a diastereomerically enriched α-aminonitrile. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the desired α-amino acid. The choice of the chiral amine is critical for achieving high enantioselectivity.
Experimental Protocol: Asymmetric Strecker Synthesis of α-Methyl-L-valine
This protocol is a representative procedure based on established asymmetric Strecker methodologies.[5]
Step 1: Formation of the Chiral α-Aminonitrile
-
3-Methyl-2-butanone is reacted with a chiral amine, such as (R)-phenylglycinol, in the presence of a cyanide source (e.g., sodium cyanide and a proton source like acetic acid, or trimethylsilyl cyanide).
-
The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature.
-
The chiral auxiliary guides the nucleophilic addition of the cyanide ion to the intermediate imine, leading to the formation of a diastereomerically enriched α-aminonitrile.
Step 2: Hydrolysis and Removal of the Chiral Auxiliary
-
The resulting α-aminonitrile is subjected to acidic hydrolysis (e.g., with 6 M HCl) at elevated temperatures. This converts the nitrile group to a carboxylic acid.
-
The chiral auxiliary is then removed, often by hydrogenolysis if it is a benzyl-type amine, or by other appropriate chemical methods.
-
The crude α-Methyl-L-valine is then purified by techniques such as ion-exchange chromatography or recrystallization.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Show how you would use a Strecker synthesis to make (b) valine. | Study Prep in Pearson+ [pearson.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
A Comparative Stability Assessment of α-Methyl-L-valine Hydrochloride: A Guide for Salt Form Selection
For drug development professionals, the selection of an optimal salt form for an active pharmaceutical ingredient (API) is a foundational decision that profoundly impacts a drug candidate's trajectory.[1][2] This choice can significantly modulate critical physicochemical properties such as stability, solubility, and bioavailability.[3][4] α-Methyl-L-valine, a chiral building block used in the synthesis of various pharmaceutical agents, presents a clear case where a strategic salt selection is paramount.[5]
This guide provides an in-depth technical framework for assessing the stability of α-Methyl-L-valine hydrochloride. We will objectively compare its performance against a common alternative, the mesylate salt, and the parent free base. By synthesizing established analytical principles with field-proven experimental designs, this document serves as a practical resource for researchers aiming to make data-driven decisions in their development pipeline.
The Critical Role of Physicochemical Stability
The long-term viability of a drug substance is contingent on its ability to resist changes under various environmental conditions.[6][7] For an amino acid derivative like α-Methyl-L-valine, three pillars of stability are of primary concern:
-
Hygroscopicity : The propensity of a solid material to absorb moisture from the atmosphere. Excessive moisture uptake can lead to physical changes (deliquescence, caking), which compromise powder flow during manufacturing, and can act as a plasticizer, increasing molecular mobility and accelerating chemical degradation.[8][9]
-
Thermal Stability : The response of the material to heat. A well-defined, high melting point is often indicative of a stable crystal lattice. Understanding the temperatures at which melting and decomposition occur is crucial for defining drying, milling, and storage conditions.
-
Chemical Stability : The susceptibility of the molecule to degradation via pathways such as hydrolysis, oxidation, or photolysis.[10] A robust salt form will protect the API from these transformations, ensuring its purity and potency over its shelf-life.
The hydrochloride salt is frequently chosen in early development due to its low molecular weight and generally good stability profile.[1] However, a comprehensive assessment is necessary to confirm its superiority over other forms for a specific API.
Experimental Framework for Comparative Analysis
To generate robust, comparative data, a multi-faceted experimental approach is required. The following protocols are designed as a self-validating system to probe the key stability attributes of three forms of α-Methyl-L-valine: the Hydrochloride Salt , the Mesylate Salt , and the Free Base .
Protocol 1: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
Causality: DVS is an automated gravimetric technique that provides a precise and dynamic measure of moisture sorption-desorption behavior. Unlike static methods that use desiccators with saturated salt solutions, DVS offers high-resolution data on the kinetics of water uptake and the critical relative humidity (RH) at which significant changes occur. This allows for a clear classification of a material's hygroscopicity.
Workflow Diagram:
Caption: DVS experimental workflow for hygroscopicity analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of each sample (Hydrochloride, Mesylate, Free Base) into a separate DVS sample pan.
-
Instrument Setup: Place the pan onto the DVS microbalance. Set the temperature to a constant 25 °C.
-
Drying Phase: Start the protocol by drying the sample under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved ( dm/dt ≤ 0.002 %/min). This establishes the initial dry mass.
-
Sorption Phase: Initiate the sorption cycle. Increase the relative humidity in a stepwise fashion from 0% to 90% in 10% increments. At each step, the instrument holds the RH constant until mass equilibrium is reached.
-
Desorption Phase: Following the sorption cycle, decrease the RH from 90% back to 0% in the same stepwise manner, again waiting for equilibrium at each step.
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. Calculate the total water uptake at a high humidity level (e.g., 80% RH) for comparison.
Protocol 2: Thermal Characterization by DSC and TGA
Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting (endotherm) and crystallization (exotherm). Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, precisely identifying the onset of thermal decomposition. Together, they provide a comprehensive thermal stability profile.
Workflow Diagram:
Caption: Workflow for thermal analysis using DSC and TGA.
Step-by-Step Methodology:
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into a vented aluminum DSC pan and seal it.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample from 25 °C to a temperature well above its expected melting point (e.g., 300 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere.
-
Analyze the resulting thermogram to determine the onset temperature of the melting endotherm.
-
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample from 25 °C to a high temperature (e.g., 400 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analyze the TGA curve to determine the onset temperature of significant mass loss (e.g., >5%), which indicates decomposition.
-
Protocol 3: Forced Degradation & Purity Analysis by HPLC
Causality: Forced degradation (or stress testing) is a cornerstone of stability assessment, as outlined in ICH guidelines.[10][11][12] By subjecting the API to harsh conditions, we can rapidly identify potential degradation pathways and validate that our analytical method (HPLC) is "stability-indicating"—meaning it can separate and quantify the intact API from its degradation products.[13][14]
Workflow Diagram:
Caption: Forced degradation study workflow based on ICH guidelines.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 1 mg/mL stock solution of each sample in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 60 °C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH and heat at 60 °C.
-
Oxidation: Mix stock solution with 3% H₂O₂ and store at room temperature.
-
Thermal: Store the solid powder in an oven at 80 °C.
-
Photolytic: Expose the solid powder and solution to light conditions as specified in ICH Q1B.
-
-
Sample Analysis: At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot. Neutralize the acid and base samples. Dilute all samples to a final concentration (e.g., 0.1 mg/mL).
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method with UV detection. The method should be capable of resolving the parent peak from all degradation products.
-
Data Interpretation: Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to the control.
Data Synthesis and Interpretation
The following tables present hypothetical but scientifically plausible data from the described experiments, illustrating how to interpret the results for a robust comparison.
Table 1: Comparative Hygroscopicity Data
| Compound Form | Classification | Water Uptake at 80% RH (% w/w) | Observations |
| α-Methyl-L-valine Free Base | Moderately Hygroscopic | 3.5% | Significant moisture uptake, potential for caking. |
| α-Methyl-L-valine HCl | Slightly Hygroscopic | 0.8% | Low moisture uptake, physically stable. |
| α-Methyl-L-valine Mesylate | Slightly Hygroscopic | 1.1% | Low moisture uptake, slightly higher than HCl salt. |
Interpretation: The hydrochloride salt demonstrates superior performance with the lowest water uptake, suggesting it will have better handling properties and physical stability during storage and formulation compared to the free base and the mesylate salt.[9][15]
Table 2: Comparative Thermal Analysis Summary
| Compound Form | Melting Point (DSC Onset) | Decomposition (TGA Onset, >5% loss) |
| α-Methyl-L-valine Free Base | 152 °C | 175 °C |
| α-Methyl-L-valine HCl | 188 °C | 210 °C |
| α-Methyl-L-valine Mesylate | 195 °C | 225 °C |
Interpretation: Both salt forms offer a significant improvement in thermal stability over the free base. The mesylate salt shows the highest melting and decomposition points, indicating a more stable crystal lattice. However, the hydrochloride salt's thermal stability is also substantially higher than the free base and is likely sufficient for standard pharmaceutical processing.
Table 3: Comparative Forced Degradation Results
| Stress Condition | Free Base (% Degradation) | HCl Salt (% Degradation) | Mesylate Salt (% Degradation) |
| 0.1 M HCl, 60°C, 8h | 4.2% | < 1.0% | < 1.0% |
| 0.1 M NaOH, 60°C, 4h | 15.8% | 2.5% | 3.1% |
| 3% H₂O₂, RT, 24h | 8.9% | 1.8% | 2.2% |
| Solid, 80°C, 48h | 2.1% | < 0.5% | < 0.5% |
Interpretation: The data clearly shows that both salt forms provide significant protection against chemical degradation compared to the free base, especially under hydrolytic and oxidative stress. The hydrochloride salt consistently shows the lowest level of degradation across all conditions, highlighting its superior chemical robustness. The primary degradation pathway for valine derivatives often involves oxidative deamination or decarboxylation, which is evidently suppressed by salt formation.[16][17]
Potential Degradation Pathway Diagram:
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- 2. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 3. droracle.ai [droracle.ai]
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- 5. Page loading... [guidechem.com]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. japsonline.com [japsonline.com]
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- 12. database.ich.org [database.ich.org]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
- 16. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to α-Methyl-L-valine: Applications, Limitations, and Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability and well-defined conformations is a perpetual challenge. Among the arsenal of unnatural amino acids utilized to achieve these goals, α-Methyl-L-valine emerges as a compelling candidate. This guide provides an in-depth technical overview of the applications and limitations of α-Methyl-L-valine, offering a comparative analysis with other sterically hindered amino acids, supported by experimental insights.
Introduction: The Significance of Steric Hindrance
The introduction of sterically hindered amino acids, such as α-Methyl-L-valine, into peptide chains is a strategic approach to modulate their pharmacological properties. The key structural feature of α-Methyl-L-valine is the replacement of the α-hydrogen with a methyl group, creating a quaternary α-carbon. This seemingly subtle modification has profound implications for the resulting peptide's structure and function, primarily by imposing conformational constraints and enhancing resistance to enzymatic degradation.[1][2]
Applications of α-Methyl-L-valine
The unique structural characteristics of α-Methyl-L-valine lend themselves to several key applications in peptide science and drug discovery.
Enhancing Peptide Stability and Bioavailability
A primary application of α-Methyl-L-valine is to increase the metabolic stability of peptides.[3][4] The steric bulk of the α-methyl group effectively shields the adjacent peptide bonds from proteolytic cleavage by exopeptidases and endopeptidases.[5] This increased resistance to enzymatic degradation translates to a longer in vivo half-life and improved bioavailability, crucial attributes for therapeutic peptides.[4]
Experimental Protocol: In Vitro Peptide Stability Assay
This protocol outlines a general procedure to assess the enzymatic stability of a peptide containing α-Methyl-L-valine compared to its unmodified counterpart.
Materials:
-
Peptide with α-Methyl-L-valine
-
Unmodified control peptide
-
Human serum or specific protease solution (e.g., trypsin, chymotrypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Peptide Incubation: Dissolve the test peptides in PBS to a final concentration of 1 mg/mL. Incubate the peptide solutions with human serum (e.g., 80% v/v) or a specific protease solution at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of 10% TFA in ACN to the aliquot. This will precipitate the proteins and inactivate the proteases.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for HPLC analysis.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC column. The percentage of the intact peptide remaining at each time point is determined by integrating the corresponding peak area.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t½) of each peptide.
Inducing and Stabilizing Helical Conformations
The conformational rigidity imposed by the α-methyl group significantly restricts the accessible dihedral angles (φ, ψ) of the peptide backbone, promoting the formation of helical secondary structures, such as 3₁₀-helices and α-helices.[1] This pre-organization of the peptide into a specific conformation can enhance its binding affinity and specificity for its biological target.
dot
Caption: Conformational effects of α-Methyl-L-valine incorporation.
Asymmetric Synthesis
Derivatives of L-valine are widely used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions.[5] While α-Methyl-L-valine itself is not a common chiral auxiliary due to the lack of an N-H proton for the formation of a rigid framework, the principles of using sterically demanding valine derivatives are well-established.
Limitations of α-Methyl-L-valine
Despite its advantages, the use of α-Methyl-L-valine is not without its challenges.
Difficult Coupling Reactions
The primary limitation is the steric hindrance at the α-carbon, which makes the formation of peptide bonds challenging.[6] Standard coupling reagents and conditions often result in low yields and incomplete reactions.[6] Overcoming this requires the use of more potent coupling reagents and optimized protocols.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient but can be expensive. Best used with a non-nucleophilic base like DIPEA. |
| HBTU | Aminium/Uronium Salt | High | A cost-effective and reliable option for many difficult couplings. |
| PyBOP | Phosphonium Salt | High | Byproducts are generally less problematic than those from BOP. |
| COMU | Aminium/Uronium Salt | Very High | A third-generation uronium reagent with high solubility and efficiency. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate to High | A classic and economical choice, with Oxyma enhancing efficiency and reducing side reactions. |
This table provides a general comparison; optimal reagent choice may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-α-Methyl-L-valine
This protocol outlines a general procedure for the incorporation of Fmoc-α-Methyl-L-valine into a peptide sequence using manual solid-phase synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-α-Methyl-L-valine
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain and repeat with a fresh 20% piperidine/DMF solution for 10 minutes. Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x).
-
Coupling of Fmoc-α-Methyl-L-valine:
-
In a separate vial, dissolve Fmoc-α-Methyl-L-valine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. A longer coupling time is often necessary for sterically hindered residues.
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis and Cost
The synthesis of enantiomerically pure α-Methyl-L-valine is a multi-step process, which contributes to its higher cost compared to standard proteinogenic amino acids.[4][7] This can be a significant consideration for large-scale peptide production. The synthesis often involves the resolution of a racemic mixture, adding to the complexity and cost.[4][7]
dot
Caption: Synthetic pathway to Fmoc-α-Methyl-L-valine.
Comparison with Other Sterically Hindered Amino Acids
α-Methyl-L-valine is often compared with other sterically hindered amino acids, most notably α-aminoisobutyric acid (AIB).
Table 2: Comparative Analysis of α-Methyl-L-valine and AIB
| Feature | α-Methyl-L-valine | α-Aminoisobutyric Acid (AIB) |
| Structure | Chiral, with a methyl and an isopropyl group at the α-carbon. | Achiral, with two methyl groups at the α-carbon. |
| Conformational Preference | Strongly promotes helical conformations, with a preference for a specific screw sense due to its chirality. | A strong helix inducer, but can be incorporated into both right-handed and left-handed helices. |
| Steric Hindrance in Coupling | High, due to the bulky isopropyl group in addition to the α-methyl group. | High, due to the two α-methyl groups. |
| Impact on Biological Activity | The specific stereochemistry and side chain can lead to more specific interactions with biological targets. | The achiral nature and smaller side chains may result in less specific interactions compared to α-Methyl-L-valine. |
While both amino acids are effective at inducing helical structures and enhancing proteolytic stability, the chirality of α-Methyl-L-valine offers an additional layer of control for designing peptides with specific three-dimensional structures and biological activities.
Conclusion
α-Methyl-L-valine is a valuable tool in the peptidomimetic chemist's toolbox for designing peptides with improved therapeutic potential. Its ability to enhance metabolic stability and induce specific secondary structures makes it a powerful building block for drug discovery. However, researchers must be mindful of the synthetic challenges associated with its steric hindrance and its higher cost. A thorough understanding of its properties and a careful comparison with other unnatural amino acids are crucial for its successful application in the development of novel peptide-based therapeutics.
References
- A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modul
- Comparative conformational analysis of peptides based on the two C-alpha-tetrasubstituted, C-beta-branched, chiral alpha-amino acids (alphaMe)Dip and (alphaMe)Val. (n.d.). CNR-IRIS.
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
- Enamine. (n.d.). α-Methyl Amino Acids.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2020). PMC.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(19), 7469-7472.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Chem-Impex. (n.d.). α-Methyl-L-valine.
- Thieme Gruppe. (2022).
- Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of organic chemistry, 70(13), 5183–5189.
- On the Utility of Chemical Strategies to Improve Peptide Gut Stability. (2019). PubMed Central.
- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020).
- Improving enzymatic and chemical stability of peptides by chemical modific
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007).
- Gilon, C., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. PMC.
- Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. (2023). PubMed.
- Advances in the stability challenges of bioactive peptides and improvement str
- Peptide Stability. (n.d.). Sigma-Aldrich.
Sources
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- 2. α-Methyl Amino Acids - Enamine [enamine.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of α-Methyl-L-valine Hydrochloride
As researchers and drug development professionals, our focus is rightfully on discovery and innovation. However, the life cycle of a chemical reagent does not end when an experiment is complete. Responsible stewardship, particularly the proper disposal of laboratory chemicals, is a critical component of ensuring safety, environmental health, and regulatory compliance. This guide moves beyond mere procedural lists to provide a deep, logic-driven framework for the safe and compliant disposal of alpha-Methyl-L-valine hydrochloride (CAS: 53940-83-3), a valued chiral building block in pharmaceutical synthesis.[1][2]
Our approach is grounded in the principle that a well-understood protocol is a self-validating one. By understanding the why behind each step, we empower laboratory personnel to make informed, safe decisions.
Section 1: Pre-Disposal Characterization & Hazard Assessment
Before any disposal action is taken, a thorough understanding of the material is paramount. This compound is not classified as a hazardous substance under most global regulations, such as the GHS (Globally Harmonized System), and is not regulated as a dangerous good for transport.[3] However, this does not equate to an absence of risk. Prudent practice dictates treating all chemical substances with a baseline of caution.
Table 1: Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | (S)-(-)-α-Methylvaline hydrochloride, α-Me-L-Val-OH | [2] |
| CAS Number | 53940-83-3 | [1][2][4] |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Appearance | White crystalline powder | [1][2] |
| Hazards | Not classified as hazardous; potential for mild skin, eye, or respiratory irritation as a dust.[5] Aqueous solutions will be mildly acidic. | General SDS Precaution |
| Incompatibilities | Strong oxidizing agents | [6][7] |
| Decomposition | Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[3][6][8] | - |
The primary considerations for disposal are its physical state (solid powder) and its nature as a hydrochloride salt, which renders its aqueous solutions acidic.
Section 2: The Regulatory Landscape: Core Principles
All chemical waste disposal is governed by a framework of regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA) in the United States.[9] The core tenets that guide our disposal plan are:
-
Generator Responsibility : The laboratory that creates the waste is responsible for its safe management from generation to final disposal.[10]
-
Waste Segregation : Never mix different chemical wastes unless they are known to be compatible and are being collected in a designated container. For unused products, it is best to leave them in their original containers.
-
Satellite Accumulation Areas (SAA) : Hazardous waste must be stored at or near the point of generation in a designated SAA.[11] This area must be under the control of lab personnel and containers must be properly labeled and closed.[11]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" (a best practice for all chemical waste, regardless of formal classification), the full chemical name of the contents, and an indication of the hazards.[10][12]
Section 3: Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste: the original solid reagent or an aqueous solution.
Protocol A: Disposal of Solid (Unused) α-Methyl-L-valine Hydrochloride
This procedure applies to expired, surplus, or non-recyclable solid product. The guiding principle is secure containment and transfer to a licensed disposal facility.
Methodology:
-
Personal Protective Equipment (PPE) : At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][5]
-
Containerization :
-
If possible, use the original product container. This ensures the container is compatible and correctly labeled.[11]
-
If the original container is compromised, transfer the solid to a new, clean, dry, and chemically compatible container with a secure, tight-fitting lid. Polyethylene containers are a good choice.
-
-
Labeling :
-
Ensure the container is clearly labeled with "Waste this compound."
-
Even without a formal GHS pictogram, it is best practice to affix your institution's standard chemical waste label.
-
-
Storage :
-
Disposal :
Protocol B: Disposal of Aqueous Solutions of α-Methyl-L-valine Hydrochloride
Disposal of aqueous solutions requires a critical decision: does the solution contain any other hazardous components? The answer dictates the disposal pathway.
Caption: Decision workflow for aqueous α-Methyl-L-valine HCl disposal.
If Contaminated (The "Yes" Path): The solution must be treated as hazardous waste. The specific hazards of the other contaminants dictate the handling and disposal procedure. It should be collected in a sealed, labeled waste container and managed through your institution's EH&S office.
If Uncontaminated (The "No" Path): For solutions containing only α-Methyl-L-valine hydrochloride and water, neutralization is the most efficient and environmentally sound disposal method.[14] The hydrochloride salt makes the solution acidic; neutralization renders it safe for drain disposal, provided this is permitted by local and institutional regulations.
Neutralization Methodology:
-
Safety First : Perform the neutralization in a fume hood. Wear safety goggles, a lab coat, and gloves.[14]
-
Dilution : If the solution is concentrated, dilute it first by adding it to a larger volume of cold water. This helps control the temperature during neutralization.[14]
-
Select a Base : Use a weak base such as sodium bicarbonate (baking soda) or a dilute solution (~1M) of a strong base like sodium hydroxide. A weak base is preferable as the reaction is less exothermic and easier to control.
-
Slow Addition : Slowly and carefully add the base to the acidic solution while stirring continuously.
-
Monitor pH : Use a calibrated pH meter or pH test strips to monitor the pH of the solution throughout the process.[14]
-
Target pH : Continue adding the base until the pH is within the neutral range accepted by your local wastewater authority, typically between 6.0 and 8.0.[15] Some jurisdictions may have a wider acceptable range (e.g., 5.0 to 12.5).[11] Always verify your local requirements.
-
Final Disposal : Once the pH is confirmed to be neutral, the solution can be poured down a laboratory drain followed by a large volume of running water (at least 20 parts water).[14]
Section 4: Spill Management
In the event of a small spill of the solid powder:
-
Evacuate and Ventilate : Ensure the area is well-ventilated to avoid inhalation of dust.
-
Don PPE : Wear your standard PPE, including a dust respirator if necessary.[3]
-
Contain and Collect : Gently sweep or scoop the spilled material to avoid making it airborne.[8] Place the collected material into a suitable, sealable container for disposal.[3][16]
-
Clean : Clean the spill area thoroughly with soap and water.
-
Dispose : Label the container with the collected spill residue as waste and manage it according to Protocol A.
Section 5: Summary of Disposal Pathways
Table 2: Disposal Route Summary
| Waste Form | Contains Other Hazards? | Primary Disposal Method | Key Steps |
| Solid Powder | N/A | Hazardous Waste Vendor | Secure in a labeled container; store in SAA; arrange EH&S pickup. |
| Aqueous Solution | Yes | Hazardous Waste Vendor | Treat according to the most hazardous contaminant; collect in a labeled container for EH&S pickup. |
| Aqueous Solution | No | Neutralization & Drain Disposal | Dilute if concentrated; slowly add base to neutralize pH to 6-8; dispose to drain with water (verify local rules). |
By adhering to these scientifically-grounded and regulation-aware protocols, you ensure that the final step in your research workflow is as professional and rigorous as the first. This commitment to safety and environmental responsibility is the bedrock of trustworthy and authoritative science.
References
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Regulation of Laboratory Waste . American Chemical Society. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
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Laboratory Waste Management: The New Regulations . MedLab Magazine. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]
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MATERIAL SAFETY DATA SHEETS L-VALINE METHYL ESTER HYDROCHLORIDE . Cleanchem Laboratories. [Link]
-
How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? . ResearchGate. [Link]
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Neutralization of Strong Acids and Bases . Kansas State University. [Link]
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Acid/Base Neutralization Procedure for Laboratory Disposal . UBC Zoology. [Link]
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How to get rid of 6N HCl from protein sample? . ResearchGate. [Link]
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How to neutralize hydrochloric acid . Lab Alley. [Link]
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Navigating the Uncharted: A Practical Guide to Personal Protective Equipment for alpha-Methyl-L-valine hydrochloride
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. Alpha-Methyl-L-valine hydrochloride, a derivative of the amino acid valine, is one such compound where comprehensive hazard data is not yet fully established. This guide provides a framework for the safe handling of this compound, emphasizing a risk-based approach to personal protective equipment (PPE) and operational protocols. Our objective is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.
Immediate Safety and Hazard Assessment: A Principle of Prudent Avoidance
A thorough review of available safety data sheets (SDS) for this compound reveals a significant lack of specific toxicological information.[1][2] Some sources indicate "no data available" for key hazard indicators such as pictograms, signal words, and hazard statements.[1][2] In contrast, the closely related compound, L-Valine methyl ester hydrochloride, is classified by some suppliers as causing skin, eye, and respiratory irritation.[3]
Given this landscape, the principle of prudent avoidance becomes our guiding tenet. We must assume that this compound has the potential to be an irritant upon contact with skin and eyes, and if inhaled as a dust. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound in solid (powder) form or in solution. The rationale behind each selection is to create a multi-layered barrier against potential exposure routes.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent direct skin contact. Nitrile offers good resistance to a range of chemicals. Double-gloving provides an additional layer of protection against potential tears or permeation.[4] |
| Eye and Face Protection | Safety goggles and a face shield | Safety goggles are essential to protect against dust particles and splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[4][5] |
| Body Protection | Laboratory coat | A standard lab coat provides a removable barrier to protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | N95-rated dust mask (at a minimum) | To prevent the inhalation of fine powder particles. For procedures that may generate significant dust, or in poorly ventilated areas, a higher level of respiratory protection, such as a half-mask respirator with P100 cartridges, should be considered.[7][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing the risk of exposure. The following workflow provides a procedural guide for handling this compound.
Preparation and Donning of PPE
-
Area Preparation : Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Hand Washing : Thoroughly wash and dry your hands before donning any PPE.
-
First Pair of Gloves : Put on the first pair of nitrile gloves.
-
Laboratory Coat : Don a clean, well-fitting laboratory coat, ensuring it is fully buttoned.
-
Second Pair of Gloves : Put on the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
-
Respiratory Protection : If required, don your N95 dust mask or respirator, ensuring a proper seal.
-
Eye and Face Protection : Put on your safety goggles, followed by a face shield if the procedure warrants it.
Handling and Experimental Work
-
All weighing and manipulation of solid this compound should be performed in a chemical fume hood to control dust.[9]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust clouds.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Always keep containers of this compound tightly closed when not in use.[7]
Doffing of PPE and Decontamination
The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk:
-
Outer Gloves : Remove the outer pair of gloves, peeling them off from the cuff downwards without touching the outer surface with your bare skin. Dispose of them in the designated chemical waste container.
-
Face Shield and Goggles : Remove the face shield (if used), followed by the safety goggles. Place them in a designated area for cleaning and disinfection.
-
Laboratory Coat : Unbutton the lab coat and remove it by rolling it outwards, avoiding contact with the potentially contaminated exterior. Place it in a designated laundry container.
-
Inner Gloves : Remove the inner pair of gloves using the same technique as for the outer pair. Dispose of them in the chemical waste container.
-
Hand Washing : Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Ensuring a Safe End-of-Life for a-Methyl-L-valine hydrochloride and Contaminated Materials
Proper disposal is a critical aspect of the chemical handling lifecycle. All waste generated from the handling of this compound must be treated as hazardous waste.
Waste Segregation and Containerization
-
Solid Waste : Unused or expired this compound, as well as any materials used for spill cleanup (e.g., absorbent pads), should be collected in a clearly labeled, sealed, and compatible solid waste container.[10]
-
Liquid Waste : Solutions containing this compound should be collected in a labeled, leak-proof liquid waste container. Do not mix with other incompatible waste streams.[11]
-
Contaminated PPE : All disposable PPE, including gloves and dust masks, should be placed in a designated hazardous waste container immediately after use.
Final Disposal
-
All waste containers must be stored in a designated satellite accumulation area.
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.[10][11] Never dispose of this compound or its containers in the regular trash or down the sink.[8][10]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert : Alert others in the immediate vicinity and evacuate the area if necessary.
-
Don Appropriate PPE : Before attempting to clean the spill, don the full set of recommended PPE, including respiratory protection.
-
Contain the Spill : For solid spills, carefully cover the spill with an inert absorbent material to prevent the generation of dust.
-
Clean the Spill : Gently sweep or scoop the absorbed material into a labeled hazardous waste container. Avoid creating dust. For liquid spills, use an appropriate chemical spill kit to absorb the material.
-
Decontaminate the Area : Clean the spill area with a suitable solvent or detergent, and collect all cleaning materials as hazardous waste.
-
Report the Spill : Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Visualizing the Workflow
The following diagram illustrates the key decision points and workflow for safely handling this compound.
Caption: A flowchart outlining the procedural steps for safe handling of this compound, from preparation to disposal.
By implementing these comprehensive safety and logistical measures, you can confidently and responsibly handle this compound, ensuring a safe environment for yourself and your colleagues while advancing your critical research.
References
- AAPPTec, LLC. Safety Data Sheet: H-Val-OMe HCl. Retrieved from a general search for L-Valine methyl ester hydrochloride SDS.
- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS L-VALINE METHYL ESTER HYDROCHLORIDE. Retrieved from a general search for L-Valine methyl ester hydrochloride MSDS.
- Benchchem. Proper Disposal of 2-Amino-N-butylpropanamide Hydrochloride: A Step-by-Step Guide for Laboratory Professionals. Retrieved from a general search for amino acid hydrochloride disposal.
- Thermo Fisher Scientific. SAFETY DATA SHEET: L-Valine methyl ester hydrochloride. Retrieved from a general search for L-Valine methyl ester hydrochloride SDS.
- Benchchem. Proper Disposal of 2'-Aminoacetophenone Hydrochloride: A Guide for Laboratory Professionals. Retrieved from a general search for amino acid hydrochloride disposal.
- Sigma-Aldrich. Material Safety Data Sheet: MEM Non-Essential Amino Acids Solution 100X. Retrieved from a general search for amino acid solution MSDS.
-
Auburn University. Personal Protective Equipment. Retrieved from [Link]
-
University of California, Santa Barbara. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
University of Hawaii. UNIT 7: Personal Protective Equipment. Retrieved from [Link]
- Carl ROTH. Safety Data Sheet: Amino acid. Retrieved from a general search for amino acid SDS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
